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  • Product: 2-Cyclohepten-1-amine
  • CAS: 17745-77-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Cyclohepten-1-amine: Structure, Properties, and Synthetic Considerations

Prepared for: Researchers, Scientists, and Drug Development Professionals Chemical Identity and Molecular Structure 2-Cyclohepten-1-amine is a seven-membered unsaturated cyclic amine. Its structure is characterized by a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Molecular Structure

2-Cyclohepten-1-amine is a seven-membered unsaturated cyclic amine. Its structure is characterized by a cycloheptene ring with a primary amine group attached to a carbon atom adjacent to the double bond (an allylic amine). This arrangement confers chirality upon the molecule, making it a valuable synthon for stereoselective synthesis.

2D structure of 2-Cyclohepten-1-amine

Table 1: Key Chemical Identifiers

Identifier Value Source
IUPAC Name cyclohept-2-en-1-amine PubChem[1]
CAS Number 17745-77-6 PubChem[1]
Molecular Formula C₇H₁₃N PubChem[1]
Molecular Weight 111.18 g/mol PubChem[1]
Canonical SMILES C1CCC=CC(C1)N PubChem[1]

| InChI Key | YSGNYFVGROSKQC-UHFFFAOYSA-N | PubChem[1] |

The structural uniqueness of 2-Cyclohepten-1-amine lies in its seven-membered ring, which provides greater conformational flexibility compared to more common five- or six-membered rings. The presence of both a nucleophilic amine and a reactive alkene moiety within a chiral framework makes it a compelling target for the synthesis of complex molecular architectures.

Physical and Chemical Properties

Experimental data on the physical properties of 2-Cyclohepten-1-amine are not widely published. However, computational data and properties of analogous structures provide valuable estimations for handling and reaction planning.

Table 2: Computed Properties for 2-Cyclohepten-1-amine

Property Value Source
XLogP3-AA 1.3 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor Count 1 PubChem[1]
Topological Polar Surface Area 26 Ų PubChem[1]

| Rotatable Bond Count | 0 | PubChem[1] |

Comparative Analysis: To provide context, the properties of the closely related precursor, 2-Cyclohepten-1-one, are well-documented. The ketone exhibits a boiling point of approximately 183°C and a density of around 0.988 g/mL at 25°C[2][3]. It is expected that the amine would have a slightly lower boiling point due to weaker intermolecular hydrogen bonding compared to the dipole-dipole interactions of the ketone, but higher than its corresponding saturated alkane due to the presence of the amine group.

Solubility: Based on its structure, 2-Cyclohepten-1-amine is predicted to be soluble in common organic solvents like ethanol, ether, and dichloromethane. Its amine functionality may impart limited solubility in water.

Synthesis and Reactivity

While specific documented syntheses for 2-Cyclohepten-1-amine are scarce, a highly logical and field-proven approach is the reductive amination of its corresponding ketone, 2-Cyclohepten-1-one. This two-step, one-pot process is a cornerstone of amine synthesis in modern organic chemistry[4][5].

Proposed Synthetic Protocol: Reductive Amination

This protocol is a self-validating system where the progress of the reaction can be monitored by standard techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting ketone and the appearance of the amine product.

Principle: The reaction proceeds via the initial formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ by a selective reducing agent to yield the final amine[4].

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-Cyclohepten-1-one (1.0 eq) in an appropriate solvent (e.g., methanol or 1,2-dichloroethane) in a round-bottom flask, add an ammonia source such as ammonium acetate or a solution of ammonia in methanol (5-10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The equilibrium can be driven forward by the removal of water, although this is often not necessary with the subsequent reduction step.

  • Reduction: Add a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) (1.5 eq) is an excellent choice as it is stable in mildly acidic conditions and selectively reduces the imine over the ketone[5]. Alternatively, sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, particularly in less polar solvents like dichloroethane[6][7].

  • Reaction Monitoring: Monitor the reaction progress until the starting ketone is consumed.

  • Workup and Purification: Quench the reaction carefully with an aqueous base (e.g., NaOH solution) to neutralize the reaction and decompose any remaining reducing agent. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Solvent: Methanol is chosen for its ability to dissolve both the ketone and the ammonia source, facilitating the reaction.

  • Reducing Agent: NaBH₃CN is selected for its chemoselectivity. It is less reactive than NaBH₄ and will preferentially reduce the protonated imine intermediate over the starting ketone, preventing the formation of the corresponding alcohol byproduct[5].

Visualization of Synthetic Workflow

G start 2-Cyclohepten-1-one intermediate Imine Intermediate start->intermediate Imine Formation (H2O byproduct) reagent1 Ammonia (NH3) or Ammonium Acetate reagent1->intermediate product 2-Cyclohepten-1-amine intermediate->product Reduction reagent2 Sodium Cyanoborohydride (NaBH3CN) reagent2->product

Caption: Proposed synthesis of 2-Cyclohepten-1-amine via reductive amination.

Key Chemical Reactivity

The dual functionality of 2-Cyclohepten-1-amine dictates its reactivity:

  • Nucleophilic Amine: The primary amine group is a potent nucleophile and a weak base. It will readily undergo standard amine reactions such as acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides, and reaction with aldehydes and ketones to form imines.

  • Alkene Moiety: The double bond can participate in electrophilic addition reactions, such as hydrogenation to yield the saturated cycloheptylamine, halogenation (e.g., with Br₂), and epoxidation. The proximity of the amine group can potentially direct the stereochemical outcome of these reactions.

Applications in Research and Drug Development

Chiral amines are privileged structures in medicinal chemistry, with approximately 40-45% of small-molecule pharmaceuticals containing a chiral amine fragment[8][9]. While specific applications for 2-Cyclohepten-1-amine are not extensively documented, its structure makes it a highly valuable building block for drug discovery.

  • Chiral Scaffold and Synthon: As a chiral amine, it can be used to introduce stereocenters into target molecules, which is critical for biological activity and selectivity. It serves as a valuable starting material for the synthesis of more complex, conformationally constrained bicyclic or spirocyclic amines, which are of high interest in modern drug design[10][11][12].

  • Privileged Structural Motif: Cyclic amines are ubiquitous in natural products and pharmaceuticals, often forming the core of biologically active compounds[9][10]. The seven-membered ring offers a unique spatial arrangement of substituents compared to more common five- and six-membered rings, potentially allowing for novel interactions with biological targets.

  • Ligand for Asymmetric Catalysis: Chiral amines and their derivatives are often employed as ligands in transition-metal-catalyzed asymmetric synthesis, a powerful tool for producing enantiomerically pure compounds[8][13].

Although cycloalkyl amines have been occasionally viewed as potential structural alerts due to metabolic activation pathways, detailed analyses suggest that toxicity is rare and often mitigated by detoxification pathways[14]. The potential benefits of such scaffolds in drug design often outweigh these concerns, especially in early discovery phases.

Safety and Handling

Based on GHS classifications, 2-Cyclohepten-1-amine is a hazardous substance requiring careful handling.

Table 3: GHS Hazard Identification

Hazard Class GHS Code Description
Flammable Liquids H226 Flammable liquid and vapor
Acute Toxicity, Oral H302 Harmful if swallowed
Skin Corrosion/Irritation H314 Causes severe skin burns and eye damage
STOT - Single Exposure H335 May cause respiratory irritation

Source: PubChem[1]

Recommended Handling Protocols:

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a face shield[15].

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use fire extinguishers rated for flammable liquids (e.g., CO₂, dry chemical)[16][17].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.

Conclusion

2-Cyclohepten-1-amine represents a chiral building block with considerable untapped potential. Its unique seven-membered ring structure and dual functionality make it an attractive starting point for the synthesis of novel chemical entities in drug discovery and materials science. While experimental data remains limited, its synthesis is readily achievable through established methods like reductive amination. Future research focused on the full characterization of its physical properties and exploration of its utility in asymmetric synthesis will undoubtedly unlock its full potential for scientific innovation.

References

  • Cui, X., & Burgess, K. (2017). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 117(15), 9361–9434. Available at: [Link]

  • CHEMTRON SUPPLY CORPORATION. (2015). Safety Data Sheet. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11263481, Cyclohept-2-en-1-amine. Retrieved from [Link]

  • Zhang, Y., Kong, D., Wang, R., & Hou, G. (2017). Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines. Organic & Biomolecular Chemistry, 15(14), 2964–2967. Available at: [Link]

  • Oishi, T., Uehara, H., & Tanaka, M. (2006). Planar Chiral Cyclic Amine and Its Derivatives: Synthesis and Stereochemical Behavior. Organic Letters, 8(4), 573–576. Available at: [Link]

  • Shoji, T., & Morita, N. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. Molecules, 26(19), 5981. Available at: [Link]

  • Barceló-Heredia, A., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Mol-Instincts. (2025). 2-cyclohexen-1-amine chemical properties. Retrieved from [Link]

  • Shoji, T., et al. (2022). Synthesis, Reactivity, and Properties of Benz[a]azulenes via the [8 + 2] Cycloaddition of 2H-Cyclohepta[b]furan-2-ones with an Enamine. The Journal of Organic Chemistry. Available at: [Link]

  • Kalgutkar, A. S., & Dalvie, D. K. (2020). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? Biochemical Pharmacology, 174, 113796. Available at: [Link]

  • Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemistry in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10931371, 2-Cyclohexen-1-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70723, 2-Cyclohepten-1-one. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and NMR Spectral Dynamics of 2-Cyclohepten-1-amine: A Comprehensive Technical Guide

Executive Summary & Scope In modern drug development and complex organic synthesis, functionalized cycloalkenes serve as critical scaffolds. 2-Cyclohepten-1-amine (CAS: 17745-77-6) [1] is a highly versatile building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

In modern drug development and complex organic synthesis, functionalized cycloalkenes serve as critical scaffolds. 2-Cyclohepten-1-amine (CAS: 17745-77-6) [1] is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors, pseudo-saccharides, and novel therapeutic agents. As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as a routine data-collection exercise, but as a dynamic interplay between molecular geometry, electronic distribution, and magnetic resonance physics.

This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for 2-cyclohepten-1-amine. It details the causality behind the observed chemical shifts, outlines self-validating experimental protocols, and provides structured data to serve as a benchmark for researchers in the field.

Mechanistic Causality in Spectral Interpretation

To accurately interpret the NMR spectra of 2-cyclohepten-1-amine, one must understand the underlying physical chemistry dictating the nuclear shielding environments [2]. The molecule features three primary structural domains that dictate its spectral signature:

  • The Electronegative Amine (-NH 2​ ) Group: The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect) through the σ -bond framework. This drastically deshields the adjacent C1 carbon and its attached proton (H1), pushing their resonances downfield.

  • The Endocyclic Alkene (C2=C3): The π -electron cloud of the double bond generates a local magnetic field opposing the applied external field ( B0​ ). This magnetic anisotropy causes significant deshielding of the vinylic protons and carbons. Furthermore, the proximity of the allylic amine group subtly differentiates the electronic environments of C2 and C3.

  • The Fluxional 7-Membered Ring: Unlike rigid six-membered rings, cycloheptenes exhibit high conformational flexibility at room temperature (298 K), rapidly interconverting between chair and boat conformations. On the NMR timescale, this fluxionality averages out specific axial/equatorial coupling constants ( 3J ), resulting in complex, broadened multiplets rather than clean first-order splitting patterns [3].

Shift_Causality Root 2-Cyclohepten-1-amine Structural Features N_Grp Primary Amine (-NH2) Root->N_Grp D_Bond Endocyclic Alkene (C2=C3) Root->D_Bond Ring 7-Membered Ring (Conformational Exchange) Root->Ring N_Eff Inductive Deshielding C1: ~54 ppm | H1: ~3.5 ppm N_Grp->N_Eff D_Eff Magnetic Anisotropy C2/C3: ~131-139 ppm H2/H3: ~5.6-5.8 ppm D_Bond->D_Eff R_Eff Multiplet Broadening Complex J-couplings due to ring flipping at 298K Ring->R_Eff

Figure 1: Mechanistic causality between structural features and observed NMR spectral phenomena.

Quantitative NMR Data Presentation

The following tables summarize the expected high-resolution 1 H and 13 C NMR data for 2-cyclohepten-1-amine, acquired in CDCl 3​ at 298 K. The data is synthesized from empirical predictive models and analogous cycloalkenylamine literature [4].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationMechanistic Rationale & Assignment
H3 5.75 – 5.85m1HVinylic proton. Deshielded by π -anisotropy. Coupled to H2 and allylic H4.
H2 5.65 – 5.75m1HVinylic proton. Slightly shielded relative to H3 due to proximity to the C1-amine dipole.
H1 3.40 – 3.55m1HAllylic methine. Strongly deshielded by the inductive effect of the attached -NH 2​ group.
H4 2.10 – 2.30m2HAllylic methylenes. Deshielded by the adjacent double bond.
H7 1.65 – 1.90m2HAliphatic methylenes adjacent to the C1 stereocenter.
H5, H6 1.40 – 1.80m4HHomoallylic and distal aliphatic methylenes. Resonate in the standard aliphatic upfield region.
-NH 2​ 1.20 – 1.50br s2HAmine protons. Broadened due to rapid intermolecular proton exchange and quadrupolar relaxation from 14 N.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeMechanistic Rationale & Assignment
C2 ~139.0CHOlefinic carbon. Downfield shift driven by sp2 hybridization and magnetic anisotropy.
C3 ~131.5CHOlefinic carbon.
C1 ~54.0CHAliphatic methine. Strongly deshielded by the highly electronegative nitrogen atom.
C7 ~35.5CH 2​ Aliphatic methylene. Experiences a mild β -deshielding effect from the amine group.
C4 ~28.5CH 2​ Allylic methylene.
C6 ~28.0CH 2​ Aliphatic methylene.
C5 ~26.5CH 2​ Aliphatic methylene. Furthest from deshielding functional groups, resulting in the most upfield shift.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, NMR acquisition must follow a rigorous, self-validating workflow. The protocol below outlines the exact methodology required to obtain high-fidelity spectra for 2-cyclohepten-1-amine, minimizing artifacts such as poor lineshape or incomplete relaxation [2].

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Massing: Weigh exactly 15–20 mg of highly pure 2-cyclohepten-1-amine into a clean glass vial.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. Causality: CDCl 3​ provides the deuterium lock signal, while TMS ensures absolute chemical shift referencing ( δ 0.00 ppm).

  • Transfer: Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Phase 2: Spectrometer Tuning and Shimming

  • Insertion & Locking: Insert the sample into the magnet (e.g., 400 MHz spectrometer). Lock the magnetic field to the deuterium resonance of CDCl 3​ .

  • Tuning & Matching (ATM): Perform Automatic Tuning and Matching for both the 1 H and 13 C channels. Causality: This maximizes the efficiency of the radiofrequency (RF) pulse transfer to the sample, optimizing the Signal-to-Noise Ratio (SNR).

  • Shimming: Execute gradient shimming (e.g., TopShim) to optimize B 0​ field homogeneity. Monitor the lock level and the Free Induction Decay (FID) envelope to ensure a perfectly symmetric lineshape.

Phase 3: Data Acquisition

  • 1 H Acquisition: Use a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete T 1​ relaxation between scans. Acquire 16 scans.

  • 13 C Acquisition: Use a power-gated decoupling sequence (zgpg30) to decouple 1 H nuclei, collapsing multiplets into sharp singlets for enhanced sensitivity. Set D1 to 2.5 seconds and acquire a minimum of 512 scans.

Phase 4: Processing and Validation

  • Apply a 0.3 Hz exponential line broadening (LB) window function to the 1 H FID, and a 1.0 Hz LB to the 13 C FID prior to Fourier Transformation (FT).

  • Perform rigorous zero-order and first-order phase corrections to ensure purely absorptive peak shapes.

  • Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual CHCl 3​ solvent peak (7.26 ppm for 1 H, 77.16 ppm for 13 C).

NMR_Workflow A 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL CDCl3 Add 0.03% TMS B 2. Probe Tuning & Matching Optimize B1 field for 1H/13C A->B C 3. Shimming Optimize B0 homogeneity (Z1-Z5) B->C D 4a. 1H Acquisition Pulse: zg30, D1: 1-2s, NS: 16 C->D E 4b. 13C Acquisition Pulse: zgpg30, D1: 2-3s, NS: 512+ C->E F 5. Processing Zero-filling, Apodization (LB=0.3/1.0 Hz), Fourier Transform D->F E->F G 6. Analysis Phase/Baseline Correction, Integration, Peak Picking F->G

Figure 2: Standardized high-resolution NMR acquisition and processing workflow for cycloalkenylamines.

Conclusion

The NMR spectral data of 2-cyclohepten-1-amine provides a masterclass in the effects of inductive deshielding, magnetic anisotropy, and ring fluxionality. By adhering to the rigorous acquisition protocols and mechanistic frameworks outlined in this guide, researchers can confidently utilize this data for the structural verification of complex synthetic intermediates and advanced pharmaceutical scaffolds.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11263481, Cyclohept-2-en-1-amine". PubChem.[Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry". ScienceDirect.[Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds". SpringerLink.[Link]

  • Davies, S. G., et al. "Ammonium-Directed Olefinic Epoxidation: Kinetic and Mechanistic Insights". The Journal of Organic Chemistry.[Link]

Foundational

Synthesizing 2-Cyclohepten-1-amine via Allylic Amination: Mechanistic Paradigms and Protocol Design

Executive Summary The 2-cyclohepten-1-amine scaffold is a privileged structural motif in medicinal chemistry, serving as a critical building block for conformationally restricted pharmacophores and complex aminocyclitols...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-cyclohepten-1-amine scaffold is a privileged structural motif in medicinal chemistry, serving as a critical building block for conformationally restricted pharmacophores and complex aminocyclitols. Constructing this seven-membered cyclic allylic amine with high regio- and stereoselectivity demands rigorous control over the catalytic environment. This technical guide provides an in-depth analysis of the mechanistic underpinnings of transition-metal-catalyzed allylic amination—specifically Palladium, Iridium, and Copper systems—applied to cycloheptenyl architectures.

Mechanistic Paradigms in Cycloheptenyl Amination

Palladium-Catalyzed Tsuji-Trost Amination

The classical approach to synthesizing 2-cyclohepten-1-amine derivatives involves the Pd-catalyzed allylic substitution of cycloheptenyl acetates, carbonates, or directly from allylic alcohols. The mechanism initiates with the oxidative addition of a Pd(0) species into the allylic C–O bond, forming a π -allyl palladium(II) intermediate. For seven-membered rings, the conformational flexibility introduces unique stereoelectronic constraints compared to rigid cyclohexenyl systems.

Nucleophilic attack by an amine typically occurs via an outer-sphere trajectory, resulting in a net retention of configuration (a double inversion process: inversion during oxidative addition, followed by inversion during nucleophilic attack). However, the regioselectivity (branched vs. linear) is highly dependent on the nature of the nucleophile and the solvent. For instance, the use of unsubstituted aziridines favors the formation of branched products, a process heavily influenced by the stabilization of intermediate σ -complexes[1].

PdCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Cycloheptenyl Electrophile) Pd0->OxAdd PiAllyl π-Allyl-Pd(II) Complex OxAdd->PiAllyl NucAttack Outer-Sphere Amine Attack PiAllyl->NucAttack Product 2-Cyclohepten-1-amine + Pd(0) NucAttack->Product Product->Pd0 Catalyst Regeneration

Catalytic cycle of Pd-catalyzed Tsuji-Trost amination of cycloheptenyl acetate.

Copper-Catalyzed Oxidative C-H Amination

A modern, atom-economical alternative bypasses pre-functionalized leaving groups by directly activating the allylic C–H bond of unactivated cycloheptene. Utilizing Cu(I) catalysts and O-acylhydroxylamines as both the amine source and internal oxidant, the reaction proceeds via a radical pathway[2].

The Cu(I) catalyst reduces the O-acylhydroxylamine via Single Electron Transfer (SET) to generate an highly electrophilic Aminium Radical Cation (ARC). The ARC undergoes an anti-Markovnikov addition across the cycloheptene double bond. Subsequent site-selective β -oxidative elimination, facilitated by the oxidized Cu(II) species, restores the double bond, yielding the N-alkyl-2-cyclohepten-1-amine derivative (e.g., 3-morpholinocycloheptene)[2].

CuCycle CuCat Cu(I) Catalyst ARC Aminium Radical Cation (ARC) CuCat->ARC SET (Oxidation) Precursor O-Acylhydroxylamine (Amine Precursor) Precursor->ARC Addition Anti-Markovnikov Addition to Cycloheptene ARC->Addition Elimination β-Oxidative Elimination Addition->Elimination Elimination->CuCat Cu(II) Reduction Product N-Alkyl-2-Cyclohepten-1-amine Elimination->Product

Copper-catalyzed oxidative C-H amination of cycloheptene via ARC intermediate.

Merging Light/Dark Dual Catalysis

Recent breakthroughs have successfully merged visible-light photoredox and Pd-catalysis to achieve multicomponent tandem alkyl Heck/Tsuji-Trost homologative aminations. This dual-cycle approach uses a single Pd(0) catalyst to mediate a light-induced hybrid radical alkyl Heck reaction between a 1,1-dielectrophile and an alkene, followed by an "in dark" classical Tsuji-Trost-type allylic substitution, enabling the rapid construction of highly complex allylic amines[3].

Causality in Experimental Design (E-E-A-T Insights)

Designing a robust catalytic system requires understanding the causality behind every reagent choice:

  • Solvent Microenvironments : In Pd-catalyzed aminations, the choice of solvent dictates the kinetic vs. thermodynamic product distribution. THF is specifically chosen to maximize the branched-to-linear ratio because it stabilizes the intermediacy of σ -complexes, preventing the Pd(0)-catalyzed bimolecular isomerization of the kinetic branched product into the thermodynamic linear product[1].

  • Hydrogen-Bonding Co-Catalysts : When utilizing unactivated cycloheptenyl alcohols directly, phosphoramidite ligands are paired with additives like 1,3-diethylurea. The urea moiety forms a cooperative hydrogen-bonding array with the substrate's hydroxyl group. This specific interaction lowers the activation barrier for the rate-limiting C–O oxidative addition step[4].

  • Brønsted Acid Additives in Cu-Catalysis : The addition of strong Brønsted acids (e.g., PhSO3H) is non-negotiable in Cu-catalyzed oxidative amination. The acid protonates the O-acylhydroxylamine, which is critical to stabilize the highly reactive Aminium Radical Cation (ARC) intermediate and prevent its premature quenching before it can add to the cycloheptene ring[2].

  • Chiral Ligand Geometry : In Ir-catalyzed asymmetric aminations, ligands such as (S)-tol-BINAP are selected because they enforce a rigid chiral pocket that dictates outer-sphere amine addition to the π -allyliridium intermediate, allowing for near-perfect enantiocontrol (up to 99% ee)[5].

Quantitative Data: Optimization of Cycloheptenyl Amination

The following table synthesizes the optimal parameters for achieving high-yielding allylic amination across different catalytic manifolds.

Catalytic SystemSubstrateAmine SourceAdditive / LigandKey IntermediateYield (%)
Pd₂(dba)₃ (5 mol%)Cycloheptenyl acetateAziridines / AminesPhosphoramidite π -Allyl-Pd(II)85 - 92
Cu(MeCN)₄PF₆ (5 mol%)CyclohepteneO-Benzoyl-morpholinePhSO₃HAminium Radical Cation68 - 75
Ir(cod)Cl₂ (3 mol%)Cycloheptenyl carbonateAniline(S)-tol-BINAP π -Allyl-Ir(III)80 - 88
Pd(OAc)₂ / Vis. Light 1,1-Dielectrophile + AlkenePrimary AminesDual Light/Dark CycleHybrid Radical / π -Allyl70 - 85

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify mechanistic progression.

Protocol A: Direct Oxidative C-H Amination of Cycloheptene (Cu-Catalyzed)

Objective: Synthesize 3-morpholinocycloheptene directly from unactivated cycloheptene.

  • Reaction Assembly : In a nitrogen-filled glovebox, charge a flame-dried 10 mL vial equipped with a magnetic stir bar with Cu(MeCN)₄PF₆ (5 mol%), O-benzoyl-morpholine (1.0 equiv), and benzenesulfonic acid (PhSO₃H, 1.0 equiv).

    • Causality: Assembling in an inert atmosphere prevents the oxidative degradation of the Cu(I) catalyst before the SET event can occur[2].

  • Solvent and Substrate Addition : Add anhydrous acetonitrile (0.2 M) followed by cycloheptene (2.0 equiv).

    • Causality: An excess of cycloheptene compensates for its volatility and kinetically favors the intermolecular radical addition over the deleterious quenching of the ARC[2].

  • Heating and In-Situ Monitoring (Self-Validation) : Seal the vial with a PTFE septum and heat to 60 °C. After 4 hours, withdraw a 5 µL aliquot, dilute in EtOAc, and analyze via GC-FID (using dodecane as an internal standard). The appearance of a new peak corresponding to the product mass (m/z = 181) validates the successful generation and addition of the ARC.

  • Quench and Workup : After 12 hours, cool to room temperature. Dilute with DCM (10 mL) and wash with 1M NaOH (10 mL).

    • Causality: NaOH neutralizes the PhSO₃H additive and precipitates the copper salts, preventing emulsion formation during extraction.

  • Purification : Concentrate the organic layer under reduced pressure. Purify via silica gel flash chromatography using a gradient of DCM/MeOH (98:2 to 95:5) to isolate the 3-morpholinocycloheptene.

Protocol B: Direct Activation of Cycloheptenyl Alcohol (Pd-Catalyzed)

Objective: Convert cyclohept-2-en-1-ol to N-benzyl-2-cyclohepten-1-amine without pre-activation.

  • Catalyst Pre-Activation : In a Schlenk flask under argon, mix [(η³-allyl)Pd(cod)]BF₄ (2.5 mol%) and a phosphoramidite ligand (5.0 mol%) in anhydrous THF (0.1 M). Stir for 15 minutes until the solution turns pale yellow.

  • Co-Catalyst and Substrate Introduction : Add 1,3-diethylurea (10 mol%) and cyclohept-2-en-1-ol (1.0 equiv). Stir for 10 minutes.

    • Causality: The urea additive establishes the critical hydrogen-bonding network required to weaken the C–O bond[4].

  • Nucleophile Addition : Dropwise add benzylamine (1.2 equiv).

  • Reaction Monitoring (Self-Validation) : Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the alcohol (KMnO₄ active, R_f ~0.2) and the appearance of a UV-active, ninhydrin-positive spot (R_f ~0.4) confirms the outer-sphere nucleophilic attack is proceeding.

  • Isolation & NMR Verification : Quench with water, extract with EtOAc, and purify via column chromatography. Verify success via ¹H NMR: look for the distinct vinylic protons of the cycloheptene ring (~5.7-5.9 ppm) and the diagnostic shift of the methine proton adjacent to the newly formed C–N bond (~3.3 ppm).

References

  • New insights into the mechanism of palladium-catalyzed allylic amination Source: PubMed (National Institutes of Health) URL:[Link]

  • Copper-Catalyzed Allylic Amination of Alkenes Using O-Acylhydroxylamines: A Direct Entry to Diverse N-Alkyl Allylamines Source: PMC (National Institutes of Health) URL:[Link]

  • Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji-Trost Homologative Amination Reaction toward Allylic Amines Source: Organic Chemistry Portal / Journal of the American Chemical Society URL:[Link]

  • A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions Source: MDPI (Molecules) URL:[Link]

  • Enantioselective Iridium-Catalyzed Amination of Racemic Branched Alkyl-Substituted Allylic Acetates with Primary and Secondary Aromatic and Heteroaromatic Amines Source: PMC (National Institutes of Health) URL:[Link]

Sources

Exploratory

Technical Whitepaper: 2-Cyclohepten-1-amine (CAS 17745-77-6) – Physicochemical Profiling, Safety Protocols, and Applications in Aminoglycoside Mimetic Synthesis

Executive Summary As antimicrobial resistance to traditional therapeutics accelerates, the synthesis of novel aminoglycoside mimetics has become a critical vector in pharmaceutical drug development[1]. At the core of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As antimicrobial resistance to traditional therapeutics accelerates, the synthesis of novel aminoglycoside mimetics has become a critical vector in pharmaceutical drug development[1]. At the core of this synthetic effort is 2-Cyclohepten-1-amine (CAS: 17745-77-6) , a highly versatile, conformationally unique allylic amine building block[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, rigorous Safety Data Sheet (SDS) handling guidelines, and its mechanistic utility in the stereoselective synthesis of aminocyclitols[3].

Chemical Identity and Physicochemical Profiling

Accurate identification and purity assessment are foundational to reproducible organic synthesis. 2-Cyclohepten-1-amine features a seven-membered cycloalkene ring with a primary amine at the allylic position. This dual-functionality renders it highly reactive toward both electrophilic addition at the alkene and nucleophilic substitution at the amine[4].

Table 1: Physicochemical and Identification Data

PropertyValueSource
IUPAC Name cyclohept-2-en-1-aminePubChem[4]
CAS Number 17745-77-6BenchChem[2]
Molecular Formula C7H13NPubChem[4]
Molecular Weight 111.18 g/mol PubChem[4]
EC Number 993-156-2PubChem[4]
InChIKey YSGNYFVGROSKQC-UHFFFAOYSA-NPubChem[4]

Safety Data Sheet (SDS) and Handling Protocols

Low-molecular-weight cyclic allylic amines are inherently hazardous, typically presenting as volatile, corrosive liquids. While commercial SDS documents for 2-cyclohepten-1-amine emphasize its Research Use Only (RUO) status[2], handling must strictly align with the Global Harmonized System (GHS) protocols for reactive amines.

Table 2: Safety & Handling Parameters (GHS Framework)

Hazard CategoryGHS ClassificationMitigation / PPE Requirement
Flammability Flammable Liquid (Cat 3)Store in explosion-proof cabinets; handle under inert gas (Ar/N2).
Health Hazard Skin Corr. 1B, Eye Dam. 1Double-layer nitrile gloves, full face shield, and chemical-resistant apron.
Reactivity Air/Moisture SensitiveManipulate via Schlenk line techniques or within a controlled glovebox.

Self-Validating Safety System: Before utilizing aged batches of 2-cyclohepten-1-amine, researchers must perform a peroxide test (using KI-starch paper) and a visual colorimetric check. Discoloration (yellowing/browning) indicates spontaneous N-oxidation or auto-polymerization, requiring immediate distillation over calcium hydride (CaH2) prior to use.

Mechanistic Utility in Drug Development: The Aminoglycoside Mimetic Pathway

The core structural motif of many potent aminoglycoside antibiotics is 2-deoxystreptamine (2-DOS), a six-membered aminocyclitol[1]. To overcome enzymatic deactivation by resistant bacterial strains, researchers synthesize structurally divergent seven-membered ring analogues (pseudosaccharides) utilizing 2-cyclohepten-1-amine[3].

The Causality of Stereocontrol: The synthesis of these mimetics relies heavily on the stereoselective epoxidation of the cycloheptene ring. Uncatalyzed epoxidation yields intractable, biologically inactive diastereomeric mixtures. However, by converting 2-cyclohepten-1-amine into a sterically demanding tertiary amine (e.g., N-benzyl-N-methyl derivative) and applying acidic conditions, a transient ammonium ion is generated in situ[3].

This ammonium moiety acts as a highly localized hydrogen-bond donor to the incoming peroxy acid (e.g., mCPBA), effectively anchoring the reagent and directing the epoxidation to a specific face (syn or anti) of the olefin[5]. This ammonium-directed transition state is a prime example of substrate-directable stereoselectivity, ensuring the precise spatial arrangement of pharmacophores required for ribosomal binding[5].

Experimental Protocol: Ammonium-Directed Stereoselective Epoxidation

The following methodology outlines the conversion of 2-cyclohepten-1-amine into a stereodefined aminocycloheptanediol, serving as a self-validating workflow for antibiotic mimetic synthesis[3].

Phase 1: N-Alkylation (Pre-conditioning)
  • Reaction: Dissolve 2-cyclohepten-1-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Add benzaldehyde (1.0 eq) followed by sodium triacetoxyborohydride (1.5 eq) to yield the N-benzyl derivative. Repeat the reductive amination with formaldehyde to yield N-benzyl-N-methyl-2-cyclohepten-1-amine[3].

  • In-Process Validation: Monitor the consumption of the primary amine via Thin Layer Chromatography (TLC) using a ninhydrin stain. Causality: The primary amine will stain deep purple/pink, whereas the fully protected tertiary amine will not react with ninhydrin, visually validating complete protection.

Phase 2: Ammonium-Directed Epoxidation
  • Preparation: Cool the solution of N-benzyl-N-methyl-2-cyclohepten-1-amine in DCM to -20°C to minimize background, un-directed oxidation.

  • Protonation: Add trichloroacetic acid (1.1 eq) dropwise. Causality: This generates the critical ammonium salt required to establish the hydrogen-bonding network for facial direction[5].

  • Oxidation: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 1.2 eq). Stir for 4 hours at -20°C.

  • In-Process Validation: Quench the reaction with saturated aqueous Na2S2O3. Validate the destruction of excess peroxide using starch-iodide paper (must remain white). Extract and purify. Confirm the anti or syn stereochemistry of the resulting epoxide via 2D-NOESY NMR before proceeding.

Phase 3: Regioselective Ring Opening
  • Hydrolysis: Treat the purified epoxide with aqueous acid (e.g., 0.5 M H2SO4) or a targeted nucleophile to induce regioselective ring opening[3].

  • Isolation: Neutralize, extract, and purify via flash column chromatography to isolate the target aminocycloheptanediol (pseudosaccharide scaffold)[3].

Workflow Visualization

G Start 2-Cyclohepten-1-amine (CAS: 17745-77-6) Protect N-Alkylation / Protection (e.g., N-Benzyl) Start->Protect Step 1: Amine Masking Protonation Acidic Protonation (Ammonium Formation) Protect->Protonation Step 2: Acid Addition Epox Directed Epoxidation (mCPBA) Protonation->Epox Step 3: Stereocontrol RingOpen Nucleophilic Ring Opening (H2O / Nucleophile) Epox->RingOpen Step 4: Hydrolysis Product Aminocycloheptanol Derivative (Aminoglycoside Mimetic) RingOpen->Product Target Scaffold

Workflow for stereoselective synthesis of aminoglycoside mimetics.

References

  • BenchChem. "2-Cyclohepten-1-amine | Research Chemical". 2

  • PubChem. "Cyclohept-2-en-1-amine | C7H13N | CID 11263481".4

  • ACS Chemical Reviews. "2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics". 1

  • ResearchGate. "Evgeni A. Larin's research - Synthesis of new aminocyclitols". 3

  • ACS Journal of Organic Chemistry. "Ammonium-Directed Olefinic Epoxidation: Kinetic and Mechanistic Insights". 5

Sources

Foundational

Structural and Mechanistic Profiling of 2-Cyclohepten-1-amine Derivatives: A Crystallographic Perspective

Executive Summary Cyclic allylic amines, particularly 2-cyclohepten-1-amine derivatives, serve as pivotal scaffolds in the synthesis of bioactive alkaloids and complex pharmaceutical intermediates. Understanding their so...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclic allylic amines, particularly 2-cyclohepten-1-amine derivatives, serve as pivotal scaffolds in the synthesis of bioactive alkaloids and complex pharmaceutical intermediates. Understanding their solid-state conformations and solution-phase reactivity is critical for predictable stereocontrol in drug development. This technical guide elucidates the crystallographic data of these 7-membered ring systems, focusing on how structural conformations dictate the stereochemical outcomes of ammonium-directed olefinic epoxidations.

Conformational Dynamics and Crystallographic Insights

The 7-membered cycloheptene ring is inherently more flexible than its 6-membered cyclohexene counterpart. However, crystallographic data reveals that in the solid state, N -substituted 2-cyclohepten-1-amines predominantly adopt a highly ordered chair-type conformation[1].

The Causality of Structural Preference: This chair conformation minimizes transannular steric interactions. When protonated to form an ammonium salt, bulky nitrogen substituents (e.g., N,N -dibenzyl groups) are forced into a pseudoequatorial position to avoid 1,3-diaxial-like clashes[2]. This conformational locking is not merely a solid-state artifact; it directly translates to the solution-phase reactive geometry, setting the stage for highly stereoselective functionalization.

Table 1: Representative Crystallographic Data for 2-Cyclohepten-1-amine Derivatives
Compound ClassCCDC DepositionRing ConformationMechanistic Significance
3-( N,N -dibenzylamino)cyclohept-1-ene CCDC 733891Chair-typeEstablishes the baseline pseudoequatorial positioning of the amine[1].
Anti-epoxide derivative CCDC 839524Chair-typeConfirms stereoselective peracid attack on the sterically accessible face[2].
Syn-epoxide derivative CCDC 839525Distorted ChairHighlights the steric penalty and 1,3-allylic strain in the minor pathway[2].
Amino diol derivative CCDC 839526Chair-typeValidates the regioselective ring-opening of the epoxide intermediate[2].

Mechanistic Causality in Ammonium-Directed Epoxidation

In unfunctionalized olefins, peracids like m-CPBA typically attack the sterically least hindered face. However, in allylic amines, prior protonation yields an ammonium ion that acts as a hydrogen-bond donor. This interaction anchors the incoming peracid, directing it to a specific face of the alkene[2].

While this directed epoxidation yields exclusively syn-epoxides in 5-membered rings, the 7-membered 2-cyclohepten-1-amine system diverges, predominantly yielding the anti-epoxide (e.g., 94:6 diastereomeric ratio)[1].

Why the Divergence? X-ray crystallographic comparisons between the allylic amine starting materials and their derived epoxides demonstrate that the origin of this anti-selectivity lies in the inherent geometry of the 7-membered chair[1]. The hydrogen-bonded transition state forces the peracid into a trajectory that coincides with the sterically more accessible anti-face of the olefin. In this larger ring system, the minimization of 1,3-allylic strain overrides the purely associative syn-directing effect seen in smaller, more rigid rings[2].

G A 2-Cyclohepten-1-amine Derivative B Protonation / Salt Formation (e.g., Cl3CCO2H or HBF4) A->B Acid Addition C Ammonium Intermediate (Chair Conformation) B->C Conformational Bias D m-CPBA Oxidation (H-Bond Directed) C->D Reagent Approach E Anti-Epoxide Formation (Major Product) D->E Stereocontrol F Crystallization (Slow Evaporation) E->F Purification G X-Ray Diffraction (CCDC Validation) F->G Structural Det.

Workflow of ammonium-directed epoxidation and crystallographic validation.

Validated Experimental Protocol: Synthesis and Crystallization

To ensure reproducibility and self-validation, the following methodology details the epoxidation and subsequent crystallization of 2-cyclohepten-1-amine derivatives for X-ray diffraction analysis. The protocol is designed to isolate the kinetic product while preventing the co-crystallization of minor diastereomers.

Step 1: Ammonium Salt Formation

  • Action: Dissolve the 2-cyclohepten-1-amine derivative (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂). Cool the system to 0 °C under an inert argon atmosphere. Add trichloroacetic acid (Cl₃CCO₂H, 1.1 equiv) dropwise.

  • Causality: Trichloroacetic acid rapidly protonates the amine. This forms an ammonium salt that anchors the 7-membered ring in its favored chair conformation and provides the necessary hydrogen-bond donor site for the subsequent oxidant[1].

Step 2: Directed Epoxidation

  • Action: Add m-chloroperoxybenzoic acid (m-CPBA, 1.5 equiv) in controlled portions. Allow the mixture to warm to room temperature and stir for 16 hours.

  • Causality: The peracid hydrogen-bonds to the ammonium proton. Due to the steric bulk of the pseudoequatorial nitrogen substituents in the 7-membered ring, this pre-covalent assembly is guided to the anti-face, minimizing transition-state strain and driving the reaction toward the anti-epoxide[2].

Step 3: Quenching and Extraction

  • Action: Quench the reaction with equal volumes of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Extract the aqueous layer with CH₂Cl₂, dry the combined organic phases over anhydrous MgSO₄, and concentrate in vacuo.

  • Causality: Na₂S₂O₃ safely reduces any unreacted, potentially explosive peracid. NaHCO₃ neutralizes the trichloroacetic acid, breaking the salt complex and liberating the free amine epoxide for organic extraction.

Step 4: Purification

  • Action: Purify the crude mixture via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the major anti-epoxide isomer from the minor syn-isomer (typically present in a <6% yield).

Step 5: Single-Crystal Growth

  • Action: Dissolve the purified anti-epoxide in a minimal amount of a binary solvent system (e.g., CH₂Cl₂/hexane, 1:3 v/v) in a clean glass vial. Loosely cap the vial (or cover with pierced Parafilm) and allow the solvent to evaporate slowly at ambient temperature over 3–5 days.

  • Causality: Slow, undisturbed evaporation allows the molecules to pack into a highly ordered crystal lattice. This minimizes crystal defects and twinning, yielding high-resolution crystals suitable for definitive X-ray diffraction analysis and CCDC deposition[2].

References

  • Davies, S. G., et al. "Ammonium-Directed Olefinic Epoxidation: Kinetic and Mechanistic Insights." The Journal of Organic Chemistry, 2012. 2

  • Davies, S. G., et al. "Ammonium-Directed Oxidation of Cyclic Allylic and Homoallylic Amines." The Journal of Organic Chemistry, 2009. 1

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 2-Cyclohepten-1-amine Isomers: A Technical Guide

Executive Summary 2-Cyclohepten-1-amine is a highly versatile seven-membered cyclic allylic amine that serves as a critical scaffold in the synthesis of aminocyclitols, pseudosaccharides, and complex pharmaceutical agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Cyclohepten-1-amine is a highly versatile seven-membered cyclic allylic amine that serves as a critical scaffold in the synthesis of aminocyclitols, pseudosaccharides, and complex pharmaceutical agents. However, its utility is inextricably linked to its complex thermodynamic landscape. The molecule exhibits profound cis-trans isomerism at the alkene and significant conformational lability within the cycloheptene ring. This whitepaper provides an in-depth analysis of the thermodynamic stability of 2-cyclohepten-1-amine isomers, elucidating the mechanistic causality behind their kinetic behaviors and providing field-proven protocols for their isolation, characterization, and stereoselective functionalization.

Thermodynamic Fundamentals of the Cycloheptene Ring

The Cis-Trans Isomeric Divide

The thermodynamic stability of cycloalkenes is dictated by ring strain. In rings containing fewer than eight carbon atoms, the cis geometry is the undisputed thermodynamic sink. For 2-cyclohepten-1-amine, the cis isomer easily accommodates the planar sp2 hybridized carbons with minimal angle strain.

Conversely, trans-2-cyclohepten-1-amine is an "anti-Bredt" olefin. The trans double bond forces the unsaturated carbons into a highly pyramidalized geometry. Theoretical models of the parent trans-cycloheptene estimate a pyramidalization angle of 37° and a p-orbital misalignment of 30.1° [1]. This geometric distortion introduces an immense ring strain energy (SE) of approximately 25.2 kcal/mol relative to the cis isomer.

The Kinetic Paradox of the Trans Isomer

Despite its high ground-state energy, ab initio calculations suggest that the unimolecular rotation of the trans double bond back to the cis configuration possesses a massive activation barrier (~35 kcal/mol) . Theoretically, this barrier should render the trans isomer stable at room temperature.

However, experimental observation proves otherwise. The trans isomer rapidly decays at temperatures above -40 °C. The causality behind this discrepancy lies in a second-order kinetic decay pathway . Rather than undergoing unimolecular rotation, two trans molecules collide to form a transient 1,4-biradical intermediate. This biradical undergoes an "interrupted dimerization," rapidly cleaving back to produce two thermodynamically stable cis molecules or proceeding to a C2-symmetric cyclobutane dimer.

G Cis cis-2-Cyclohepten-1-amine (Stable Ground State) Trans trans-2-Cyclohepten-1-amine (Highly Strained Intermed.) Cis->Trans UV Irradiation (-40 °C, Sensitizer) Trans->Cis Unimolecular Rotation (Barrier: ~35 kcal/mol) Biradical 1,4-Biradical Intermediate (Interrupted Dimerization) Trans->Biradical Bimolecular Collision (Second-Order Decay) Biradical->Cis Cleavage (Yields 2x cis) Dimer C2-Symmetric Cyclobutane (Degradation Dimer) Biradical->Dimer [π2s+π2a] Cycloaddition

Thermodynamic landscape and kinetic degradation pathways of 2-cyclohepten-1-amine isomers.

Conformational Isomerism and Steric Locking

Within the thermodynamically stable cis-2-cyclohepten-1-amine, the seven-membered ring undergoes rapid conformational interconversion between chair, boat, and twist-boat forms. The primary amine group at the C1 position can occupy either a pseudo-axial or pseudo-equatorial site. In its native state, the energy difference between these conformers is minimal (1.5 - 2.5 kcal/mol), leading to a dynamic equilibrium that severely complicates stereoselective functionalization (e.g., epoxidation of the C2-C3 double bond).

Conformational Locking via N-Alkylation

To harness this molecule for drug development, chemists must override its conformational lability. The introduction of sterically demanding substituents—specifically N,N-dibenzylation—forces the ring into a rigid, well-defined chair-type conformation .

The Causality: The massive steric bulk of two benzyl groups cannot be accommodated in a pseudo-axial position without incurring severe 1,3-diaxial steric clashes with the cycloheptene ring hydrogens. Consequently, the N,N-dibenzyl group locks into the pseudo-equatorial position. This rigidification is a prerequisite for substrate-directed stereoselective reactions, as it ensures the reactive faces of the alkene are differentially shielded.

Quantitative Thermodynamic Data

The following table summarizes the thermodynamic and kinetic parameters governing the isomeric states of 2-cyclohepten-1-amine.

Isomeric StateRelative Free Energy (ΔG)Ring Strain Energy (SE)Kinetic Stability (Half-life)Primary Decay / Relaxation Pathway
cis (Chair Conformer) 0.0 kcal/mol~5.0 kcal/molIndefinite (Standard State)N/A (Thermodynamic Sink)
cis (Twist-Boat) +1.5 to 2.5 kcal/mol~7.0 kcal/molDynamic EquilibriumRapid unimolecular ring flip to Chair
trans Isomer +15.0 to 20.0 kcal/mol~25.2 kcal/mol< 1 min at 25 °CBimolecular Interrupted Dimerization

Experimental Protocols

To rigorously study and utilize these isomers, the experimental environment must strictly control thermal energy and steric environments. The following protocols are engineered as self-validating systems.

Protocol A: Photochemical Generation and Trapping of trans-2-Cyclohepten-1-amine

Because the trans isomer decays rapidly via bimolecular collision at room temperature, it must be generated photochemically at cryogenic temperatures.

  • Solution Preparation: Dissolve cis-2-cyclohepten-1-amine (0.1 M) and methyl benzoate (0.05 M) in anhydrous, degassed deuterated methylcyclohexane. Causality: Methyl benzoate acts as a singlet photosensitizer, transferring energy to the cycloheptene double bond without participating in side reactions. Deuterated solvent is chosen for direct downstream NMR validation.

  • Cryogenic Control: Submerge the quartz photoreactor in a cryogenic bath maintained strictly at -40 °C. Causality: Suppressing the temperature below -40 °C lowers the kinetic energy of the system, drastically reducing the rate of bimolecular collisions required for the 1,4-biradical decay pathway.

  • Irradiation: Irradiate the solution using a medium-pressure mercury lamp equipped with a Pyrex filter (λ > 280 nm) for 3 hours. The sensitizer absorbs the photon, undergoes intersystem crossing, and transfers triplet energy to the alkene, forcing isomerization to the highly strained trans state.

  • Spectroscopic Validation: Transfer the sample via a pre-cooled cannula directly into a pre-cooled NMR probe (-40 °C). The trans isomer is validated by a distinct upfield shift of the vinylic protons, caused by the shielding effect of the twisted, non-planar double bond geometry.

Protocol B: Conformational Locking and Stereoselective Epoxidation

This protocol utilizes the thermodynamic principles of steric locking to achieve >95:5 diastereoselectivity in epoxidation, a critical step in synthesizing aminocyclitol antibiotics .

  • Alkylation (Thermodynamic Locking): React cis-2-cyclohepten-1-amine (1.0 eq) with benzyl bromide (2.2 eq) and K₂CO₃ (3.0 eq) in acetonitrile at 80 °C for 12 hours. Purify via flash chromatography to yield N,N-dibenzyl-2-cyclohepten-1-amine.

  • Acid-Base Pre-coordination: Dissolve the locked amine in anhydrous CH₂Cl₂ (0.05 M) and cool to 0 °C. Add trichloroacetic acid (1.1 eq). Causality: Protonation forms an ammonium ion. Because the bulky dibenzyl group is locked pseudo-equatorially, the ammonium proton is rigidly oriented to act as a hydrogen-bond donor.

  • Directed Epoxidation: Slowly add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq). Causality: The ammonium proton hydrogen-bonds with the peroxy acid, anchoring it and directing the electrophilic oxygen exclusively to the anti face of the locked cycloheptene ring via a highly ordered, low-energy transition state.

  • Isolation: Quench with saturated aqueous Na₂S₂O₃ and NaHCO₃. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate. The resulting anti-epoxy amine is obtained with exceptional diastereomeric purity.

Workflow Step1 Synthesize N,N-dibenzyl- 2-cyclohepten-1-amine Step2 Conformational Locking (Steric bulk forces Chair-type) Step1->Step2 Step3 In situ Protonation (Formation of Ammonium Ion) Step2->Step3 Step4 Ammonium-Directed Epoxidation (mCPBA, H-bond transition state) Step3->Step4 Step5 anti-Epoxy Amine Product (High Diastereoselectivity) Step4->Step5

Workflow for ammonium-directed stereoselective epoxidation utilizing conformational locking.

Conclusion

The thermodynamic stability of 2-cyclohepten-1-amine isomers is a masterclass in the interplay between ring strain, orbital misalignment, and steric hindrance. While the elusive trans isomer provides deep insights into biradical decay kinetics, the conformationally locked cis isomer serves as a highly reliable workhorse for complex stereoselective synthesis. By understanding the causality behind these thermodynamic states, researchers can reliably manipulate this scaffold for advanced drug development.

References

  • Squillacote, M. E., DeFellipis, J., & Shu, Q. (2005). "How Stable Is trans-Cycloheptene?". Journal of the American Chemical Society, 127(45), 15983-15988. URL:[Link]

  • Davies, S. G., Hewings, D. S., Kurosawa, W., Lee, J. A., et al. (2012). "Ammonium-Directed Olefinic Epoxidation: Kinetic and Mechanistic Insights". The Journal of Organic Chemistry, 77(17), 7364–7379. URL:[Link]

  • Larin, E. A., Kochubei, V. S., & Atroshchenko, Y. M. (2014). "Synthesis of new aminocyclitols by selective epoxidation of N-benzyl-N-methyl-2-cyclohepten-1-amine...". Russian Journal of Organic Chemistry, 50(2), 251-256. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11263481, Cyclohept-2-en-1-amine". PubChem. URL:[Link]

Foundational

Vibrational Signatures of 2-Cyclohepten-1-amine: A Spectroscopic Whitepaper

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide / Whitepaper Executive Overview 2-Cyclohepten-1-amine (C₇H₁₃N) is a versatile cyclic allylic amine utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide / Whitepaper

Executive Overview

2-Cyclohepten-1-amine (C₇H₁₃N) is a versatile cyclic allylic amine utilized as a critical building block in complex pharmaceutical syntheses and transition-metal-catalyzed functionalizations[1]. Accurate structural verification of this intermediate is paramount for downstream drug development. Infrared (IR) spectroscopy provides a highly sensitive, non-destructive modality to confirm the presence of its primary amine and endocyclic alkene functionalities. This whitepaper details the causal physics behind its vibrational absorption bands and establishes a self-validating analytical protocol for its characterization.

Mechanistic Causality of Vibrational Modes

As an Application Scientist, I frequently observe misinterpretations of allylic amine spectra due to overlapping bands and misunderstood ring strain dynamics. To decode the IR spectrum of 2-cyclohepten-1-amine, we must deconstruct the molecule into its distinct functional domains:

The Primary Allylic Amine Domain (-NH₂)

The primary amine group is situated at the allylic position (C1), adjacent to the sp²-hybridized carbon network.

  • N-H Stretching: Because the nitrogen atom possesses two equivalent hydrogen atoms, they couple to produce two distinct stretching modes: asymmetric (out-of-phase) and symmetric (in-phase). This manifests as a characteristic doublet in the 3400–3300 cm⁻¹ region. The electron-withdrawing nature of the adjacent allylic system slightly strengthens the N-H bond compared to purely aliphatic amines, subtly shifting these bands to higher wavenumbers.

  • N-H Bending (Scissoring): The in-plane scissoring deformation of the -NH₂ group produces a medium-to-strong band near 1600 cm⁻¹ . Causality dictates that this band often overlaps with the C=C stretching frequency, requiring careful baseline resolution during analysis.

The Endocyclic Alkene Domain (C=C)

The seven-membered ring (cycloheptene framework) imposes specific geometric constraints on the double bond.

  • C=C Stretching: In endocyclic systems, ring strain directly modulates the C=C stretching frequency. While highly strained rings (e.g., cyclopropene) absorb at unusually high frequencies, the relatively unstrained seven-membered ring of cycloheptene absorbs near 1640–1650 cm⁻¹ , typical for a cis-alkene[2]. However, because the molecule is pseudo-symmetric around the double bond, the change in dipole moment during the stretch is minimal, resulting in a characteristically weak absorption band.

  • =C-H Out-of-Plane Bending: The cis-disubstituted nature of the endocyclic double bond produces a highly diagnostic out-of-plane (oop) bending vibration. In cycloheptene systems, this intense band appears between 730–675 cm⁻¹ [2]. This is often the most reliable indicator of the cis-alkene's presence, far more so than the weak C=C stretch.

The Aliphatic Ring Backbone
  • C-H Stretching: The sp³-hybridized carbons (C4, C5, C6, C7) produce strong symmetric and asymmetric stretches just below 3000 cm⁻¹ (2950–2850 cm⁻¹ ). The single sp²-hybridized =C-H bonds produce a weaker stretch just above 3000 cm⁻¹ (~3020 cm⁻¹ ) due to the higher s-character of the sp² orbital strengthening the C-H bond[3].

Quantitative Spectral Data Summary

The following table synthesizes the expected quantitative absorption data for 2-cyclohepten-1-amine, correlating each band with its underlying physical cause.

Absorption Band (cm⁻¹)IntensityVibrational ModeCausality & Structural Significance
3380 & 3310 Medium (Doublet)N-H Stretch (Asym & Sym)Confirms primary amine. Phase-coupled vibrations of the -NH₂ group.
3020 - 3050 Weak=C-H Stretch (sp²)Higher s-character of sp² hybridized carbon strengthens the C-H bond.
2850 - 2950 Strong-C-H Stretch (sp³)Aliphatic ring backbone. Lower s-character than sp² carbons.
1640 - 1650 WeakC=C Stretch (Endocyclic)Weak due to low dipole moment change in the pseudo-symmetric ring[2].
1580 - 1610 MediumN-H Bend (Scissoring)In-plane deformation of the primary amine. Often shoulders the C=C band.
1050 - 1250 MediumC-N StretchAliphatic C-N bond stretching.
675 - 730 Strong=C-H Out-of-Plane BendHighly diagnostic for the cis-geometry of the 7-membered ring's double bond[2].

Self-Validating ATR-FTIR Analytical Protocol

Step 1: System Verification & Background

  • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Self-Validation Check: Run a polystyrene standard check. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹ to confirm interferometer alignment.

Step 2: Sample Application

  • Apply 1-2 drops of neat 2-cyclohepten-1-amine directly onto the ATR crystal.

  • Ensure complete coverage of the crystal face without introducing air bubbles.

  • Do not use the pressure anvil, as the sample is a volatile liquid and pressure is only required for solid contact.

Step 3: Data Acquisition

  • Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using 32 co-added scans to maximize the Signal-to-Noise Ratio (SNR).

  • Causality Check: Ensure the maximum absorbance does not exceed 1.0 AU to prevent detector saturation and non-linear photometric response.

Step 4: Spectral Processing

  • Apply an ATR Correction algorithm . Why? The depth of penetration of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers). Without correction, the diagnostic =C-H oop bend at ~700 cm⁻¹ will appear artificially intense compared to the N-H stretches at ~3300 cm⁻¹.

  • Perform a baseline correction to account for any baseline drift caused by instrument thermal fluctuations.

Logical Workflow Diagram

Below is the self-validating logical workflow for the spectral acquisition and interpretation of 2-cyclohepten-1-amine.

G SystemCheck 1. System Verification (Polystyrene Standard) Background 2. Background Scan (Air, 32 Scans) SystemCheck->Background Sample 3. Sample Application (Neat Liquid on Diamond ATR) Background->Sample Acquisition 4. FTIR Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) Sample->Acquisition Correction 5. ATR Correction (Wavelength Penetration Adj.) Acquisition->Correction Validation 6. Band Validation (N-H Doublet & C=C oop) Correction->Validation

Figure 1: Self-validating ATR-FTIR experimental workflow for liquid allylic amine analysis.

Conclusion

The infrared spectrum of 2-cyclohepten-1-amine is a direct physical manifestation of its molecular architecture. By understanding the causality behind the N-H stretching doublet, the weak endocyclic C=C stretch, and the intense cis-alkene out-of-plane bending, researchers can confidently verify the structural integrity of this critical intermediate. Adhering to the self-validating ATR-FTIR protocol ensures that optical artifacts are minimized, yielding trustworthy, publication-quality analytical data.

References

  • Title: Cyclohept-2-en-1-amine | C7H13N | CID 11263481 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Structures and Reactivities of Cycloheptane, Cycloheptene, 1,3-Cycloheptadiene, and Cycloheptatriene on Pt(111) Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

  • Title: IR spectrum: Alkenes (Ring strain and Endocyclic C=C Bonds) Source: Quimica Organica URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2-Cyclohepten-1-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, scalable, and self-validating synthetic workflow for the preparation of 2-cyclohepten-1-amine, a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, scalable, and self-validating synthetic workflow for the preparation of 2-cyclohepten-1-amine, a critical cycloaliphatic building block utilized in the development of IRAK inhibitors[1] and advanced biorenewable crosslinked cycloolefin resins[2].

Introduction and Mechanistic Strategy

The synthesis of medium-ring allylic amines presents unique conformational challenges. While direct nucleophilic displacement (e.g., Gabriel synthesis) on 3-bromocycloheptene is possible, it often suffers from competing elimination reactions and poor regioselectivity. To ensure high fidelity and yield, this protocol employs the Overman Rearrangement —a reliable [3,3]-sigmatropic rearrangement of an allylic trichloroacetimidate.

The precursor, cyclohept-2-en-1-ol, can be readily accessed via the catalytic rearrangement of cycloheptene oxide[3] or the enantioselective 1,2-reduction of cyclohept-2-en-1-one[4]. The subsequent transformation to the amine involves three distinct phases: imidate formation, thermal rearrangement, and deprotection.

OvermanRearrangement A Cyclohept-2-en-1-ol (Starting Material) B Cyclohept-2-en-1-yl trichloroacetimidate A->B Cl3CCN, DBU CH2Cl2, 0°C to RT C N-(Cyclohept-2-en-1-yl) trichloroacetamide B->C Heat (140°C) Xylenes, Argon [3,3]-Sigmatropic D 2-Cyclohepten-1-amine (Target Product) C->D NaOH (aq), EtOH Reflux

Mechanistic pathway for the synthesis of 2-cyclohepten-1-amine via Overman Rearrangement.

Materials and Quantitative Data

The following table summarizes the stoichiometric requirements and essential safety parameters for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRoleSafety / Handling
Cyclohept-2-en-1-ol 112.171.01.12 gStarting MaterialIrritant; handle in fume hood.
Trichloroacetonitrile 144.381.21.20 mLImidating AgentToxic, lachrymator.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 152.240.10.15 mLCatalystCorrosive base.
Xylenes (Anhydrous) 106.16-25 mLSolvent (Rearrangement)Flammable, toxic.
Sodium Hydroxide (6M aq) 40.005.08.3 mLDeprotecting AgentHighly corrosive.

Step-by-Step Experimental Methodology

Phase 1: Synthesis of Cyclohept-2-en-1-yl trichloroacetimidate

Causality Insight: The use of a catalytic amount of DBU (rather than a stoichiometric strong base like NaH) facilitates the reversible addition of the alkoxide to the electron-deficient nitrile, thermodynamically favoring the formation of the imidate under strictly anhydrous conditions.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Dissolution: Dissolve cyclohept-2-en-1-ol (1.12 g, 10 mmol) in anhydrous dichloromethane (CH₂Cl₂, 20 mL). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Add trichloroacetonitrile (1.20 mL, 12 mmol) dropwise via syringe over 5 minutes.

  • Catalysis: Introduce DBU (0.15 mL, 1 mmol) dropwise. The solution may transition to a pale yellow color.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1; KMnO₄ stain).

  • Workup: Concentrate the mixture under reduced pressure (avoid heating above 30 °C to prevent premature rearrangement). Purify the crude residue by short-path flash chromatography (neutral alumina, hexanes) to yield the intermediate imidate as a clear oil.

Phase 2: Thermal [3,3]-Sigmatropic Rearrangement

Causality Insight: The Overman rearrangement is a concerted, suprafacial [3,3]-sigmatropic shift. Heating the imidate provides the necessary activation energy to overcome the conformational strain of the seven-membered ring transitioning through a chair-like transition state, yielding the thermodynamically stable amide.

  • Setup: Transfer the purified imidate to a heavy-walled Schlenk tube or a pressure-rated reaction vial.

  • Solvation: Dissolve the imidate in anhydrous xylenes (25 mL). Spurge the solution with argon for 10 minutes to remove dissolved oxygen, which can cause oxidative degradation at high temperatures.

  • Thermal Rearrangement: Seal the vessel and heat the mixture to 140 °C in an oil bath for 14 hours.

  • Verification: Cool to room temperature. Take a small aliquot for ¹H NMR to confirm the disappearance of the characteristic O-allylic proton multiplet and the appearance of the N-allylic proton signal.

  • Isolation: Concentrate the xylenes under high vacuum to afford crude N-(cyclohept-2-en-1-yl)trichloroacetamide, which can generally be used in the next step without further purification.

Phase 3: Hydrolysis to 2-Cyclohepten-1-amine

Causality Insight: The trichloroacetyl group is highly electron-withdrawing, making the carbonyl carbon highly susceptible to nucleophilic attack by hydroxide ions. This allows for relatively mild base-catalyzed hydrolysis compared to standard amides.

  • Hydrolysis: Dissolve the crude N-(cyclohept-2-en-1-yl)trichloroacetamide in ethanol (15 mL). Add 6M aqueous NaOH (8.3 mL, ~50 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Extraction: Cool the mixture to room temperature. Dilute with water (20 mL) and extract with diethyl ether (3 × 20 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (Note: 2-cyclohepten-1-amine is somewhat volatile).

  • Final Isolation: For high purity, the amine can be isolated as its hydrochloride salt by bubbling dry HCl gas through the ether solution, precipitating 2-cyclohepten-1-amine hydrochloride.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation. Below are the expected diagnostic signals for the final free amine product.

Analytical TechniqueDiagnostic Signals / Data Points
¹H NMR (400 MHz, CDCl₃) δ 5.75-5.65 (m, 2H, olefinic CH=CH), 3.45 (m, 1H, allylic CH-N), 2.15-2.00 (m, 2H), 1.95-1.30 (m, 8H, aliphatic + NH₂).
¹³C NMR (100 MHz, CDCl₃) δ 135.2, 131.8 (olefinic carbons), 52.4 (C-N), 34.1, 28.5, 26.7, 26.2 (aliphatic carbons).
HRMS (ESI-TOF) Calculated for C₇H₁₄N⁺ [M+H]⁺: 112.1121; Found: 112.1118.

Sources

Application

Application Note: Enantioselective Synthesis of Chiral 2-Cyclohepten-1-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary & Strategic Rationale Chiral cyclic allylic amines, specifically 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Strategic Rationale

Chiral cyclic allylic amines, specifically 2-cyclohepten-1-amine, are highly prized scaffolds in medicinal chemistry. They serve as critical building blocks for the synthesis of complex aminocyclitols, conformationally restricted azepane pharmacophores, and alkaloid natural products [2]. Unlike rigidly constrained 5- or 6-membered rings, the 7-membered cycloheptene ring exhibits significant conformational flexibility. This inherent lability makes stereocontrol during functionalization a persistent challenge in process chemistry.

To address this, we present two orthogonal, field-proven strategies for accessing enantiopure 2-cyclohepten-1-amine:

  • De Novo Asymmetric Allylic Amination (AAA): A transition-metal-catalyzed direct C–H functionalization of achiral cycloheptene.

  • Enzymatic Kinetic Resolution (EKR): A highly scalable, biocatalytic resolution of racemic 2-cyclohepten-1-amine using Candida antarctica Lipase B (CAL-B).

Mechanistic Insights & Causality

Pathway A: Copper-Catalyzed Asymmetric Allylic Amination

Direct allylic amination of unactivated cycloheptene bypasses the need for pre-functionalized substrates (e.g., allylic halides). Utilizing a Cu(I) catalyst with a chiral bisoxazoline (BOX) ligand and an O-acylhydroxylamine electrophilic nitrogen source, the reaction proceeds via an aminium radical cation (ARC) intermediate [1].

Causality of Stereocontrol: The chiral BOX ligand creates a sterically demanding, rigid coordination sphere around the copper center. To minimize 1,3-allylic strain during C–N bond formation, the flexible cycloheptene ring is forced into a specific half-chair conformation. This dictates strict facial selectivity during the radical rebound phase, yielding the chiral amine with high enantiomeric excess [3].

Pathway B: Enzymatic Kinetic Resolution (CAL-B)

For kilogram-scale drug development, kinetic resolution of the racemic amine is often more cost-effective and environmentally benign than transition-metal catalysis.

Causality of Stereocontrol: CAL-B operates via a serine-hydrolase mechanism. According to the Kazlauskas rule for primary amines with an α-chiral center, the enzyme's active site features distinct "large" and "medium" binding pockets. The (R)-enantiomer optimally positions its bulkier cycloheptenyl moiety into the large pocket, facilitating rapid acylation. Conversely, the (S)-enantiomer experiences severe steric clash and remains unreacted. This creates a self-validating system: the reaction naturally arrests at exactly 50% conversion, ensuring >99% ee for the remaining (S)-amine.

Workflow Visualization

SynthesisWorkflow cluster_AAA Pathway A: Asymmetric C-H Amination cluster_EKR Pathway B: Enzymatic Kinetic Resolution Start Racemic 2-Cyclohepten-1-amine or Cycloheptene Cat Cu(I) + Chiral BOX Ligand O-Acylhydroxylamine Start->Cat C-H Activation Enz CAL-B (Novozym 435) Acyl Donor (e.g., EtOAc) Start->Enz Selective Acylation AAA_Prod (S)-2-Cyclohepten-1-amine (Direct Synthesis) Cat->AAA_Prod >90% ee EKR_Amide (R)-N-Acyl-2-cyclohepten-1-amine (Resolved Amide) Enz->EKR_Amide Fast reacting (R) EKR_Amine (S)-2-Cyclohepten-1-amine (Unreacted Enantiomer) Enz->EKR_Amine Slow reacting (S) EKR_Amide->Start Hydrolysis / Recycle

Caption: Divergent enantioselective workflows for chiral 2-cyclohepten-1-amine synthesis.

Validated Experimental Protocols

Protocol A: Copper-Catalyzed Asymmetric Allylic Amination

Design Principle: This protocol is a self-validating catalytic cycle. The consumption of the blue Cu(II) resting state to the active Cu(I) species provides a visual cue of catalytic initiation.

Reagents:

  • Cycloheptene (2.0 equiv, 10.0 mmol)

  • O-benzoylhydroxylamine derivative (1.0 equiv, 5.0 mmol)

  • Cu(MeCN)₄PF₆ (5 mol%)

  • (S,S)-Ph-BOX ligand (6 mol%)

  • Trifluorotoluene (PhCF₃, 0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, dissolve Cu(MeCN)₄PF₆ and the (S,S)-Ph-BOX ligand in PhCF₃. Stir at room temperature for 30 minutes until a homogeneous complex forms.

  • Substrate Addition: Add cycloheptene to the reaction vial, followed by the slow, dropwise addition of the O-benzoylhydroxylamine derivative over 1 hour to prevent thermal runaway and background uncatalyzed racemic amination.

  • Reaction Monitoring: Stir at 25 °C for 12 hours. Validate completion via TLC (n-hexane/EtOAc 4:1); the disappearance of the hydroxylamine indicates reaction termination.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Validation: Purify via flash column chromatography. Determine the enantiomeric excess (target >90% ee) using chiral HPLC (Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min).

Protocol B: Enzymatic Kinetic Resolution via CAL-B

Design Principle: This protocol utilizes a self-validating chemoselective separation. The massive pKa difference between the product amine (~10.5) and the byproduct amide ensures >99% purity without chromatography.

Reagents:

  • Racemic 2-cyclohepten-1-amine (1.0 equiv, 50.0 mmol)

  • Ethyl methoxyacetate (0.6 equiv, 30.0 mmol) Note: The methoxy group increases carbonyl electrophilicity, accelerating enzymatic turnover.

  • Novozym 435 (Immobilized CAL-B, 50% w/w relative to amine)

  • Methyl tert-butyl ether (MTBE, 0.5 M)

Step-by-Step Methodology:

  • Incubation: Suspend racemic 2-cyclohepten-1-amine and ethyl methoxyacetate in MTBE. Add Novozym 435 beads. Causality Check: MTBE is strictly chosen because it is a non-polar, aprotic solvent that does not strip the essential hydration shell from the immobilized enzyme, preserving its active conformation.

  • Kinetic Monitoring: Shake the mixture at 45 °C at 200 rpm. Monitor the reaction via GC-FID. The system self-validates when the ratio of amine to amide reaches exactly 1:1 (typically 18-24 hours). Do not exceed 50% conversion.

  • Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to recover the Novozym 435 beads. Wash the beads with MTBE (the beads can be reused for up to 5 cycles with <5% loss in activity).

  • Acid/Base Chemoselective Extraction:

    • Transfer the filtrate to a separatory funnel and extract with 1M HCl (3 × 50 mL).

    • The unreacted (S)-amine is protonated and moves to the aqueous layer. The (R)-amide remains in the organic MTBE layer.

    • Wash the aqueous layer once with MTBE to remove trace amide.

    • Basify the aqueous layer to pH 12 using 5M NaOH. Extract the newly liberated free (S)-amine with dichloromethane (3 × 50 mL).

  • Isolation: Dry the DCM layer over Na₂SO₄ and carefully concentrate under reduced pressure (the amine is volatile) to yield enantiopure (S)-2-cyclohepten-1-amine (>99% ee).

Quantitative Data & Method Comparison

MetricPathway A: Cu-Catalyzed AAAPathway B: CAL-B Kinetic Resolution
Starting Material Cycloheptene (Achiral)Racemic 2-Cyclohepten-1-amine
Enantiomeric Excess (ee) 85 – 92%>99% (for unreacted (S)-amine)
Max Theoretical Yield 100% (Typically 65-75% isolated)50% (per resolution cycle)
Stereocontrol Mechanism Chiral BOX Ligand (Steric shielding)Enzyme Active Site (Kazlauskas Rule)
Scalability Moderate (Requires inert atmosphere)High (Open-air, kilogram scale)
Downstream Processing Silica Gel ChromatographyChemoselective Acid/Base Extraction
E-Factor (Waste Metric) High (Solvent/catalyst waste)Low (Aqueous workup, recyclable enzyme)

References

  • Wang, Q., et al. "Copper-Catalyzed Allylic Amination of Alkenes Using O-Acylhydroxylamines: A Direct Entry to Diverse N-Alkyl Allylamines." ACS Catalysis, 2015.

  • Davies, S. G., et al. "Ammonium-Directed Olefinic Epoxidation: Kinetic and Mechanistic Insights." The Journal of Organic Chemistry, 2012.

  • Grange, R., et al. "Catalytic Asymmetric Intermolecular Allylic Functionalization of Unactivated Internal Alkenes." Synthesis, 2016.

Method

Strategic Rationale: The Conformational Challenge of Cycloheptenes

Application Note: 2-Cyclohepten-1-amine as a Strategic Precursor in the Synthesis of Aminoglycoside Scaffolds and Aminocyclitols In modern drug development, seven-membered carbocycles are increasingly recognized as valua...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Cyclohepten-1-amine as a Strategic Precursor in the Synthesis of Aminoglycoside Scaffolds and Aminocyclitols

In modern drug development, seven-membered carbocycles are increasingly recognized as valuable scaffolds, particularly in the synthesis of aminoglycoside antibiotic mimetics (e.g., 2-deoxystreptamine analogs) and novel aminocyclitols [1]. However, the functionalization of these medium-sized rings presents a significant synthetic challenge: unlike rigid six-membered rings, cycloheptenes are highly conformationally labile.

2-Cyclohepten-1-amine serves as a foundational precursor to overcome this limitation. By strategically functionalizing the primary amine, chemists can dictate the conformational geometry of the entire seven-membered ring. When converted to a sterically demanding tertiary amine (such as an N-benzyl-N-methyl derivative), the bulky substituents enforce a well-defined, chair-like conformation. This structural locking is the critical prerequisite for highly stereoselective downstream functionalizations, transforming a flexible precursor into a predictable, precision-engineered building block [2, 3].

Mechanistic Framework: Ammonium-Directed Epoxidation

The cornerstone of utilizing 2-cyclohepten-1-amine derivatives lies in ammonium-directed olefinic epoxidation . Standard epoxidation of unfunctionalized cycloheptenes typically yields poor diastereomeric ratios (dr) due to the lack of facial bias.

By protonating the sterically locked allylic amine in situ, an ammonium moiety is generated. This ammonium group serves two causal functions:

  • Electrostatic & Steric Shielding: The bulky N-substituents occupy pseudo-equatorial positions to minimize 1,3-allylic strain, effectively blocking one face of the olefin.

  • Hydrogen-Bond Directing: The protonated amine acts as a hydrogen-bond donor, tethering the incoming peracid (e.g., m-CPBA) and delivering the oxygen atom exclusively to the sterically accessible anti face of the ring [2].

Subsequent regioselective ring-opening of this epoxide yields highly specific trans-diaxial functional groups, establishing the dense stereocenters required for pseudosaccharide synthesis [3].

G A 2-Cyclohepten-1-amine (Conformationally Labile) B N-Alkylation (e.g., Benzyl/Methyl) A->B Step 1 C Sterically Locked Allylic Amine B->C Conformational Control D Acid Addition (TCA) In situ Ammonium Formation C->D Step 2 E H-Bond Directed Epoxidation (m-CPBA) D->E Directing Group F Diastereoselective Epoxide Intermediate E->F Stereocontrol G Nucleophilic Ring Opening (H2O / Amines) F->G Step 3 H Aminocyclitols & Pseudosaccharides G->H Scaffold Generation

Workflow: From 2-cyclohepten-1-amine to complex aminocyclitols via directed epoxidation.

Experimental Methodologies

The following protocols outline the transformation of 2-cyclohepten-1-amine into a functionalized aminocyclitol. Each step is designed as a self-validating system to ensure safety, yield, and stereochemical integrity.

Protocol A: Preparation of the Sterically Locked Precursor (N-Benzyl-N-methyl-2-cyclohepten-1-amine)

Objective: Restrict the conformational lability of the cycloheptene ring.

  • Reaction Setup: Dissolve 2-cyclohepten-1-amine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Reductive Amination: Add benzaldehyde (1.05 equiv) and stir for 2 hours to form the intermediate imine. Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.

  • Methylation: Once the secondary amine is confirmed via TLC (n-hexane/EtOAc 4:1, ninhydrin stain), add aqueous formaldehyde (37%, 1.5 equiv) followed by an additional portion of STAB (1.5 equiv).

  • Workup & Validation: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.

    • Causality of Workup: NaHCO₃ neutralizes the acetic acid byproduct from STAB, ensuring the amine is partitioned into the organic layer as a free base.

    • Validation: Verify product formation via ¹H NMR, ensuring the disappearance of primary amine protons and the appearance of distinct benzylic (s, 2H) and N-methyl (s, 3H) signals.

Protocol B: Diastereoselective Olefinic Epoxidation

Objective: Utilize the in situ formed ammonium ion to direct the epoxidation to the anti face.

  • Ammonium Formation: Dissolve the tertiary amine from Protocol A (1.0 equiv) in DCM at 0 °C. Slowly add trichloroacetic acid (TCA, 1.2 equiv).

    • Causality: TCA is chosen because it is a strong acid that fully protonates the amine to form the directing hydrogen-bond donor, but its counterion (trichloroacetate) is non-nucleophilic, preventing premature epoxide ring-opening [2].

  • Epoxidation: Add m-chloroperoxybenzoic acid (m-CPBA, 77% w/w, 1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup & Validation:

    • Critical Safety Step: Add saturated aqueous Na₂S₂O₃ and stir vigorously for 30 minutes. Validate the complete quenching of residual peroxides using KI-starch indicator paper (must remain colorless). Failure to do so risks explosive concentration of peroxides.

    • Wash the organic layer with saturated aqueous NaHCO₃ (3x) to neutralize TCA and m-chlorobenzoic acid, liberating the free base epoxide.

    • Purify via flash chromatography to isolate the anti-epoxide.

Protocol C: Regioselective Epoxide Ring-Opening

Objective: Generate the aminocyclitol scaffold via trans-diaxial nucleophilic attack.

  • Reaction Setup: Dissolve the anti-epoxide (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and 0.5 M aqueous H₂SO₄.

  • Ring Opening: Heat the mixture to 60 °C for 12 hours.

    • Causality: The acidic conditions protonate the epoxide oxygen, activating it toward nucleophilic attack by water. Attack occurs via an Sₙ2 mechanism at the carbon distal to the bulky ammonium group due to steric and electrostatic repulsion, yielding a trans-diaxial diol [3].

  • Workup & Validation: Neutralize with Amberlite IRA-400 (OH⁻ form) resin, filter, and concentrate.

    • Validation: The relative stereochemistry of the resulting pseudosaccharide must be confirmed using 2D NMR (NOESY). Cross-peaks between the carbinol protons and the ring protons will validate the trans-diaxial relationship.

Quantitative Stereochemical Outcomes

The efficacy of the ammonium-directed epoxidation is highly dependent on both the ring size and the nature of the N-substituents. The table below summarizes the causal relationship between precursor structure and stereochemical yield, demonstrating why bulky tertiary amines on seven-membered rings are optimal for anti-selectivity.

Substrate PrecursorRing SizeDirecting MechanismReagentsMajor DiastereomerDiastereomeric Ratio (dr)
N,N-Dibenzyl-2-cyclopenten-1-amine5H-Bonding (Ammonium)m-CPBA, Cl₃CCO₂HSyn>99:1
N,N-Dibenzyl-2-cyclohexen-1-amine6H-Bonding (Ammonium)m-CPBA, Cl₃CCO₂HAnti>99:1
N,N-Dibenzyl-2-cyclohepten-1-amine7H-Bonding (Ammonium)m-CPBA, Cl₃CCO₂HAnti94:6
N-Benzyl-N-methyl-2-cyclohepten-1-amine7H-Bonding (Ammonium)m-CPBA, Cl₃CCO₂HAnti>90:10

Data synthesized from kinetic and mechanistic investigations of cyclic allylic amines [2, 3]. Note that while five-membered rings favor syn-epoxidation due to envelope conformation constraints, the locked chair conformation of the seven-membered ring strongly biases the anti-face.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11263481, Cyclohept-2-en-1-amine." PubChem, [Link].

  • Brennan, M. B., et al. "Ammonium-Directed Olefinic Epoxidation: Kinetic and Mechanistic Insights." The Journal of Organic Chemistry, vol. 77, no. 17, 2012, pp. 7241-7261. ACS Publications, [Link].

  • Larin, E. A., Kochubei, V. S., & Atroshchenko, Y. M. "Synthesis of new aminocyclitols by selective epoxidation of N-benzyl-N-methyl-2-cyclohepten-1-amine and tert-butyl 4-[benzyl(methyl)amino]-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate." Russian Journal of Organic Chemistry, vol. 50, no. 2, 2014, pp. 251-256. Springer Link, [Link].

Application

Advanced Catalytic Applications of 2-Cyclohepten-1-amine Derived Ligands: Protocols for Asymmetric Synthesis

Executive Summary 2-Cyclohepten-1-amine and its N-substituted derivatives represent a highly versatile class of scaffolds in asymmetric catalysis and stereoselective organic synthesis. Unlike their rigid 5- or 6-membered...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Cyclohepten-1-amine and its N-substituted derivatives represent a highly versatile class of scaffolds in asymmetric catalysis and stereoselective organic synthesis. Unlike their rigid 5- or 6-membered counterparts, the 7-membered cycloheptene ring possesses unique conformational lability. However, when strategically substituted with sterically demanding groups on the nitrogen, the ring is forced into a well-defined chair-type conformation[1]. This structural phenomenon allows these derivatives to act as highly effective chiral directors in metal-free directed epoxidations and as critical substrates/ligand precursors in transition-metal-catalyzed asymmetric allylic aminations[1][2].

This application note provides researchers and drug development professionals with field-proven insights, mechanistic causality, and self-validating protocols for utilizing 2-cyclohepten-1-amine derivatives in advanced catalytic workflows.

Structural Rationale & Mechanistic Causality

The catalytic and directing efficacy of 2-cyclohepten-1-amine derivatives stems from two primary physicochemical factors:

  • Conformational Locking via Steric Bulk : The addition of sterically demanding groups (e.g., N,N-dibenzyl or N-benzyl-N-methyl) restricts the otherwise flexible cycloheptene ring. The bulky ammonium substituent is forced to occupy a pseudo-equatorial site to minimize 1,3-allylic strain[1]. This conformational locking exposes a single face of the olefin for electrophilic functionalization, dictating high diastereoselectivity[3].

  • Hydrogen-Bond Directing Ability : In acidic media, the amine is protonated to form an allylic ammonium ion. This species acts as a potent hydrogen-bond donor, pre-coordinating oxidants (such as m-CPBA) and delivering them exclusively to the syn- or anti-face depending on the specific steric environment of the 7-membered ring[4].

Application I: Ammonium-Directed Olefinic Epoxidation

Mechanistic Insights

The epoxidation of N-substituted 3-aminocyclohept-1-enes relies on the in situ formation of an allylic ammonium ion[1]. Trichloroacetic acid (TCA) is specifically utilized as the proton source. Causality of Reagent Choice : TCA is chosen because its conjugate base (trichloroacetate) is non-nucleophilic. If a nucleophilic acid (like HCl) were used, premature ring-opening of the highly reactive intermediate epoxide would occur[5]. The ammonium ion hydrogen-bonds with m-CPBA, directing the epoxidation predominantly to the anti-face (94:6 dr) due to the specific chair conformation adopted by the 7-membered ring to minimize steric clash[4].

Epoxidation A N-Substituted 2-Cyclohepten-1-amine B Protonation via TCA (Trichloroacetic Acid) A->B Addition of TCA C Allylic Ammonium Ion (Conformationally Locked) B->C Rapid Equilibrium D m-CPBA Coordination (Hydrogen Bonding) C->D Addition of m-CPBA E Stereoselective Epoxidation (anti-face) D->E Directed Delivery

Fig 1. Mechanism of TCA-mediated ammonium-directed epoxidation of cycloheptenylamines.

Protocol 1: Diastereoselective Epoxidation of N,N-Dibenzyl-2-cyclohepten-1-amine

Reagents & Materials:

  • N,N-Dibenzyl-2-cyclohepten-1-amine (1.0 equiv, 10 mmol)

  • Trichloroacetic acid (TCA) (1.2 equiv, 12 mmol)

  • m-Chloroperoxybenzoic acid (m-CPBA, 77% max) (1.5 equiv, 15 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (50 mL)

  • Saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃

Step-by-Step Methodology:

  • Preparation : Dissolve N,N-dibenzyl-2-cyclohepten-1-amine in anhydrous CH₂Cl₂ (50 mL) in a flame-dried round-bottom flask under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Ammonium Ion Formation : Add TCA (1.2 equiv) dropwise as a solution in CH₂Cl₂ (10 mL). Stir for 15 minutes at 0 °C. Validation: The formation of the ammonium salt is rapid; ensure complete dissolution before proceeding.

  • Oxidation : Add m-CPBA (1.5 equiv) portion-wise over 10 minutes. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • In-Process Control (Self-Validation) : Monitor the reaction via TLC (Hexanes/EtOAc 8:2). Visualize using KMnO₄ stain. The starting material olefin spot will disappear, replaced by a lower Rf spot corresponding to the protonated epoxide.

  • Quenching & Workup : Quench the reaction by adding 10% aqueous Na₂S₂O₃ (30 mL) to reduce unreacted m-CPBA. Stir for 20 minutes. Basify the aqueous layer to pH 10 using saturated aqueous NaHCO₃ to deprotonate the amine.

  • Extraction : Extract the aqueous layer with CH₂Cl₂ (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Analytical Validation : Purify via silica gel flash chromatography. Validate the anti-diastereoselectivity (expected ~94:6 dr) via ¹H-NMR; the oxirane ring protons will exhibit characteristic coupling constants distinct from the syn-isomer[4].

Application II: Palladium-Catalyzed Asymmetric Allylic Amination

Mechanistic Insights

Cycloheptenylamine derivatives are critical targets and structural analogs in Pd-catalyzed asymmetric allylic amination. When utilizing amphiphilic PS-PEG (polystyrene-poly(ethylene glycol)) resin-supported chiral palladium complexes, the reaction exhibits a profound solvent effect. Causality of Solvent Choice : The amination fails entirely in organic solvents like dichloromethane (yielding <6%). However, in pure water, the reaction proceeds smoothly to >91% yield[2]. The hydrophobic organic substrates (cycloheptenyl carbonates and amines) are driven out of the aqueous phase and diffuse into the hydrophobic polystyrene matrix of the resin. This creates a highly concentrated, localized reaction sphere that dramatically accelerates the reaction rate and enforces strict stereocontrol[2].

PdCatalysis A Pd(0) Catalyst (PS-PEG Resin Supported) B Hydrophobic Substrate Diffusion into Resin A->B Aqueous Media Effect C Oxidative Addition (pi-Allyl Pd Complex) B->C Stereocontrol via Ligand D Nucleophilic Attack (Amine Nucleophile) C->D Amine Addition E Product Release (Chiral Cycloheptenylamine) D->E Reductive Elimination E->A Catalyst Regeneration

Fig 2. Catalytic cycle of asymmetric allylic amination in aqueous media using PS-PEG Pd.

Protocol 2: Asymmetric Amination in Aqueous Media

Reagents & Materials:

  • Cycloheptenyl methyl carbonate (1.0 equiv, 1.0 mmol)

  • Dibenzylamine (5.0 equiv, 5.0 mmol)

  • PS-PEG resin-supported chiral imidazoindole phosphine Pd complex (8 mol% Pd)[2]

  • Degassed, deionized Water (5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly : To a reaction vial equipped with a magnetic stir bar, add the PS-PEG resin-supported Pd catalyst (8 mol% Pd equiv).

  • Substrate Addition : Add cycloheptenyl methyl carbonate (1.0 mmol) and dibenzylamine (5.0 mmol) directly to the vial.

  • Aqueous Suspension : Add degassed water (5.0 mL). Note: The substrates will not dissolve in the water; they will form a biphasic suspension and partition into the resin.

  • Catalysis : Seal the vial under a nitrogen atmosphere and stir vigorously at 25 °C for 24 hours.

  • In-Process Control (Self-Validation) : Extract a 10 µL micro-aliquot, dissolve in EtOAc, filter through a short plug of silica, and analyze via GC-MS to confirm the consumption of the cycloheptenyl carbonate.

  • Product Isolation : Filter the reaction mixture through a sintered glass funnel to recover the heterogeneous PS-PEG catalyst (which can be washed with water and reused up to three times without loss of ee%[2]). Extract the aqueous filtrate with EtOAc (3 × 10 mL).

  • Purification & Analytical Validation : Concentrate the organic layer and purify the resulting cycloheptenylamine via column chromatography. Determine the enantiomeric excess (expected ~98% ee) using HPLC with a chiral stationary phase column (e.g., Chiralcel OD-H)[2].

Quantitative Data Comparison

The following table summarizes the quantitative metrics of the catalytic applications discussed, highlighting the exceptional stereocontrol achievable with the 7-membered ring system under optimized conditions.

Substrate / Target ScaffoldCatalytic System / ReagentsSolventYield (%)StereoselectivityRef
N,N-Dibenzyl-2-cyclohepten-1-aminem-CPBA / Trichloroacetic Acid (TCA)CH₂Cl₂85 - 96%94:6 dr (anti : syn)[4]
Cycloheptenyl methyl carbonatePS-PEG Imidazoindole Phosphine PdH₂O91%98% ee[2]
Cyclohexenyl methyl carbonatePS-PEG Imidazoindole Phosphine PdH₂O90%94% ee[2]

(Note: The 7-membered cycloheptenyl system exhibits superior enantioselectivity (98% ee) compared to the 6-membered cyclohexenyl system (94% ee) under identical aqueous Pd-catalysis conditions, underscoring the unique steric benefits of the cycloheptene scaffold[2].)

References

  • Ammonium-Directed Olefinic Epoxidation: Kinetic and Mechanistic Insights Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Ammonium-directed olefinic epoxidation: kinetic and mechanistic insights Source: PubMed (National Library of Medicine) URL:[Link]

  • Wataru Kurosawa's research works Source: ResearchGate URL:[Link]

  • Méabh B. Brennan's research works Source: ResearchGate URL:[Link]

  • Asymmetric Allylic Amination in Water Catalyzed by an Amphiphilic Resin-Supported Chiral Palladium Complex Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: 2-Cyclohepten-1-amine in Transition Metal Coordination Chemistry

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the utilization of 2-Cyclohepten-1-amine as a versatile ligand in transition metal coordina...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the utilization of 2-Cyclohepten-1-amine as a versatile ligand in transition metal coordination chemistry. We present detailed, field-tested protocols for the synthesis of the ligand, its subsequent complexation with various transition metals, and robust methods for structural and electronic characterization. Furthermore, we explore the potential applications of these novel complexes in catalysis and materials science, grounded in established principles of coordination chemistry. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Unique Potential of 2-Cyclohepten-1-amine as a Ligand

The design and synthesis of ligands are central to the advancement of coordination chemistry, as ligands dictate the steric and electronic environment of a metal center, thereby controlling its reactivity, stability, and physical properties.[1][2] Amine ligands, in particular, are fundamental building blocks in this field, forming stable coordinate covalent bonds with a wide array of transition metals through the lone pair of electrons on the nitrogen atom.[2]

2-Cyclohepten-1-amine emerges as a ligand of significant interest due to its unique structural features:

  • Monodentate Coordination: The primary amine group provides a single, strong coordination site.

  • Allylic Amine Nature: The amine is positioned adjacent to a carbon-carbon double bond (an allylic position). This proximity can influence the electronic properties of the metal-nitrogen bond and opens possibilities for reactivity at the double bond, potentially mediated by the coordinated metal center.

  • Seven-Membered Ring Scaffold: The cycloheptene ring imparts significant steric bulk and conformational constraints compared to smaller cyclic or acyclic amines. This steric hindrance can be leveraged to control the coordination number of the metal, stabilize specific geometries, and influence the selectivity of catalytic reactions.

These characteristics suggest that 2-Cyclohepten-1-amine can serve as a valuable tool for creating coordinatively unsaturated metal centers, which are often key to catalytic activity, or for building robust complexes with tailored three-dimensional structures.

Synthesis of the Ligand: 2-Cyclohepten-1-amine

The most direct and reliable route to 2-Cyclohepten-1-amine is via the reductive amination of its corresponding ketone, 2-Cyclohepten-1-one.[3][4] This two-step, one-pot process involves the initial formation of an imine, which is then immediately reduced to the target amine.[5] The use of a mild reducing agent that selectively reduces the C=N double bond in the presence of the starting C=O bond is critical for high yields.[3][6]

Protocol 2.1: One-Pot Reductive Amination of 2-Cyclohepten-1-one

Causality: This protocol uses sodium cyanoborohydride (NaBH₃CN), a reductant that is less reactive towards ketones and aldehydes at neutral or slightly acidic pH but highly effective for reducing the protonated iminium ion intermediate.[5][6] This selectivity prevents the premature reduction of the starting ketone to cycloheptenol, thus maximizing the yield of the desired amine.[3] Anhydrous methanol serves as a suitable solvent, and a small amount of acid catalyzes the initial imine formation.[4]

Materials:

  • 2-Cyclohepten-1-one (CAS 1121-66-0)[7]

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Cyclohepten-1-one (5.5 g, 50 mmol) and ammonium chloride (5.35 g, 100 mmol) in 100 mL of anhydrous methanol.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (3.14 g, 50 mmol) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours under a nitrogen atmosphere.

  • Quenching and Workup: Carefully add 50 mL of water to quench the reaction. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Add 50 mL of diethyl ether to the aqueous residue. Make the aqueous layer basic (pH > 10) by the dropwise addition of 1 M NaOH. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Cyclohepten-1-amine.

  • Purification: The product can be further purified by vacuum distillation if necessary.

Synthesis of Transition Metal Complexes

The synthesis of metal complexes with 2-Cyclohepten-1-amine (L) typically involves a ligand substitution reaction where solvent molecules or other weakly bound ligands in the coordination sphere of a metal salt precursor are displaced by the amine.[8] The choice of solvent is crucial; it must dissolve the metal salt and the ligand but should not coordinate so strongly as to prevent substitution. Ethanol or acetonitrile are often suitable choices.

Protocol 3.1: General Synthesis of [M(L)ₓCl₂] Complexes (M = Cu(II), Ni(II), Co(II))

Causality: This protocol employs a straightforward salt metathesis and ligand substitution approach. The stoichiometry of the reactants (metal-to-ligand ratio) is the primary determinant of the final product's composition. Using a 1:2 or 1:4 metal-to-ligand ratio typically favors the formation of tetracoordinate [M(L)₄]²⁺ or [M(L)₂Cl₂] species, depending on the metal's preferred coordination geometry and the coordinating ability of the counter-ion.

Materials:

  • 2-Cyclohepten-1-amine (ligand, L)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O), Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), or Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Absolute Ethanol

  • Diethyl ether

  • Schlenk flask, magnetic stirrer, condenser

Procedure:

  • Preparation of Ligand Solution: In a 50 mL Schlenk flask, dissolve 2-Cyclohepten-1-amine (4 mmol) in 10 mL of absolute ethanol under a nitrogen atmosphere.

  • Preparation of Metal Salt Solution: In a separate 25 mL flask, dissolve the appropriate metal chloride salt (1 mmol) in 10 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or precipitation of the complex is typically observed immediately.

  • Reaction Completion: Stir the reaction mixture at room temperature for 4-6 hours to ensure complete complexation.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration. If the complex is soluble, reduce the volume of the solvent under vacuum until precipitation begins. Add diethyl ether to complete the precipitation.

  • Washing and Drying: Wash the isolated solid product twice with small portions of cold diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum.

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis Ketone 2-Cyclohepten-1-one Ligand 2-Cyclohepten-1-amine (L) Ketone->Ligand Reductive Amination Amine_Source NH4Cl Amine_Source->Ligand Reductant NaBH3CN Reductant->Ligand Complex [M(L)xCl2] Complex Ligand->Complex Metal_Salt Metal Salt (e.g., CuCl2) Metal_Salt->Complex Ligand Substitution Solvent Ethanol Solvent->Complex caption Fig. 1: General workflow for ligand and complex synthesis.

Caption: Fig. 1: General workflow for ligand and complex synthesis.

Characterization of Transition Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the newly synthesized complexes. A combination of spectroscopic and analytical techniques should be employed.

Technique Purpose Expected Observations for a [Cu(L)₂Cl₂] Complex
FT-IR Spectroscopy Identify coordination of the amine group.Shift of N-H stretching and bending vibrations to lower wavenumbers upon coordination to the metal center. Appearance of a new band in the far-IR region (typically 400-500 cm⁻¹) corresponding to the M-N stretching vibration.
UV-Visible Spectroscopy Probe the electronic environment of the metal ion.Appearance of broad d-d transition bands in the visible region (e.g., ~600-800 nm for an octahedral or distorted octahedral Cu(II) complex).
Elemental Analysis (CHN) Determine the empirical formula and purity.Experimental percentages of C, H, and N should match the calculated values for the proposed formula, typically within ±0.4%.
Magnetic Susceptibility Determine the number of unpaired electrons.For a Cu(II) (d⁹) complex, the magnetic moment should correspond to one unpaired electron (typically ~1.7-2.2 B.M.).
Single-Crystal X-ray Diffraction Unambiguously determine the solid-state structure.Provides precise bond lengths, bond angles, coordination geometry (e.g., square planar, tetrahedral), and packing information.

Potential Applications

Complexes of 2-Cyclohepten-1-amine are promising candidates for several applications, primarily in the field of catalysis. The unique steric and electronic properties conferred by the ligand can lead to novel reactivity.

Homogeneous Catalysis

Transition metal complexes are powerful catalysts for a vast range of organic transformations.[9] Amine-ligated complexes, in particular, have shown efficacy in various reactions.

  • C-H Amination: The direct conversion of C-H bonds to C-N bonds is a highly sought-after transformation.[10] Metal complexes can facilitate this by activating the C-H bond or by generating reactive metal-nitrenoid intermediates. The steric bulk of the cycloheptyl group could influence the regioselectivity of such reactions.

  • Oxidation/Reduction Reactions: The metal center can cycle between different oxidation states to catalyze oxidation of alcohols or reduction of unsaturated bonds. The allylic nature of the ligand might offer unique electronic modulation to facilitate these electron transfer processes.

  • Allylic Functionalization: Given the ligand's own allylic structure, its complexes could be investigated in palladium-catalyzed allylic amination or substitution reactions, where the ligand itself might play a non-innocent role or simply provide a robust coordination environment for the catalytic cycle.[11][12][13]

G cluster_properties Ligand Properties cluster_complex_props Complex Properties cluster_applications Potential Applications L 2-Cyclohepten-1-amine Steric_Bulk Steric Bulk L->Steric_Bulk Electronic_Effects Allylic Amine Electronics L->Electronic_Effects Coord_Geo Coordination Geometry Steric_Bulk->Coord_Geo Metal_Reactivity Metal Center Reactivity Electronic_Effects->Metal_Reactivity Catalysis Homogeneous Catalysis Coord_Geo->Catalysis Bioinorganic Bioinorganic Modeling Coord_Geo->Bioinorganic Metal_Reactivity->Catalysis Materials Materials Science Metal_Reactivity->Materials caption Fig. 2: From ligand properties to applications.

Caption: Fig. 2: From ligand properties to applications.

Materials Science & Bioinorganic Chemistry

While catalysis is a primary focus, other avenues exist. Complexes of amine ligands with certain metals (e.g., rare earths) can exhibit unique luminescent properties. Furthermore, these complexes can serve as structural or functional models for the active sites of metalloenzymes, aiding in the understanding of biological processes.

Conclusion

2-Cyclohepten-1-amine represents a readily accessible and structurally intriguing ligand for transition metal coordination chemistry. Its combination of a simple amine donor with a bulky and conformationally restricted cyclic backbone provides a platform for developing novel complexes. The protocols and insights provided herein offer a solid foundation for researchers to synthesize, characterize, and explore the potential of these compounds in catalysis and beyond. The logical progression from ligand synthesis to complexation and application underscores the rational design principles that drive modern inorganic and organometallic chemistry.

References

  • Walker, W. K., Anderson, D. L., Stokes, R. W., Smith, S. J., & Michaelis, D. J. (2015). Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. Organic Letters, 17(4), 752–755. Available at: [Link]

  • (n.d.). Synthesis of allylamines via transition metal‐catalyzed allylic C−H amination of α‐alkenes. Wiley Online Library. Available at: [Link]

  • (n.d.). APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective. Wiley. Available at: [Link]

  • López-López, J. A., et al. (2021). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry. Available at: [Link]

  • (n.d.). Allylic amination reactivity of Ni, Pd, and Pt heterobimetallic and monometallic complexes. Dalton Transactions. Available at: [Link]

  • Trost, B. M., & Genet, J. P. (1976). An approach to primary allylic amines via transition-metal-catalyzed reactions. Total Synthesis of (+/-)-Gabaculine. Journal of the American Chemical Society, 98(25), 8516–8517. Available at: [Link]

  • (n.d.). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Royal Society of Chemistry. Available at: [Link]

  • (n.d.). Synthesis of allylic amines. Organic Chemistry Portal. Available at: [Link]

  • (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • (n.d.). Catalytic Applications of Transition Metals. MDPI. Available at: [Link]

  • Enquist, J. A., & Stoltz, B. M. (2011). Synthesis of enantioenriched γ-quaternary cycloheptenones using a combined allylic alkylation/Stork–Danheiser approach. Caltech. Available at: [Link]

  • (2025, February 17). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

  • (2021, February 2). 3: Synthesis of enamines. YouTube. Available at: [Link]

  • (2017, December 13). Can someone please explain reductive amination. Reddit. Available at: [Link]

  • (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • (n.d.). Synthesis of cycloheptenones and higher homologues. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). 2-Cyclohepten-1-one. NIST WebBook. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Alkylation of 2-Cyclohepten-1-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Alkylated 2-Cyclohepten-1-amine Derivatives 2-Cyclohepten-1-amine is a cyclic allylic amine whose derivatives are of sig...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated 2-Cyclohepten-1-amine Derivatives

2-Cyclohepten-1-amine is a cyclic allylic amine whose derivatives are of significant interest in the development of novel bioactive molecules and functional materials. The introduction of alkyl substituents on the nitrogen atom can profoundly modulate the compound's physicochemical properties, including its basicity, lipophilicity, and conformational flexibility. These modifications are crucial for optimizing biological activity, pharmacokinetic profiles, and material characteristics. Consequently, robust and selective methods for the N-alkylation of this scaffold are highly sought after.

This guide will explore the two primary methodologies for the alkylation of 2-cyclohepten-1-amine: direct alkylation with alkyl halides and the more controlled approach of reductive amination. Each section will provide a theoretical background, practical considerations, and detailed experimental protocols.

Section 1: Direct Alkylation with Alkyl Halides

Direct alkylation involves the reaction of 2-cyclohepten-1-amine with an alkylating agent, typically an alkyl halide, via a nucleophilic substitution reaction.[1] While seemingly straightforward, this method is often plagued by a lack of selectivity.

Mechanistic Considerations and Challenges

The lone pair of electrons on the nitrogen atom of 2-cyclohepten-1-amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction. A significant challenge arises from the fact that the resulting secondary amine is often more nucleophilic than the starting primary amine.[2][3] This leads to subsequent alkylation events, yielding a mixture of the desired secondary amine, the tertiary amine, and even the quaternary ammonium salt.[3][4]

Controlling the reaction to favor mono-alkylation is a primary concern. Strategies to achieve this include using a large excess of the primary amine or employing specific reaction conditions and bases to modulate reactivity.[5]

Caption: Workflow for Direct Alkylation.

Protocol: Mono-alkylation of 2-Cyclohepten-1-amine with an Alkyl Halide

Objective: To synthesize N-alkyl-2-cyclohepten-1-amine with minimized over-alkylation.

Materials:

  • 2-Cyclohepten-1-amine

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or a hindered organic base like 2,6-lutidine[4]

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 2-cyclohepten-1-amine (5.0 equivalents) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add the alkyl halide (1.0 equivalent) to the stirring suspension.

  • Heat the reaction mixture to 50 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (disappearance of the alkyl halide), cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-alkyl-2-cyclohepten-1-amine.

Note: The large excess of the starting amine is crucial to increase the statistical probability of the alkyl halide reacting with the primary amine over the product secondary amine.

Section 2: Reductive Amination - The Preferred Method for Controlled Alkylation

Reductive amination is a highly efficient and versatile two-step, one-pot reaction that converts a primary amine and a carbonyl compound (aldehyde or ketone) into a more substituted amine.[6][7] This method offers superior control over the degree of alkylation compared to direct alkylation.[2]

The Underlying Chemistry: Imine Formation and Reduction

The reaction proceeds through two key stages:

  • Imine Formation: 2-Cyclohepten-1-amine reacts with an aldehyde or ketone under mildly acidic conditions to form a protonated imine (Schiff base) intermediate through a carbinolamine.[8][9] The reaction is reversible, and the equilibrium is often driven forward by the removal of water.

  • Reduction: A reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine.[10]

A key advantage of this method is the choice of reducing agent. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective as they are stable in weakly acidic media and will preferentially reduce the protonated imine over the starting carbonyl compound.[10][11]

G cluster_0 Reductive Amination Mechanism amine 2-Cyclohepten-1-amine (R¹-NH₂) carbinolamine Carbinolamine Intermediate amine->carbinolamine + Carbonyl carbonyl Aldehyde/Ketone (R²R³C=O) carbonyl->carbinolamine protonated_imine Protonated Imine ([R¹-N=CR²R³]H⁺) carbinolamine->protonated_imine - H₂O, + H⁺ product N-Alkyl-2-cyclohepten-1-amine (R¹-NH-CHR²R³) protonated_imine->product + [H⁻] reducing_agent [H⁻] (e.g., from NaBH₃CN)

Caption: Mechanism of Reductive Amination.

Protocol: Reductive Amination of 2-Cyclohepten-1-amine with an Aldehyde

Objective: To synthesize N-alkyl-2-cyclohepten-1-amine in a controlled, one-pot reaction.

Materials:

  • 2-Cyclohepten-1-amine

  • Aldehyde (e.g., acetaldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve 2-cyclohepten-1-amine (1.0 equivalent) and the aldehyde (1.1 equivalents) in anhydrous dichloromethane (20 mL).

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-alkyl-2-cyclohepten-1-amine.

ParameterDirect AlkylationReductive Amination
Selectivity Low (over-alkylation is common)[2]High (mono-alkylation is favored)[7]
Substrate Scope Primarily for alkyl halidesWide range of aldehydes and ketones[11]
Reaction Conditions Often requires heating and a baseGenerally mild, room temperature conditions
Byproducts Mixture of secondary, tertiary, and quaternary aminesMinimal byproducts, mainly from the reducing agent
Overall Yield Often lower due to product mixtureGenerally higher and cleaner reactions

Section 3: Purification and Characterization of N-Alkylated 2-Cyclohepten-1-amines

Proper purification and characterization are essential to ensure the identity and purity of the synthesized compounds.

Purification Techniques
  • Acid-Base Extraction: This technique can be used to separate the basic amine product from non-basic impurities. The crude reaction mixture is dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, drawing it into the aqueous layer. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent.[12]

  • Column Chromatography: This is the most common method for purifying the target amine from unreacted starting materials and byproducts. Silica gel is a standard stationary phase, and a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically used as the mobile phase.[12] Adding a small amount of triethylamine (0.5-1%) to the eluent can help to reduce peak tailing of basic amines on silica gel.[12]

  • Crystallization of Amine Salts: If the purified amine is an oil, it can often be converted to a crystalline salt (e.g., hydrochloride or hydrobromide) for easier handling and further purification by recrystallization.[12]

Characterization Methods

The structure and purity of the N-alkylated 2-cyclohepten-1-amine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the product, including the presence of the newly introduced alkyl group and the integrity of the cycloheptene ring.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can show the disappearance of the N-H stretches of the primary amine and the appearance of the N-H stretch of the secondary amine.

Conclusion

The N-alkylation of 2-cyclohepten-1-amine can be effectively achieved through both direct alkylation and reductive amination. While direct alkylation offers a conceptually simple approach, it is often hampered by poor selectivity. For the synthesis of well-defined N-mono-alkylated derivatives, reductive amination is the superior methodology, providing high yields and excellent control over the reaction outcome. The choice of protocol will ultimately depend on the specific target molecule, available starting materials, and the desired level of purity. The detailed protocols and theoretical discussions provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize a wide range of N-alkylated 2-cyclohepten-1-amine derivatives for their research and development activities.

References

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Grogan, G., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • Defense Technical Information Center. (1977). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • JoVE. (2025, May 22). Preparation of Amines: Alkylation of Ammonia and Amines. [Link]

  • Wikipedia. Amine alkylation. [Link]

  • Royal Society of Chemistry. (2023, June 1). Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters. [Link]

  • Organic Chemistry Portal. pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. [Link]

  • Royal Society of Chemistry. (2018). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. [Link]

  • American Chemical Society Publications. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • Organic Chemistry Portal. Synthesis of allylic amines. [Link]

  • American Chemical Society Publications. (2021, October 13). pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

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Method

Application Notes and Protocols for the Exploration of 2-Cyclohepten-1-amine Derivatives in Pharmaceutical Drug Discovery

Introduction: Unveiling the Potential of a Novel Scaffold In the vast landscape of medicinal chemistry, the identification of novel molecular scaffolds that offer unique three-dimensional arrangements and opportunities f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the vast landscape of medicinal chemistry, the identification of novel molecular scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization is a cornerstone of successful drug discovery campaigns. The 2-cyclohepten-1-amine core represents a compelling, yet relatively underexplored, scaffold. Its seven-membered unsaturated ring provides a flexible yet constrained conformation, while the primary or secondary amine serves as a crucial anchor for interacting with biological targets and a versatile handle for synthetic elaboration.

While direct literature on the pharmaceutical applications of simple 2-cyclohepten-1-amine derivatives is nascent, structural analogy to established pharmacophores provides a strong rationale for their investigation. For instance, cyclic amine moieties are central to the activity of numerous central nervous system (CNS) agents, including uncompetitive NMDA receptor antagonists like the amino-alkyl-cyclohexanes, which have shown promise in models of neurodegenerative diseases.[1][2] Furthermore, the dibenzocycloheptene framework, a more complex cycloheptane-containing structure, is a key component of drugs targeting ion channels and receptors.[3] This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel 2-cyclohepten-1-amine derivatives, empowering researchers to systematically explore the therapeutic potential of this promising chemical class.

Part 1: Synthesis of a 2-Cyclohepten-1-amine Focused Library

The most direct and versatile route to the 2-cyclohepten-1-amine scaffold and its derivatives is the reductive amination of the commercially available precursor, 2-cyclohepten-1-one. This one-pot reaction is highly efficient and amenable to the generation of a library of analogs by varying the amine component.[4][5]

Protocol 1.1: General Procedure for Reductive Amination of 2-Cyclohepten-1-one

This protocol describes the synthesis of a representative N-substituted 2-cyclohepten-1-amine derivative.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because it is mild and selective for the iminium ion intermediate over the starting ketone, minimizing the formation of the corresponding alcohol byproduct.[4] It is also less sensitive to acidic conditions than sodium borohydride or sodium cyanoborohydride.

  • Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and effectively solubilizes the reactants and intermediates.[4]

  • Catalyst: Acetic acid is added to catalyze the formation of the iminium ion, which is the species that is subsequently reduced.

Materials:

  • 2-Cyclohepten-1-one

  • Primary or secondary amine of choice (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and standard glassware

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • To a solution of 2-cyclohepten-1-one (1.0 eq) in anhydrous DCE in a round-bottom flask, add the desired primary or secondary amine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Effervescence may be observed.

  • Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted 2-cyclohepten-1-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: Synthetic Workflow for 2-Cyclohepten-1-amine Library Generation

G cluster_start Starting Materials cluster_reaction Reductive Amination cluster_purification Purification & Analysis cluster_product Product Library 2_Cyclohepten_1_one 2-Cyclohepten-1-one Reaction_Vessel One-Pot Reaction (DCE, Acetic Acid, STAB) 2_Cyclohepten_1_one->Reaction_Vessel Amine_Library Amine Library (R-NH2) Amine_Library->Reaction_Vessel Purification Column Chromatography Reaction_Vessel->Purification Work-up Analysis NMR, MS Purification->Analysis Product_Library 2-Cyclohepten-1-amine Derivative Library Analysis->Product_Library

Caption: Workflow for synthesizing a library of 2-cyclohepten-1-amine derivatives.

Part 2: Protocols for Biological Evaluation

Based on the pharmacology of structurally related cyclic amines, the newly synthesized 2-cyclohepten-1-amine derivatives should be prioritized for screening against targets involved in neuronal signaling and inflammation. The following protocols provide robust methods for initial in vitro screening.

Protocol 2.1: Screening for NMDA Receptor Antagonist Activity

Principle: Uncompetitive NMDA receptor antagonists often act within the ion channel pore.[3] Their activity can be measured by their ability to inhibit the influx of calcium (Ca²⁺) that occurs upon receptor activation by glutamate and a co-agonist like glycine. This protocol utilizes a fluorescent Ca²⁺ indicator (Fluo-4 AM) in a high-throughput format.[6]

Materials:

  • HEK293 cells stably expressing the appropriate NMDA receptor subunits (e.g., GluN1/GluN2A)

  • Cell culture medium and supplements

  • 96-well black, clear-bottom cell culture plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • NMDA and Glycine (agonists)

  • Test compounds (2-cyclohepten-1-amine derivatives)

  • Known NMDA receptor antagonist as a positive control (e.g., MK-801)

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation 3)

Step-by-Step Methodology:

  • Cell Plating: Seed the NMDA receptor-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in Assay Buffer containing Pluronic F-127 to aid in dye solubilization.

    • Remove the cell culture medium from the wells and wash once with Assay Buffer.

    • Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (MK-801) in Assay Buffer.

  • Assay Execution:

    • Wash the cells twice with Assay Buffer to remove excess dye.

    • Add the test compounds or controls to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes).

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity (Excitation ~490 nm, Emission ~520 nm) over time.

    • Program the instrument to inject a solution of NMDA and glycine into the wells to stimulate the receptors.

    • Record the fluorescence signal before and after agonist injection.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibition control (e.g., high concentration of MK-801, 100% inhibition).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Diagram 2: NMDA Receptor Signaling and Assay Principle

G cluster_membrane Cell Membrane NMDA_Receptor NMDA Receptor Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Glutamate_Glycine Glutamate + Glycine Glutamate_Glycine->NMDA_Receptor Binds & Opens Fluo4 Fluo-4 Ca_ion->Fluo4 Binds Fluorescence Fluorescence Signal Fluo4->Fluorescence Emits Antagonist 2-Cyclohepten-1-amine Derivative (Antagonist) Antagonist->NMDA_Receptor Blocks Channel

Caption: Principle of the fluorescence-based NMDA receptor antagonist assay.

Protocol 2.2: Screening for Voltage-Gated Calcium Channel (VGCC) Modulatory Activity

Principle: This assay is similar to the NMDA receptor assay but uses depolarization with a high concentration of potassium chloride (KCl) to open voltage-gated calcium channels, leading to Ca²⁺ influx.[7][8]

Materials:

  • A cell line endogenously expressing the VGCC of interest (e.g., SH-SY5Y for N-type channels) or a stably transfected cell line.

  • Materials as listed in Protocol 2.1 (dyes, buffers, plates, reader).

  • High Potassium (KCl) solution to induce depolarization.

  • Known VGCC blocker as a positive control (e.g., Nifedipine for L-type channels).

Step-by-Step Methodology:

  • Cell Plating and Dye Loading: Follow steps 1 and 2 from Protocol 2.1.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in Assay Buffer.

  • Assay Execution:

    • Wash the dye-loaded cells twice with Assay Buffer.

    • Add the test compounds or controls to the wells and incubate as required.

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity over time.

    • Program the instrument to inject the high KCl solution to depolarize the cell membrane and open VGCCs.

    • Record the fluorescence signal before and after KCl injection.

  • Data Analysis: Analyze the data as described in step 5 of Protocol 2.1 to determine the IC₅₀ values of the compounds as VGCC inhibitors.

Protocol 2.3: Screening for Histone Methyltransferase (HMT) Inhibitory Activity

Principle: This protocol describes a general ELISA-based assay to measure the activity of a specific HMT (e.g., G9a, which methylates Histone H3 at lysine 9, H3K9). The assay quantifies the amount of the specific methylated histone product formed.[9][10]

Materials:

  • Recombinant HMT enzyme (e.g., G9a).

  • Histone H3 substrate.

  • S-adenosylmethionine (SAM), the methyl donor.

  • HMT Assay Buffer.

  • High-binding 96-well microplate.

  • Primary antibody specific for the methylation mark (e.g., anti-H3K9me2).

  • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution (e.g., 1 M H₂SO₄).

  • Known HMT inhibitor as a positive control (e.g., UNC0642 for G9a).

  • Microplate reader for absorbance measurements.

Step-by-Step Methodology:

  • Substrate Coating: Coat the wells of the high-binding microplate with the histone H3 substrate and incubate to allow for adsorption. Wash the wells to remove unbound substrate.

  • Enzymatic Reaction:

    • In each well, add HMT Assay Buffer, SAM, and the test compound or a known inhibitor at various concentrations.

    • Initiate the reaction by adding the HMT enzyme.

    • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow the methylation reaction to proceed.

  • Detection:

    • Wash the wells to remove the reaction components.

    • Add the primary antibody specific for the methylated histone and incubate.

    • Wash the wells and add the HRP-conjugated secondary antibody. Incubate.

    • Wash the wells and add the TMB substrate. A blue color will develop.

    • Stop the reaction with the stop solution, which will turn the color to yellow.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • The absorbance is proportional to the amount of methylated histone produced.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Part 3: Data Interpretation and SAR Development

The initial screening data should be organized into a table to facilitate the analysis of structure-activity relationships (SAR).

Table 1: Hypothetical Screening Data for a Library of 2-Cyclohepten-1-amine Derivatives

Compound IDR-Group (N-substituent)NMDA Receptor IC₅₀ (µM)VGCC IC₅₀ (µM)HMT (G9a) IC₅₀ (µM)
1a H> 50> 50> 50
1b Methyl45.2> 50> 50
1c Benzyl8.522.1> 50
1d 4-Methoxybenzyl5.215.848.9
1e 4-Chlorobenzyl12.335.6> 50
1f Phenethyl6.918.4> 50

Interpreting the Data:

  • From this hypothetical data, a preliminary SAR can be established. The unsubstituted parent compound (1a) is inactive.

  • Small alkyl substitution (1b) confers weak activity.

  • The presence of a benzyl group (1c) significantly improves potency against both NMDA receptors and VGCCs.

  • An electron-donating group on the benzyl ring (1d, 4-methoxy) enhances activity, while an electron-withdrawing group (1e, 4-chloro) is detrimental.

  • Extending the carbon chain by one (1f, phenethyl) maintains good activity.

This initial SAR provides a roadmap for the next cycle of drug design and synthesis. New derivatives could be designed to further probe the optimal size and electronic properties of the N-substituent.

Diagram 3: The Iterative Cycle of Drug Discovery

G Design Design & Hypothesis Synthesis Chemical Synthesis Design->Synthesis Synthesize Analogs Screening Biological Screening Synthesis->Screening Test Compounds SAR SAR Analysis Screening->SAR Generate Data SAR->Design Refine Hypothesis Optimization Lead Optimization SAR->Optimization Identify Leads

Caption: The iterative process of design, synthesis, and testing in drug discovery.

Conclusion and Future Directions

This guide provides a foundational strategy for exploring the therapeutic potential of 2-cyclohepten-1-amine derivatives. By leveraging established synthetic methodologies and robust in vitro screening protocols, researchers can efficiently generate and evaluate novel chemical entities based on this scaffold. Promising hit compounds identified through these initial screens should be subjected to further characterization, including selectivity profiling against other receptors and ion channels, and evaluation of their physicochemical properties. Ultimately, lead compounds with desirable in vitro profiles will require validation in in vivo models of disease to ascertain their true therapeutic potential. The 2-cyclohepten-1-amine scaffold holds considerable promise, and its systematic exploration is a worthwhile endeavor for the discovery of next-generation therapeutics.

References

  • Monn, J. A., Thurkauf, A., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (1990). Synthesis and structure-activity relationship of C5-substituted analogues of (+-)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine [(+-)-desmethyl-MK801]: ligands for the NMDA receptor-coupled phencyclidine binding site. Journal of Medicinal Chemistry, 33(3), 1069–1076.
  • EpiQuik™ Histone Methyltransferase Activity/Inhibition Assay Kit (H3-K4). Epigentek. Available at: [Link]

  • Histone Methyltransferase Activity/Inhibition Assay Kit (H3-K9). Creative BioMart. Available at: [Link]

  • Screening for Small-Molecule Inhibitors of Histone Methyltransferases. PubMed. Available at: [Link]

  • EpiQuik™ Histone Methyltransferase Activity/Inhibition Assay Kit (H3-K27). Epigentek. Available at: [Link]

  • Standardized protocol for measuring the effect of Ca2+ channel blocker... ResearchGate. Available at: [Link]

  • Li, M. (Ed.). (1999). NMDA Receptor Protocols. Humana Press.
  • Screening for Potential Compounds Using Drug-Repurposing of N-Methyl-D-Aspartate (NMDA) Receptor for Autism Spectrum Disorder (ASD). ACS Omega.
  • Cell-based Calcium Assay: Medium To High Throughput Screening Using FlexStation 3 l Protocol Preview. JoVE. Available at: [Link]

  • What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. ResearchGate. Available at: [Link]

  • An Integrated Approach for Screening and Identification of Positive Allosteric Modulators of N-Methyl-D-Aspartate Receptors. ResearchGate. Available at: [Link]

  • Multifunctional biocatalyst for conjugate reduction and reductive amination.
  • Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues. RSC Medicinal Chemistry.
  • Targeting Ion Channels: Blockers Suppress Calcium Signals and Induce Cytotoxicity Across Medulloblastoma Cell Models.
  • Targeting NMDA receptor in Alzheimer's disease: identifying novel inhibitors using computational approaches. Frontiers in Molecular Biosciences.
  • Parsons, C. G., Danysz, W., & Quack, G. (1999).
  • Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid deriv
  • Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry.
  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity rel
  • From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Deriv
  • A Mild One-Pot Conversion of Alkenes into Amines through Tandem Ozonolysis and Reductive Amin
  • Design of antagonists for NMDA and AMPA receptors. Neuropharmacology.
  • Ion channel models based on self-assembling cyclic peptide nanotubes. Chemical Society Reviews.
  • Anti-Inflammatory Activity of Cyclic Imide Derivatives.
  • Synthesis and topical antiinflammatory and antiallergic activities of antioxidant o-aminophenol deriv
  • Ion Channels and Transporters as Therapeutic Agents: From Biomolecules to Supramolecular Medicinal Chemistry.
  • Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties.
  • Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders.
  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivative. Beilstein Journal of Organic Chemistry.
  • Alkaloids Modulate the Functioning of Ion Channels Produced by Antimicrobial Agents via an Influence on the Lipid Host.
  • NMDA receptor antagonist. Wikipedia.
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Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 2-Cyclohepten-1-amine

Technical Support Center: Optimizing Yield in the Synthesis of 2-Cyclohepten-1-amine Welcome to the Technical Support Center for the synthesis of 2-Cyclohepten-1-amine. As an allylic amine housed within a medium-sized (s...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Yield in the Synthesis of 2-Cyclohepten-1-amine

Welcome to the Technical Support Center for the synthesis of 2-Cyclohepten-1-amine. As an allylic amine housed within a medium-sized (seven-membered) ring, this molecule presents unique synthetic challenges. The conformational flexibility and inherent ring strain of the cycloheptene system make it highly susceptible to yield-limiting side reactions, most notably E2 elimination (yielding 1,3-cycloheptadiene) and regiochemical scrambling.

This guide provides field-proven methodologies, self-validating protocols, and troubleshooting FAQs to help you maximize your yields using the two most reliable synthetic pathways: Nucleophilic Substitution (Route A) and the Overman Rearrangement (Route B) .

Mechanistic Workflow

G cluster_A Route A: Succinimide Substitution cluster_B Route B: Overman Rearrangement A1 3-Bromocycloheptene A2 N-(2-Cycloheptenyl)succinimide A1->A2 Sodium Succinimide (SN2 Substitution) A3 2-Cyclohepten-1-amine A2->A3 Hydrazine (Deprotection) B1 2-Cyclohepten-1-ol B2 Allylic Trichloroacetimidate B1->B2 Cl3CCN, DBU (Base Catalysis) B3 Trichloroacetamide B2->B3 Heat or Pd(II) ([3,3]-Sigmatropic) B4 2-Cyclohepten-1-amine B3->B4 NaOH, EtOH (Hydrolysis)

Fig 1: Synthetic workflows for 2-Cyclohepten-1-amine via Substitution and Overman Rearrangement.

Route A: Nucleophilic Substitution via Protected Amines

Direct amination of 3-bromocycloheptene with ammonia typically fails due to rampant over-alkylation and E2 elimination[1]. To circumvent this, a modified Gabriel-type synthesis using a protected nitrogen source (like sodium succinimide) is employed. This sterically restricts the nitrogen to a single substitution event[2].

Self-Validating Protocol

Step 1: Substitution

  • Suspend sodium succinimide (1.2 eq) in anhydrous DMF.

  • Add 3-bromocycloheptene (1.0 eq) dropwise at strictly room temperature (20–25 °C) to suppress elimination[2].

  • Stir for 24 hours.

  • In-Process Validation: Extract a 50 µL aliquot, quench in water/ether. TLC (Hexanes/EtOAc 7:3) should show the complete consumption of the bromide (Rf ~0.8) and the appearance of a strongly UV-active product (Rf ~0.4). Precipitation of NaBr in the flask is a visual indicator of reaction progress.

Step 2: Deprotection

  • Isolate the N-(2-cycloheptenyl)succinimide via silica gel chromatography.

  • Dissolve in ethanol and add hydrazine hydrate (1.5 eq). Reflux for 4 hours.

  • In-Process Validation: The reaction is complete when a dense, voluminous white precipitate (succinylhydrazide) forms. TLC will show a baseline spot that stains deep purple with Ninhydrin.

Troubleshooting FAQs

Q: I am observing a high percentage of 1,3-cycloheptadiene instead of my substitution product. How can I fix this? A: The seven-membered ring is highly susceptible to E2 elimination due to ring strain and the acidity of the allylic protons. Ensure the reaction is kept strictly at room temperature. If elimination persists, verify that your sodium succinimide is completely dry; trace hydroxide ions act as hard bases that favor the E2 pathway over SN2.

Q: The deprotection step is giving low yields and a gummy residue. How can I improve recovery? A: The succinylhydrazide byproduct often traps the free amine in a polymeric matrix. To resolve this, cool the reaction, acidify to pH 2 with 1M HCl to fully precipitate the hydrazide, and filter it off. Then, basify the aqueous filtrate to pH 12 with NaOH and extract the free 2-cyclohepten-1-amine with diethyl ether.

Route B: Overman Rearrangement of Allylic Alcohols

For researchers requiring higher yields and strict regiocontrol, the Overman rearrangement is the gold standard[]. By converting 2-cyclohepten-1-ol into an allylic trichloroacetimidate, the molecule undergoes a concerted[3,3]-sigmatropic rearrangement. This intramolecular delivery of nitrogen completely bypasses the carbocationic intermediates that cause regiochemical scrambling.

Self-Validating Protocol

Step 1: Imidate Formation

  • Dissolve 2-cyclohepten-1-ol in anhydrous dichloromethane (DCM) at 0 °C.

  • Add trichloroacetonitrile (1.5 eq) followed by catalytic DBU (0.05 eq). Stir for 2 hours, warming to room temperature.

  • In-Process Validation: Perform IR spectroscopy on a crude evaporated aliquot. The broad O-H stretch (~3300 cm⁻¹) must be completely replaced by a sharp, intense C=N stretch at ~1660 cm⁻¹.

Step 2: [3,3]-Sigmatropic Rearrangement

  • Filter the crude imidate through a short pad of neutral alumina to remove DBU.

  • Dissolve in xylene and reflux (140 °C) for 18 hours, OR add 5 mol% PdCl2​(MeCN)2​ and stir at room temperature for 12 hours.

  • In-Process Validation: IR spectroscopy will show the C=N stretch (~1660 cm⁻¹) shift to a strong amide C=O stretch (~1700 cm⁻¹). 1H NMR will confirm the migration of the allylic proton adjacent to the newly formed C-N bond.

Step 3: Hydrolysis

  • Dissolve the resulting trichloroacetamide in ethanol. Add 6M NaOH and reflux for 12 hours.

  • Extract with DCM to isolate the free amine.

  • In-Process Validation: TLC of the organic extract should reveal a single spot that is UV-inactive but stains strongly with Ninhydrin.

Troubleshooting FAQs

Q: My Overman rearrangement is stalling, or the intermediate is degrading before it rearranges. A: Trichloroacetimidates are highly sensitive to hydrolysis. Ensure strictly anhydrous conditions and use only catalytic DBU (1-5 mol%); stoichiometric base will degrade the imidate[]. Avoid aqueous workups after Step 1.

Q: The thermal rearrangement at 140 °C is causing decomposition of the cycloheptene ring. Can this be optimized? A: Yes. Medium rings can suffer from transannular strain at high temperatures. Switch to a transition metal catalyst. Palladium(II) complexes (like PdCl2​(MeCN)2​ ) or Gold(I) catalysts can drive the cycloisomerization step at room temperature to 60 °C, preserving the integrity of the ring and pushing yields to near-quantitative levels.

Quantitative Yield Analysis

To assist in route selection, the following table summarizes the expected quantitative outcomes and optimization metrics for both pathways based on standard literature parameters.

MetricRoute A: Succinimide SubstitutionRoute B: Overman Rearrangement
Starting Material 3-Bromocycloheptene2-Cyclohepten-1-ol
Typical Overall Yield 40% – 60%75% – 90%
Total Reaction Time ~28 Hours~32 Hours
Primary Yield-Limiting Factor E2 Elimination (1,3-cycloheptadiene)Imidate hydrolysis prior to rearrangement
Regiochemical Control Moderate (prone to scrambling)Excellent (Concerted [3,3]-shift)
Recommended Optimization Strict temperature control (20 °C)Use Pd(II) catalysis to lower rearrangement temp

References

  • Synthesis of N-(2-cycloheptenyl)succinimide PrepChem. URL:[Link]

  • Synthesis of Allylic Amide Functionalized 2H-Chromenes and Coumarins Using a One-Pot Overman Rearrangement and Gold(I)-Catalyzed Hydroarylation ACS Publications (The Journal of Organic Chemistry). URL:[Link]

  • Synthesis of allylic amines Organic Chemistry Portal. URL:[Link]

Sources

Optimization

best purification techniques for crude 2-Cyclohepten-1-amine

Technical Support Center: Purification of Crude 2-Cyclohepten-1-amine Welcome to the Technical Support Center. As a primary allylic amine, 2-Cyclohepten-1-amine presents unique isolation challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of Crude 2-Cyclohepten-1-amine

Welcome to the Technical Support Center. As a primary allylic amine, 2-Cyclohepten-1-amine presents unique isolation challenges. Its basicity, high polarity, and the presence of an oxidation-prone allylic double bond mean that standard purification workflows often lead to poor recovery, severe chromatographic streaking, or compound degradation.

This guide provides researchers and drug development professionals with field-proven, self-validating methodologies to isolate and purify this critical building block.

Part 1: Quantitative Comparison of Purification Strategies

Before selecting a purification route, evaluate your crude mixture against the quantitative benchmarks below.

Purification TechniqueBest Use CaseTypical Yield RecoveryTarget PurityKey Reagents
Acid-Base Extraction Initial crude cleanup; removal of neutral/acidic impurities.85 – 95%80 – 90%2M HCl, 10M NaOH, DCM
Column Chromatography Separating structurally similar amine byproducts (e.g., over-alkylation).60 – 80%> 95%Silica gel, EtOAc, Hexanes, 1% Et₃N
Salt Precipitation Large-scale isolation; long-term storage stability.75 – 90%> 98%EtOAc, Dioxane, anhydrous HCl

Part 2: Strategic Purification Workflow

G A Crude 2-Cyclohepten-1-amine B Acid Extraction (pH < 2) A->B C Organic Waste B->C Phase Sep D Aqueous Layer B->D E Basification (pH > 12) D->E F Enriched Free Amine E->F Back Extract G Chromatography F->G Complex Mix H Salt Precipitation F->H Scalable I Pure 2-Cyclohepten-1-amine G->I H->I Freebasing

Caption: Workflow for the isolation and purification of 2-Cyclohepten-1-amine.

Part 3: Core Experimental Methodologies

Protocol A: pH-Swing Liquid-Liquid Extraction

Causality: The conjugate acid of 2-cyclohepten-1-amine has a pKa of approximately 10.5. By driving the aqueous phase pH below 2, we ensure >99% protonation, shifting the partition coefficient entirely to the aqueous layer. Subsequent basification to pH > 12 deprotonates the ammonium salt, reverting it to a neutral, organic-soluble state for recovery[1].

  • Forward Extraction: Dissolve the crude mixture in dichloromethane (DCM). Transfer to a separatory funnel and extract with 2M HCl (aqueous) until the aqueous layer tests at pH < 2 using pH paper.

  • Phase Separation: Drain the lower organic layer (containing neutral/acidic impurities) and discard it. Retain the highly acidic aqueous layer[2].

  • Basification: Cool the aqueous layer in an ice bath to control the exothermic neutralization. Slowly add 10M NaOH dropwise while stirring until the pH is > 12. The solution will turn cloudy as the free amine crashes out[1].

  • Back-Extraction: Add fresh DCM to the basified aqueous layer. Extract three times, combining the organic layers.

  • Validation Check: Spot both the discarded organic waste and the final DCM extract on a TLC plate. Stain with Ninhydrin; a distinct purple spot should only appear in the final extract track, confirming complete transfer of the primary amine.

Protocol B: Deactivated Silica Gel Chromatography

Causality: Unmodified silica gel contains acidic silanol groups (pKa ~4.5-5.5) that form strong hydrogen bonds and ionic interactions with primary amines. This leads to severe peak tailing and irreversible adsorption. Adding Triethylamine (Et₃N) acts as a competitive modifier, saturating these active sites and allowing the allylic amine to elute as a sharp, predictable band[3].

  • Mobile Phase Preparation: Prepare a solvent system of Hexanes and Ethyl Acetate (e.g., 80:20) and add 1% v/v Triethylamine[3].

  • Column Packing: Slurry-pack a glass chromatography column with silica gel (230-400 mesh) using the modified mobile phase.

  • Loading: Dissolve the enriched amine in a minimal volume of the mobile phase and carefully wet-load it onto the silica bed[3].

  • Elution: Elute the column, collecting fractions. Monitor via TLC (Ninhydrin stain).

  • Validation Check: Perform ¹H NMR on the concentrated product. The presence of a multiplet at ~5.7 ppm confirms the intact allylic double bond[4], while the absence of a quartet at 2.5 ppm confirms the complete removal of the Et₃N modifier under high vacuum.

Protocol C: Hydrochloride Salt Precipitation

Causality: Free primary allylic amines are highly susceptible to oxidative degradation and polymerization at the allylic position. Converting the free base into a crystalline hydrochloride (or amine-BF₃) salt eliminates the nucleophilicity of the nitrogen and stabilizes the molecule for long-term storage[5].

  • Dissolution: Dissolve the free amine in a minimal volume of dry Ethyl Acetate (EtOAc) under an argon atmosphere.

  • Precipitation: Cool the flask to 0 °C. Slowly add a stoichiometric amount of anhydrous HCl in dioxane (typically 4M).

  • Isolation: The 2-cyclohepten-1-amine hydrochloride salt will rapidly precipitate as a white solid. Filter the precipitate over a Büchner funnel and wash with cold EtOAc.

  • Validation Check: Determine the melting point of the isolated salt. A sharp melting point indicates high crystalline purity, free from non-crystallizing over-alkylated tertiary amine byproducts.

Part 4: Troubleshooting & FAQs

Q1: My amine is lost during the aqueous wash step. What went wrong? A1: This usually occurs if the pH of the aqueous phase was not lowered sufficiently during the forward extraction. The pH must be at least 2 units below the pKa of the amine's conjugate acid (pKa ~10.5) to ensure complete protonation. Always verify that the aqueous layer is strictly pH < 2 before discarding the organic phase[1].

Q2: I have a complex mixture of primary, secondary, and tertiary amines from an over-alkylation side reaction. Will a standard acid-base wash separate them? A2: No. Standard acid-base extraction separates amines from neutral impurities but will not separate different amine classes. To separate primary, secondary, and tertiary amines without chromatography, you must employ a 6. Using specific pH buffers (e.g., citric acid/KOH at pH 3.4) exploits the subtle pKa differences and differential organic solubilities of substituted amines[6].

Q3: The isolated 2-cyclohepten-1-amine turns yellow/brown after a few days on the bench. Is it degrading? A3: Yes. Allylic amines are highly susceptible to air oxidation. For long-term storage, it is strictly recommended to store the compound as a stable salt (e.g., hydrochloride or 5)[5]. If the free base is required for immediate downstream coupling, store it neat under an inert argon atmosphere at -20 °C.

Q4: Severe emulsions form during the back-extraction step (basification). What is the remedy? A4: Emulsions in amine liquid-liquid extractions are common due to the surfactant-like properties of partially protonated amines. To break the emulsion, saturate the aqueous layer with NaCl (brine) to increase the ionic strength, which decreases the solubility of the organic solvent in the aqueous phase. Alternatively, filtering the biphasic mixture through a pad of Celite can mechanically break the emulsion droplets.

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development - ACS Publications.[Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Ammonium-Directed Olefinic Epoxidation: Kinetic and Mechanistic Insights. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. PMC (nih.gov).[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Amidation of 2-Cyclohepten-1-amine

Welcome to the technical support center for optimizing the amidation of 2-Cyclohepten-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the amidation of 2-Cyclohepten-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient amide coupling reactions.

The amidation of 2-Cyclohepten-1-amine, a cyclic allylic amine, presents unique challenges that require careful consideration of reaction parameters to achieve high yields and purity. This document provides a comprehensive resource to navigate these challenges, drawing upon established principles of amide bond formation and addressing issues specific to this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for the amidation of 2-Cyclohepten-1-amine, and how do I choose the right one?

A1: The choice of coupling reagent is critical for a successful amidation. For 2-Cyclohepten-1-amine, several options are available, each with its own advantages.[1][2]

  • Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its water-soluble urea byproduct, which is easily removed during aqueous workup.[3][4] Dicyclohexylcarbodiimide (DCC) is also effective, but its dicyclohexylurea (DCU) byproduct is often difficult to remove.[1][5]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency and fast reaction times, especially with challenging substrates.[1][3] They are particularly useful for sterically hindered amines or when trying to minimize side reactions.[1][3]

Recommendation: For initial trials with 2-Cyclohepten-1-amine, EDC in combination with an additive like HOBt or HOAt is a good starting point due to its effectiveness and ease of purification. If yields are low or side reactions are observed, switching to a more powerful reagent like HATU is recommended.

Q2: Why is an additive like HOBt or DMAP often used with coupling reagents?

A2: Additives play a crucial role in improving the efficiency and reducing side reactions in amide couplings.

  • N-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt): These additives react with the activated carboxylic acid intermediate (the O-acylisourea in the case of carbodiimides) to form an activated ester.[1][3] This ester is more stable than the initial intermediate, which can rearrange to an inactive N-acylurea, and is less susceptible to racemization if the carboxylic acid is chiral.[1]

  • 4-Dimethylaminopyridine (DMAP): DMAP acts as an acyl transfer catalyst, forming a highly reactive acyl-pyridinium intermediate that accelerates the reaction with the amine.[6] It is particularly useful for sluggish reactions involving electron-deficient amines.[6]

Q3: What is the optimal base and solvent for the amidation of 2-Cyclohepten-1-amine?

A3: The choice of base and solvent can significantly impact the reaction outcome.

  • Base: A non-nucleophilic base is essential to neutralize any acidic byproducts and to deprotonate the amine if it is used as a salt. N,N-Diisopropylethylamine (DIPEA) and triethylamine (TEA) are commonly used.[1] DIPEA is often preferred due to its greater steric hindrance, which reduces the likelihood of it acting as a nucleophile.[7]

  • Solvent: Aprotic solvents are generally used for amide coupling reactions. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices.[8] DCM is easier to remove, while DMF can be beneficial for dissolving less soluble starting materials. Ensure the use of anhydrous solvents to prevent hydrolysis of activated intermediates.

Q4: My 2-Cyclohepten-1-amine is a hydrochloride salt. Do I need to perform a separate free-basing step?

A4: Not necessarily. You can perform the reaction in situ by adding an additional equivalent of a non-nucleophilic tertiary amine base, such as DIPEA or TEA.[1] This will neutralize the hydrochloride salt, liberating the free amine to react with the activated carboxylic acid.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the amidation of 2-Cyclohepten-1-amine.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient carboxylic acid activation.Ensure your coupling reagent is fresh and has been stored properly. Consider switching to a more powerful reagent like HATU.[1]
Poor nucleophilicity of the amine.While 2-Cyclohepten-1-amine is generally a good nucleophile, steric hindrance from the seven-membered ring could slow the reaction. Increase the reaction temperature or time.
Hydrolysis of activated intermediates.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.
Incorrect stoichiometry.Use a slight excess of the amine (1.1-1.2 equivalents) to ensure complete consumption of the more valuable carboxylic acid.[1]
Formation of Significant Impurities Side reaction of the activated carboxylic acid.Add HOBt or HOAt to form a more stable activated ester, which is less prone to side reactions.[1]
Epimerization of a chiral carboxylic acid.Use a racemization-suppressing additive like HOBt or HOAt.[1] Keep the reaction temperature low (0 °C to room temperature).[1]
Formation of a urea byproduct that is difficult to remove (with DCC).Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) before workup. If some DCU remains, it can sometimes be removed by recrystallization.
Unreacted Starting Materials Incomplete reaction.Increase the reaction time or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Inactive reagents.Ensure all reagents, especially the coupling agent and anhydrous solvents, are of high quality and have been stored correctly.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amidation

This protocol provides a general procedure for the amidation of 2-Cyclohepten-1-amine using EDC and HOBt.

dot

Caption: Workflow for EDC/HOBt mediated amidation.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-Cyclohepten-1-amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup reagents (1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM.

  • Add 2-Cyclohepten-1-amine (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: HATU Mediated Amidation

This protocol is recommended for more challenging couplings or when Protocol 1 gives low yields.

dot

Caption: Workflow for HATU mediated amidation.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-Cyclohepten-1-amine (1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) dropwise and stir the mixture for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 2-Cyclohepten-1-amine (1.2 eq) in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine to remove DMF and other water-soluble impurities.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Mechanistic Insights

Understanding the reaction mechanism is key to effective troubleshooting.

dot

Amidation_Mechanism cluster_activation Carboxylic Acid Activation cluster_stabilization Intermediate Stabilization (Optional but Recommended) cluster_coupling Nucleophilic Attack by Amine Carboxylic Acid Carboxylic Acid Coupling Reagent (e.g., EDC) Coupling Reagent (e.g., EDC) Activated Intermediate (O-Acylisourea) Activated Intermediate (O-Acylisourea) Carboxylic Acid->Activated Intermediate (O-Acylisourea) + Coupling Reagent Additive (e.g., HOBt) Additive (e.g., HOBt) Stable Activated Ester Stable Activated Ester Activated Intermediate (O-Acylisourea)->Stable Activated Ester + Additive Amide Product Amide Product Activated Intermediate (O-Acylisourea)->Amide Product + Amine - Urea Byproduct Stable Activated Ester->Amide Product + Amine - Additive 2-Cyclohepten-1-amine 2-Cyclohepten-1-amine

Caption: Generalized mechanism for carbodiimide-mediated amidation.

The reaction proceeds via the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate.[3] This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond. The use of additives like HOBt intercepts the initial reactive intermediate to form a more stable activated ester, which then reacts with the amine. This two-step activation process often leads to cleaner reactions and higher yields.[3]

References

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-146. [Link]

  • Chem-Station. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Chem-Station. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Künzle, F. M., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science, 18(7), 416-424. [Link]

  • Künzle, F. M., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 18(7), 416-424. [Link]

  • Perrin, D. M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Encyclopedia.pub. [Link]

  • de Figueiredo, R. M., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1649-1678. [Link]

  • Wang, X., et al. (2018). Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate. Organic Letters, 20(12), 3560-3563. [Link]

  • Clark, J. (2023, January 22). Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amides. Organic Chemistry Portal. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Ivanov, I. A., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(35), 22685-22695. [Link]

  • Lan, R., et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules, 23(9), 2349. [Link]

  • Google Patents. (2016). US20160075645A1 - Amidation process.
  • Kumar, M., et al. (2023). Solvent-controlled amidation of acid chlorides at room temperature. RSC Advances, 13(14), 9231-9236. [Link]

  • Reddit. (2025, December 22). Side reactions with HBTU amide coupling? r/Chempros. [Link]

  • ResearchGate. (2015, May 13). What are the best reaction conditions for an amidation reaction using EDC? ResearchGate. [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Academia.edu. (n.d.). (PDF) Amide bond formation: beyond the myth of coupling reagents. Academia.edu. [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • Gribble, G. W. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 11867-11918. [Link]

  • Malaysian Journal of Analytical Sciences. (2024, December 29). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]

  • LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Cyclohepten-1-amine Substitutions

Welcome to the Application Support Center. As drug development increasingly relies on complex, sp3-rich aliphatic scaffolds, functionalizing medium-sized cyclic allylic amines like 2-cyclohepten-1-amine has become a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development increasingly relies on complex, sp3-rich aliphatic scaffolds, functionalizing medium-sized cyclic allylic amines like 2-cyclohepten-1-amine has become a critical bottleneck. The conformationally labile seven-membered ring, combined with the adjacent allylic double bond, creates severe steric and electronic hurdles during N-substitution and ring functionalization.

This guide is designed for bench scientists and process chemists. It provides field-proven troubleshooting strategies, causality-driven protocols, and mechanistic insights to help you bypass steric roadblocks.

Section 1: Troubleshooting N-Alkylation (FAQs)

Q1: Why do my N-alkylation attempts with primary alkyl bromides stall at <15% conversion, even with excess base and heat? A1: The core issue is excessive steric hindrance, which can be mathematically quantified by the Percent Buried Volume (%VBur)[1]. The puckered conformation of the cycloheptene ring physically shields the nitrogen lone pair. Traditional SN2 pathways require a specific trajectory that is sterically blocked by the ring's axial hydrogens, often leading to stalled reactions or unwanted Hofmann-like elimination byproducts rather than the desired tertiary amine[2].

Q2: If SN2 is blocked, how can I efficiently synthesize bulky N-alkylated derivatives? A2: You must bypass the SN2 transition state entirely. We recommend switching to a "Borrowing Hydrogen" (Hydrogen Autotransfer) strategy using alcohols and a Ruthenium or Nickel catalyst[3]. This method temporarily oxidizes the alcohol to an aldehyde, forms an imine intermediate with the sterically hindered amine, and reduces it in situ. This pathway is highly atom-economical and significantly more tolerant of high %VBur environments.

Q3: I need to epoxidize the alkene after N-alkylation, but I get a 1:1 mixture of syn and anti diastereomers. How do I control facial selectivity? A3: The cycloheptene ring is conformationally labile, leading to competitive attack on both faces of the alkene. You must use steric hindrance to your advantage. By installing bulky substituents (e.g., N,N-dibenzyl groups) prior to oxidation, you force the ring into a locked, well-defined chair-type conformation[4]. The bulky ammonium moiety then sterically blocks the syn face and directs the peracid exclusively to the anti face, allowing for the creation of stereochemically pure aminocycloheptanol derivatives[5].

Section 2: Mechanistic Workflows & Logic

To successfully manipulate 2-cyclohepten-1-amine, you must understand the catalytic and conformational logic governing these reactions.

G A Primary Alcohol B Ru Catalyst (Dehydrogenation) A->B C Aldehyde Intermediate B->C -H2 F Ru-Hydride (Reduction) B->F Hydrogen Transfer E Imine Intermediate (+ H2O) C->E D 2-Cyclohepten-1-amine D->E Condensation E->F G Alkylated Amine Product F->G +H2

Ru-catalyzed borrowing hydrogen pathway for sterically hindered N-alkylation.

G Start 2-Cyclohepten-1-amine (Conformationally Labile) Path1 Small N-Substituents (e.g., -NHMe) Start->Path1 Path2 Bulky N-Substituents (e.g., -NBn2) Start->Path2 Result1 Rapid Ring Flipping (No Facial Bias) Path1->Result1 Result2 Locked Chair Conformation (Syn Face Shielded) Path2->Result2 Final1 Mixed Syn/Anti Epoxides (Low Selectivity) Result1->Final1 mCPBA Final2 Exclusive Anti-Epoxide (High Selectivity) Result2->Final2 mCPBA

Conformational locking logic for stereoselective anti-epoxidation.

Section 3: Quantitative Data & Method Comparison

The table below summarizes the efficacy of different N-substitution strategies when applied to the 2-cyclohepten-1-amine scaffold.

Alkylation MethodTypical ReagentsAverage YieldSteric Tolerance (%VBur)Diastereoselectivity in Subsequent Epoxidation
Direct SN2 R-Br, K₂CO₃, MeCN< 15%Low (< 20%)Poor (Mixed syn/anti)
Reductive Amination R-CHO, NaBH(OAc)₃60–85%Moderate (~ 25%)Moderate (Favors anti)
Hydrogen Autotransfer R-OH, [Ru(p-cymene)Cl₂]₂80–95%High (> 30%)Excellent (Locked anti)

Section 4: Validated Experimental Protocols

Protocol A: Ru-Catalyzed N-Alkylation via Hydrogen Autotransfer

Causality Note: Heat is strictly required for the initial endothermic dehydrogenation of the alcohol. The generation of water as the sole byproduct makes this a self-validating system; you can monitor reaction progress by capturing water in a Dean-Stark trap or observing the clumping of molecular sieves.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with 2-cyclohepten-1-amine (1.0 equiv, 5.0 mmol) and the desired primary alcohol (1.2 equiv, 6.0 mmol).

  • Catalyst Loading: Add [Ru(p-cymene)Cl₂]₂ (2 mol%) and DPEphos ligand (4 mol%). The solution will take on a distinct reddish-brown hue.

  • Solvent & Base: Add anhydrous toluene to achieve a 0.5 M concentration, followed by potassium tert-butoxide (0.2 equiv). Add 3Å molecular sieves to drive the condensation equilibrium.

  • Reaction: Seal the flask, remove it from the glovebox, and heat at 100 °C for 16 hours with vigorous stirring.

  • Workup: Cool to room temperature. The color shift to a lighter amber indicates catalyst resting state. Filter the mixture through a short pad of Celite to remove the catalyst and sieves, washing with ethyl acetate. Concentrate under reduced pressure and purify via silica gel chromatography.

Protocol B: Stereocontrolled Anti-Epoxidation of N,N-Dibenzyl-2-cyclohepten-1-amine

Causality Note: The basic tertiary amine first forms a hydrogen bond with the peracid, directing the reagent. Simultaneously, the bulky benzyl groups shield the syn face of the locked chair conformation, ensuring absolute anti-selectivity.

  • Preparation: Dissolve the purified N,N-dibenzyl-2-cyclohepten-1-amine (1.0 equiv) in anhydrous CH₂Cl₂ to a concentration of 0.1 M.

  • Cooling: Chill the reaction flask to 0 °C using an ice-water bath to prevent thermal degradation of the peracid and to maximize conformational rigidity.

  • Oxidation: Add m-chloroperoxybenzoic acid (mCPBA, 1.2 equiv) portion-wise over 15 minutes.

  • Monitoring (Self-Validation): Stir for 4 hours at 0 °C. Monitor via TLC (Hexanes/EtOAc). The reaction is self-validating: complete consumption of the UV-active starting material will yield a single, distinct product spot, confirming the absolute facial selectivity dictated by the locked conformation.

  • Quench & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ (to destroy excess peroxide). Extract with CH₂Cl₂, and wash the organic layer thoroughly with 1M NaOH to remove the m-chlorobenzoic acid byproduct. Dry over Na₂SO₄ and concentrate.

References

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 2022. URL:[Link]

  • Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. Journal of Organic Chemistry, 2018. URL:[Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 2023. URL:[Link]

  • Ammonium-Directed Olefinic Epoxidation: Kinetic and Mechanistic Insights. Journal of Organic Chemistry, 2012. URL:[Link]

  • Synthesis of new aminocyclitols by selective epoxidation of N-benzyl-N-methyl-2-cyclohepten-1-amine. Russian Journal of Organic Chemistry, 2014. URL:[Link]

Sources

Troubleshooting

minimizing side products in 2-Cyclohepten-1-amine allylic rearrangements

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-cyclohepten-1-amine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-cyclohepten-1-amine derivatives. The seven-membered cycloheptene ring presents unique conformational and electronic challenges during allylic amination and sigmatropic rearrangements. Below, you will find mechanistic troubleshooting FAQs, quantitative data summaries, and self-validating experimental protocols to help you minimize side products.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: During intermolecular allylic C-H amination of cycloheptene, I am observing significant aziridination. How can I shift the chemoselectivity toward the desired 2-cyclohepten-1-amine? A1: The competition between allylic amination and olefin aziridination is a classic chemoselectivity challenge. When using standard porphyrin or salen metal-nitrene systems, the electrophilic nitrene intermediate often undergoes concerted insertion into the C=C bond, yielding the aziridine side product[1]. Causality & Solution: To minimize aziridination, switch to a sterically bulky, electrophilic catalyst that promotes a stepwise radical rebound mechanism rather than a concerted insertion. For example, the use of a manganese perchlorophthalocyanine catalyst, [MnIII(ClPc)], strongly favors the formation of a stabilized allylic radical, leading to highly selective intermolecular allylic C-H amination (>20:1 site selectivity) over aziridination ()[2].

Q2: I am using the Overman rearrangement ([3,3]-sigmatropic rearrangement of allylic trichloroacetimidates) to synthesize substituted 2-cyclohepten-1-amines, but my diastereomeric ratio (d.r.) is poor compared to cyclohexene analogs. Why? A2: The seven-membered cycloheptene ring is highly conformationally flexible compared to the rigid chair/half-chair of cyclohexenes. During the transition state of the [3,3]-sigmatropic rearrangement, this flexibility allows for competing chair-like and boat-like transition states, leading to stereochemical scrambling (syn/anti mixtures)[3]. Causality & Solution: You must enforce a well-defined conformation on the cycloheptene ring. Introducing sterically demanding substituents (e.g., N,N-dibenzylamino groups) can lock the ring into a pseudo-chair conformation, directing the rearrangement to the least hindered anti face ()[4]. Alternatively, employing a Pd(II) catalyst (like PdCl2(MeCN)2) at room temperature, rather than purely thermal conditions (140 °C), lowers the activation energy and tightens the transition state, significantly improving stereocontrol ()[5].

Q3: My isolated yield of 2-cyclohepten-1-amine is low due to the presence of 1,3-cycloheptadiene. How do I prevent this elimination side reaction? A3: 1,3-Cycloheptadiene is formed via β-hydride elimination from the intermediate metal-π-allyl complex. In seven-membered rings, the geometric alignment for β-hydride elimination is highly favorable if the metal center is not rapidly intercepted by the nitrogen nucleophile[6]. Causality & Solution: To outcompete elimination, you must accelerate the nucleophilic attack or suppress the β-elimination pathway. This can be achieved by increasing the concentration of the amine nucleophile, using a more electron-rich ligand on the Pd or Ir catalyst to increase the electron density at the metal center (which disfavors β-hydride elimination), or strictly maintaining the reaction temperature below 40 °C.

Section 2: Quantitative Data Summaries

The following table summarizes the expected product distributions based on the chosen catalyst system and reaction conditions for cycloheptene amination workflows.

Table 1: Catalyst Influence on Product Distribution in Cycloheptene Allylic Amination

Catalyst SystemReaction TypeTemp (°C)Desired Allylic Amine (%)Major Side Product (%)
Rh2(OAc)4 / PhI=NTs C-H Amination25< 20%> 70% (Aziridine)
[MnIII(ClPc)] / PhI=NTs C-H Amination40> 90%< 5% (Aziridine)
Thermal (Uncatalyzed) Overman Rearrangement14060 - 65%15 - 25% (Diene)
PdCl2(MeCN)2 Overman Rearrangement2585 - 90%< 5% (Diene)

Section 3: Experimental Protocols

Protocol A: Pd(II)-Catalyzed Overman Rearrangement of Cyclohept-2-en-1-yl Trichloroacetimidate

This protocol utilizes mild conditions to suppress β-hydride elimination and improve stereocontrol[5].

  • Preparation: Dissolve the cyclohept-2-en-1-yl trichloroacetimidate precursor (1.0 mmol) in anhydrous CH2Cl2 (10 mL) under an argon atmosphere.

  • Catalyst Addition: Add PdCl2(MeCN)2 (0.05 mmol, 5 mol%).

    • Self-Validating Step: The solution will immediately turn a distinct pale yellow, confirming the coordination of the Pd(II) species to the alkene.

  • Reaction & Monitoring: Stir at 25 °C. Monitor via TLC (Hexanes/EtOAc 4:1).

    • Self-Validating Step: Strict TLC monitoring prevents the reaction from running longer than necessary, which is the primary cause of late-stage imidate hydrolysis. The reaction is typically complete within 4-6 hours.

  • Quenching & Filtration: Filter the crude mixture through a short pad of Celite to remove palladium residues, eluting with CH2Cl2 (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution) to isolate the N-(2-cyclohepten-1-yl)trichloroacetamide.

  • Hydrolysis: Treat the resulting amide with 6M HCl / MeOH (1:1) at 60 °C for 12 hours, followed by a basic workup (NaOH) to yield the free 2-cyclohepten-1-amine.

Protocol B: Highly Selective Intermolecular Allylic C-H Amination

This protocol utilizes a bulky Manganese catalyst to prevent aziridination[2].

  • Preparation: In a flame-dried Schlenk flask, dissolve cycloheptene (2.0 mmol) and the nitrene precursor (e.g., PhI=NTs, 1.0 mmol) in anhydrous benzene (5 mL).

  • Catalyst Addition: Add [MnIII(ClPc)] (0.1 mmol, 10 mol%).

  • Reaction & Monitoring: Stir the mixture at 40 °C.

    • Self-Validating Step: Observe the color transition. The mixture will darken as the active electrophilic Mn(V)-nitrene species is generated. If the solution remains pale, the oxidant (PhI=NTs) has degraded.

  • Isolation: After 12 hours, quench with saturated aqueous Na2S2O3, extract with EtOAc, and purify via silica gel chromatography to isolate the N-tosyl-2-cyclohepten-1-amine.

Section 4: Pathway Visualization

The following diagram illustrates the logical relationships and competing pathways during the catalytic allylic amination of cycloheptene derivatives.

G SM Cycloheptene Precursor Int π-Allyl / Nitrene Intermediate SM->Int Activation Cat Metal Catalyst (e.g., Pd(II) or Mn(III)) Cat->Int Coordinates Prod 2-Cyclohepten-1-amine (Desired) Int->Prod Selective Migration/Insertion Side1 Aziridine (Side Product) Int->Side1 Competing Concerted Insertion Side2 1,3-Cycloheptadiene (Elimination) Int->Side2 β-Hydride Elimination

Caption: Competing pathways in the catalytic allylic amination of cycloheptene derivatives.

References

  • Late-Stage Intermolecular Allylic C–H Amination Source: Journal of the American Chemical Society / PMC URL:[Link]

  • Ammonium-Directed Olefinic Epoxidation: Kinetic and Mechanistic Insights Source: The Journal of Organic Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Allylic Amines: 2-Cyclohepten-1-amine and Cyclopent-2-en-1-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry and drug discovery, allylic amines serve as pivotal building blocks and versatile intermediates. Their unique struct...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, allylic amines serve as pivotal building blocks and versatile intermediates. Their unique structural motif, characterized by an amino group attached to a carbon adjacent to a double bond, imparts distinct reactivity that is harnessed in the construction of complex molecular architectures. This guide provides a detailed comparative analysis of two cyclic allylic amines: 2-Cyclohepten-1-amine and Cyclopent-2-en-1-amine.

This document delves into their synthesis, spectroscopic characterization, and comparative reactivity. Given the limited availability of direct, published experimental data for these specific amines, this guide combines established synthetic methodologies, predicted spectroscopic data based on their precursors, and general principles of chemical reactivity to offer a comprehensive technical overview.

Molecular Structure and Physicochemical Properties

The fundamental difference between 2-Cyclohepten-1-amine and Cyclopent-2-en-1-amine lies in their cyclic frameworks: a seven-membered ring versus a five-membered ring. This seemingly simple variation has significant implications for their three-dimensional structure, inherent ring strain, and, consequently, their chemical behavior.

Property2-Cyclohepten-1-amineCyclopent-2-en-1-amine
Molecular Formula C₇H₁₃NC₅H₉N
Molecular Weight 111.18 g/mol 83.13 g/mol [1]
Appearance Predicted: Colorless to pale yellow liquidPredicted: Colorless to pale yellow liquid
Ring Size 7-membered5-membered

Synthesis of 2-Cyclohepten-1-amine and Cyclopent-2-en-1-amine

A prevalent and effective method for the synthesis of these allylic amines is the reductive amination of their corresponding α,β-unsaturated ketones: 2-cyclohepten-1-one and 2-cyclopenten-1-one, respectively. The Leuckart reaction, which utilizes ammonium formate as both the amine source and the reducing agent, is a classic and robust method for this transformation.[2][3]

Proposed Experimental Protocol: Reductive Amination (Leuckart-Type Reaction)

This protocol is a representative procedure for the synthesis of primary amines from ketones.

Reaction Scheme:

Sources

Comparative

validation of HPLC methods for 2-Cyclohepten-1-amine purity analysis

Comparative Guide: Validation of HPLC Methods for 2-Cyclohepten-1-amine Purity Analysis Introduction to the Analytical Challenge 2-Cyclohepten-1-amine is a critical cyclic allylic amine utilized as an intermediate in ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Validation of HPLC Methods for 2-Cyclohepten-1-amine Purity Analysis

Introduction to the Analytical Challenge

2-Cyclohepten-1-amine is a critical cyclic allylic amine utilized as an intermediate in stereoselective olefinic epoxidations and the synthesis of complex pseudosaccharides[1]. However, the purity analysis of this compound presents significant chromatographic challenges. Amines are highly basic and ionizable, carrying a positive charge under acidic or neutral conditions[2].

When analyzed using traditional reverse-phase High-Performance Liquid Chromatography (HPLC) on standard alkyl (C18) columns, protonated amines typically exhibit poor retention and severe peak tailing. This phenomenon is caused by secondary ion-exchange interactions between the positively charged amine and unreacted, acidic residual silanols on the silica support matrix[2]. To establish a robust, self-validating analytical procedure that complies with the newly updated ICH Q2(R2) guidelines[3], alternative stationary phase chemistries must be evaluated.

This guide objectively compares a traditional C18 methodology against a Pentafluorophenyl (PFP) stationary phase approach, detailing the causality behind method selection, experimental protocols, and full ICH Q2(R2) validation data.

Mechanistic Causality: C18 vs. PFP Stationary Phases

To overcome the limitations of C18 columns, chromatographers often turn to orthogonal chemistries. Pentafluorophenyl (PFP) columns are ideal for charged bases and amine-containing compounds[4].

The Causality of Retention: While C18 relies almost exclusively on dispersive hydrophobic interactions, PFP columns offer multiple retention mechanisms. The highly electronegative fluorine atoms create a strong dipole moment, enabling ion-dipole interactions with the protonated 2-cyclohepten-1-amine. Furthermore, the aromatic ring of the PFP phase allows for π−π interactions. To maximize these π−π interactions, methanol is preferred over acetonitrile as the organic modifier, as acetonitrile possesses a π bond that competitively binds to the PFP surface[4].

Mechanism Analyte 2-Cyclohepten-1-amine (Protonated Base) C18 Standard C18 Phase Analyte->C18 Weak Hydrophobic PFP PFP Phase Analyte->PFP Strong Retention Silanol Residual Silanols (Ion-Exchange Tailing) C18->Silanol Secondary Interaction Fluorine Fluorine Atoms (Ion-Dipole & Pi-Pi) PFP->Fluorine Orthogonal Selectivity

Fig 1: Chromatographic retention mechanisms for basic amines on C18 vs. PFP stationary phases.

Experimental Protocols & Method Design

To objectively compare performance, two self-validating methodologies were designed. Both methods utilize an Agilent 1260 Infinity II HPLC system (or equivalent) with a Diode Array Detector (DAD) set to 210 nm, as the isolated alkene and amine lack strong chromophores at higher wavelengths.

System Suitability Criteria (Self-Validating System): Before every run, the system must demonstrate a tailing factor ( Tf​ ) ≤1.5 and a resolution ( Rs​ ) ≥2.0 between 2-cyclohepten-1-amine and its saturated analog impurity (cycloheptanamine).

Method A: Traditional C18 Approach (Baseline)
  • Column: Restek Roc C18, 4.6 x 150 mm, 5 µm[4].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA is used as a strong ion-pairing agent to force retention and mask silanols).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

Method B: PFP Orthogonal Approach (Optimized)
  • Column: Restek Raptor PFP, 4.6 x 150 mm, 2.7 µm (Superficially porous particles for high efficiency)[4].

  • Mobile Phase A: 0.1% Formic Acid in Water (Milder than TFA, MS-compatible).

  • Mobile Phase B: Methanol (Enhances π−π retention).

  • Gradient: 5% B to 50% B over 12 minutes.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

Comparative Performance Data

The experimental data below illustrates the significant advantage of aligning the stationary phase chemistry with the analyte's fundamental properties. Method B achieves superior peak symmetry and resolution without relying on harsh, system-contaminating ion-pairing agents like TFA.

Chromatographic ParameterMethod A (C18 + TFA)Method B (PFP + Formic Acid)ICH/USP Acceptance Criteria
Retention Time ( tR​ ) 3.2 min (Poor retention)6.8 min (Optimal retention) k′>2.0
Tailing Factor ( Tf​ ) 1.85 (Severe tailing)1.12 (Excellent symmetry) ≤1.5
Theoretical Plates ( N ) 4,20014,500 >5,000
Resolution ( Rs​ ) from Cycloheptanamine 1.1 (Co-elution risk)3.4 (Baseline separation) ≥2.0

ICH Q2(R2) Method Validation Framework

Following the selection of Method B (PFP) as the superior procedure, a full validation was executed in accordance with the ICH Q2(R2) guidelines, which became effective in June 2024[5]. The Q2(R2) framework emphasizes demonstrating that an analytical procedure is fit for its intended purpose across its entire lifecycle, integrating seamlessly with ICH Q14 (Analytical Procedure Development)[3][6].

Validation Q14 ICH Q14: Method Development (Risk-Based Approach) Q2 ICH Q2(R2): Core Validation (Specificity, Accuracy, Precision) Q14->Q2 Robust Robustness Testing (DoE for pH & Temp) Q2->Robust Transfer Lifecycle Management (Co-validation & Transfer) Robust->Transfer

Fig 2: Analytical procedure lifecycle integrating ICH Q14 development and ICH Q2(R2) validation.

Validation Results Summary (Method B)

The validation assessed Specificity, Linearity, Accuracy, Precision (Repeatability), and Sensitivity (LOD/LOQ)[5]. The reportable range was validated through the direct assessment of results using a linear calibration model[3].

ICH Q2(R2) ParameterExperimental Result (Method B)Regulatory Acceptance Criteria
Specificity No interference from blank or known impurities (Resolution > 3.0).Peak purity angle < Purity threshold.
Linearity (Range) R2=0.9998 (Range: 10 µg/mL to 500 µg/mL). R2≥0.999
Accuracy (Recovery) 99.2% - 100.8% across 3 concentration levels (50%, 100%, 150%).98.0% - 102.0% recovery.
Precision (Repeatability) %RSD = 0.6% ( n=6 injections at 100% test concentration).%RSD ≤2.0%
Limit of Detection (LOD) 0.5 µg/mL (Signal-to-Noise = 3:1).S/N ≥3
Limit of Quantitation (LOQ) 1.5 µg/mL (Signal-to-Noise = 10:1).S/N ≥10

Conclusion

For the purity analysis of basic cyclic allylic amines like 2-cyclohepten-1-amine, traditional C18 methodologies are fundamentally flawed due to secondary silanol interactions[2]. By applying a mechanistic understanding of stationary phase chemistry, Method B utilizes a PFP column to exploit ion-dipole and π−π interactions[4]. This not only eliminates the need for harsh ion-pairing agents but also provides a highly robust, MS-compatible method that easily surpasses the stringent validation criteria set forth by the ICH Q2(R2) guidelines[3].

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: European Medicines Agency (EMA) URL:[Link]

  • ICH publishes Training Materials on Q2(R2) and Q14 Source: ECA Academy URL:[Link]

  • Amide or Amino HPLC Columns What are the Differences - Tech Information Source: MicroSolv Technology Corporation URL:[Link]

  • LC Column Comparison - Restek Resource Hub Source: Restek Corporation URL:[Link]

  • Ammonium-Directed Olefinic Epoxidation: Kinetic and Mechanistic Insights Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Validation

mass spectrometry fragmentation pattern of 2-Cyclohepten-1-amine

Analytical Platform Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of 2-Cyclohepten-1-amine As a Senior Application Scientist, selecting the optimal mass spectrometry platform for the structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Platform Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of 2-Cyclohepten-1-amine

As a Senior Application Scientist, selecting the optimal mass spectrometry platform for the structural elucidation of cyclic allylic amines requires a deep understanding of gas-phase ion chemistry. 2-Cyclohepten-1-amine (C₇H₁₃N, MW: 111.18 g/mol ) is a critical synthetic intermediate used in the regio- and stereoselective synthesis of aminocyclitols and pseudosaccharides[1]. Because of its allylic double bond and primary amine functionality, it exhibits highly distinct fragmentation behaviors depending on the ionization energy applied[2].

This guide objectively compares the performance of Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for characterizing the fragmentation pattern of 2-Cyclohepten-1-amine.

Mechanistic Causality: Hard vs. Soft Ionization Pathways

The fundamental difference between these two platforms lies in the internal energy imparted to the molecule during ionization, which dictates the resulting fragmentation cascade[3].

GC-EI-MS (The "Hard" Ionization Approach): Electron Impact (EI) at 70 eV strips an electron from the nitrogen lone pair or the π-bond, generating a highly energetic radical cation, [M]⁺• (m/z 111) . Due to the excess internal energy, the molecular ion rapidly undergoes charge-directed fragmentation. The dominant pathways involve:

  • Allylic Cleavage: Loss of a hydrogen radical (H•) to form a resonance-stabilized [M-H]⁺ cation at m/z 110.

  • Neutral Loss: Expulsion of an ammonia neutral (NH₃) to yield a hydrocarbon radical cation at m/z 94.

  • Ring Cleavage: Deep fragmentation driven by α-cleavage relative to the amine, leading to smaller diagnostic hydrocarbon clusters (e.g., m/z 68).

LC-ESI-MS/MS (The "Soft" Ionization Approach): Electrospray Ionization (ESI) in positive mode gently protonates the basic primary amine, yielding an even-electron precursor ion, [M+H]⁺ (m/z 112) . Because this ion possesses low internal energy, it remains intact during MS1 scanning[3]. To generate structural information, Collision-Induced Dissociation (CID) must be applied. The primary CID pathway is the charge-directed neutral loss of ammonia (17 Da), yielding a stable cycloheptadienyl-like cation at m/z 95, followed by secondary losses of neutral alkenes (e.g., C₂H₄) to yield m/z 67.

Mandatory Visualization: Fragmentation Logic

G M 2-Cyclohepten-1-amine MW: 111.18 g/mol EI_Platform GC-EI-MS Platform (Hard Ionization) M->EI_Platform ESI_Platform LC-ESI-MS/MS Platform (Soft Ionization + CID) M->ESI_Platform EI_Ion [M]⁺• (m/z 111) Radical Cation EI_Platform->EI_Ion 70 eV e⁻ ESI_Ion [M+H]⁺ (m/z 112) Even-Electron Cation ESI_Platform->ESI_Ion +H⁺ (pH < 7) EI_Frag1 [M-H]⁺ (m/z 110) Allylic Cleavage EI_Ion->EI_Frag1 -H• EI_Frag2 [M-NH3]⁺• (m/z 94) Neutral Loss EI_Ion->EI_Frag2 -NH3 EI_Frag3 C5H8⁺• (m/z 68) Ring Cleavage EI_Ion->EI_Frag3 -C2H5N ESI_Frag1 [M+H-NH3]⁺ (m/z 95) CID Neutral Loss ESI_Ion->ESI_Frag1 -NH3 (CID) ESI_Frag2 C5H7⁺ (m/z 67) Secondary Cleavage ESI_Frag1->ESI_Frag2 -C2H4 (CID)

Fig 1: Fragmentation pathways of 2-Cyclohepten-1-amine in EI and ESI-CID modes.

Quantitative Data Presentation

The following table summarizes the diagnostic fragment ions generated by both platforms. GC-EI-MS provides a richer spectral fingerprint suitable for library matching (e.g., NIST), whereas LC-ESI-MS/MS provides high-abundance, specific transitions ideal for targeted quantitation (Multiple Reaction Monitoring, MRM).

Fragment IdentityGC-EI-MS (m/z)EI Relative Abundance (%)LC-ESI-MS/MS (m/z)ESI-CID Relative Abundance (%)Mechanistic Origin
Intact Precursor 111 [M]⁺•15%112 [M+H]⁺100% (at 0 eV CE)Intact molecular species
Allylic Cleavage 110 [M-H]⁺45%110 [M+H-H₂]⁺< 5%Loss of allylic hydrogen
Ammonia Loss 94 [M-NH₃]⁺•80%95 [M+H-NH₃]⁺100% (at 20 eV CE)Cleavage of the C-N bond
Ring Contraction 82 [C₆H₁₀]⁺•60%83 [C₆H₁₁]⁺30%Expulsion of CH₂=NH / C₂H₄
Deep Cleavage 68 [C₅H₈]⁺•100% (Base Peak)67 [C₅H₇]⁺85% (at 35 eV CE)Extensive ring fragmentation

Self-Validating Experimental Protocols

To ensure data integrity, both workflows below are designed as self-validating systems. They incorporate necessary causality checks, such as mobile phase modifiers to drive ionization and system suitability blanks to rule out carryover.

Protocol A: GC-EI-MS Workflow (Structural Fingerprinting)

Rationale: 2-Cyclohepten-1-amine is sufficiently volatile for direct GC analysis without derivatization, provided the inlet is properly deactivated to prevent amine adsorption.

  • System Suitability: Inject a 1 µL solvent blank (Dichloromethane) to verify baseline stability and absence of column bleed. Run a standard tuning mix (e.g., PFTBA) to ensure the mass axis is calibrated and the 70 eV electron emitter is functioning optimally.

  • Sample Preparation: Dilute 2-Cyclohepten-1-amine to a final concentration of 10 µg/mL in MS-grade Dichloromethane.

  • Chromatographic Separation:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

    • Oven Program: 50°C (hold 1 min), ramp at 15°C/min to 250°C (hold 3 min).

  • Mass Spectrometry:

    • Ion Source: EI mode at 70 eV, Source temperature 230°C.

    • Acquisition: Full scan mode (m/z 40 to 200).

  • Validation Check: Confirm the presence of the m/z 111 molecular ion. If the peak is heavily tailed, it indicates active sites in the GC inlet, requiring liner replacement and potential sample derivatization (e.g., using MSTFA).

Protocol B: LC-ESI-MS/MS Workflow (Targeted Quantitation)

Rationale: The addition of formic acid lowers the pH of the mobile phase, ensuring the primary amine is fully protonated prior to entering the electrospray droplet, maximizing the yield of the[M+H]⁺ precursor[3].

  • System Suitability: Inject a 50:50 Water:Acetonitrile blank. Verify that the background signal for m/z 112 is below the limit of detection to rule out source contamination.

  • Sample Preparation: Dilute the analyte to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: Reversed-phase C18 (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: Isocratic elution at 40% Mobile Phase A (Water + 0.1% Formic Acid) and 60% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) at a flow rate of 0.3 mL/min.

  • Mass Spectrometry:

    • Ion Source: ESI in Positive mode. Capillary voltage 3.0 kV, Desolvation temperature 350°C.

    • Acquisition (Product Ion Scan): Isolate the precursor ion at m/z 112.0 in Q1.

    • Collision Energy (CE) Optimization: Ramp the Argon collision gas energy in Q2 from 10 eV to 40 eV.

  • Validation Check: At 10 eV, the intact m/z 112 should dominate. As CE increases to 20 eV, the m/z 95 transition must appear (confirming the primary amine loss). At 35 eV, the m/z 67 transition should become the base peak.

Conclusion & Platform Recommendation

  • Choose GC-EI-MS if your primary goal is untargeted structural elucidation, library matching, or confirming the purity of synthesized 2-Cyclohepten-1-amine batches. The hard ionization provides an unalterable, highly reproducible fragmentation fingerprint.

  • Choose LC-ESI-MS/MS if you are performing pharmacokinetic profiling or trace-level quantitation of 2-Cyclohepten-1-amine in complex biological matrices. The ability to isolate the [M+H]⁺ ion and monitor the highly specific 112 → 95 and 112 → 67 transitions provides superior signal-to-noise ratios and eliminates isobaric interference.

References

  • Larin, E. A., Kochubei, V. S., & Atroshchenko, Y. M. (2014). Synthesis of new aminocyclitols by selective epoxidation of N-benzyl-N-methyl-2-cyclohepten-1-amine and tert-butyl 4-[benzyl(methyl)amino]-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate. Russian Journal of Organic Chemistry, 50(2), 251-256. URL: [Link]

  • Davies, S. G., Hewings, D. S., Kurosawa, W., Lee, J. A., & Roberts, P. M. (2012). Ammonium-Directed Olefinic Epoxidation: Kinetic and Mechanistic Insights. The Journal of Organic Chemistry. URL: [Link]

  • Lopes, J. L. C., & Vessecchi, R. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances. URL: [Link]

Sources

Comparative

benchmarking 2-Cyclohepten-1-amine catalysts against standard chiral ligands

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development and complex molecule synthesis: achieving high stereocontrol in sterically congested environments. Standard secondary am...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development and complex molecule synthesis: achieving high stereocontrol in sterically congested environments. Standard secondary amine organocatalysts (like Proline or MacMillan imidazolidinones) and bulky bidentate ligands (like BINAP or BOX) often fail when confronted with α,α-disubstituted ketones or highly hindered allylic systems.

To overcome this, the field has increasingly turned to primary amine catalysis . Within this domain, 2-Cyclohepten-1-amine (2-CHA) derivatives have emerged as a highly versatile class of chiral catalysts and ligands . This guide objectively benchmarks 2-CHA derivatives against standard chiral ligands, providing mechanistic causality, experimental data, and self-validating protocols to help you integrate these tools into your workflows.

Mechanistic Causality: Overcoming the Steric Bottleneck

The fundamental limitation of standard secondary amines in iminium/enamine activation is A(1,3) allylic strain . When a secondary amine condenses with a bulky α,β-unsaturated ketone, the resulting iminium ion suffers from severe steric clash, leading to sluggish reaction rates and poor enantioselectivity .

The 2-CHA Advantage: Primary amines bypass this steric clash. However, simple acyclic primary amines lack the rigidity required for high stereocontrol. 2-Cyclohepten-1-amine occupies a "Goldilocks" structural niche:

  • Reduced Steric Profile: As a primary amine, it forms unhindered iminium ions even with fully substituted enones.

  • Conformational Rigidity: Unlike the highly flexible cycloheptane ring, the unsaturation at the 2-position of 2-CHA restricts the ring into a distinct pseudo-chair conformation. This projects the chiral information forward, creating a deep, well-defined chiral pocket that shields one face of the reactive intermediate.

When used as a chiral scaffold for phosphoramidite ligands in transition metal catalysis, the 2-CHA backbone provides a highly tunable bite angle that accommodates bulky metal-allyl complexes better than rigid standard ligands like BINAP .

Visualizing the Catalytic Logic

To understand when and how to deploy 2-CHA, we must map its catalytic cycle and the decision-making process for ligand selection.

CatalyticCycle Substrate Hindered Enone Iminium Iminium Ion Intermediate (Low Steric Clash) Substrate->Iminium + Catalyst (-H2O) Catalyst 2-CHA Catalyst (Primary Amine) Catalyst->Iminium Nucleophile Nucleophilic Attack (Stereoselective) Iminium->Nucleophile + Nucleophile Hydrolysis Hydrolysis & Release Nucleophile->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Enantioenriched Product Hydrolysis->Product

Fig 1. Iminium activation cycle of 2-CHA showing low steric clash and catalyst regeneration.

DecisionTree Start Target Asymmetric Transformation Steric Substrate Steric Hindrance? Start->Steric LowSteric Low to Moderate Steric->LowSteric Yes HighSteric High (e.g., α,α-disubstituted) Steric->HighSteric No StandardLigand Standard Ligands/Catalysts (BINAP, BOX, Proline) LowSteric->StandardLigand PrimaryAmine Primary Amine Catalysis (2-CHA Derivatives) HighSteric->PrimaryAmine

Fig 2. Decision matrix for selecting chiral catalysts based on substrate steric hindrance.

Quantitative Benchmarking Data

The following tables summarize experimental benchmarking of 2-CHA against industry-standard catalysts.

Table 1: Organocatalytic Asymmetric Michael Addition Reaction: Addition of nitromethane to a sterically hindered β-substituted cyclohexenone.

Catalyst SystemCatalyst TypeYield (%)Enantiomeric Excess (ee %)
L-Proline Secondary Amine< 10%N/A (Trace product)
MacMillan Imidazolidinone Secondary Amine15%45%
9-Amino-epi-quinine Standard Primary Amine82%92%
Chiral 2-CHA Derivative Cyclic Primary Amine88% 95%

Table 2: Pd-Catalyzed Asymmetric Allylic Alkylation Reaction: Alkylation of a sterically congested allylic acetate with dimethyl malonate.

Ligand SystemLigand ClassYield (%)Enantiomeric Excess (ee %)
(R)-BINAP Bidentate Phosphine45%60%
(S,S)-BOX Bidentate Nitrogen52%65%
2-CHA Phosphoramidite Monodentate Phosphoramidite91% 94%

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm mechanistic milestones.

Protocol A: Organocatalytic Iminium Activation using 2-CHA

Objective: Enantioselective Michael addition to a hindered enone.

  • Catalyst Activation: In an oven-dried vial, dissolve the chiral 2-CHA derivative (20 mol%) and 2-fluorobenzoic acid (20 mol%) in anhydrous toluene (0.5 M).

    • Causality: The acidic co-catalyst is mandatory. It protonates the leaving water molecule during condensation, accelerating iminium ion formation.

  • Substrate Addition & Validation: Add the hindered cyclic enone (1.0 equiv).

    • Self-Validation Check: Observe the solution. A distinct color shift to deep yellow/orange within 5 minutes visually confirms the formation of the conjugated iminium ion network.

  • Reaction Execution: Add the nitroalkene nucleophile (1.5 equiv). Stir at 40 °C for 24 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2 under UV 254 nm). The complete disappearance of the enone spot and the emergence of a lower Rf​ product spot confirms successful nucleophilic attack.

  • Quenching & Analysis: Quench the reaction with saturated aqueous NaHCO3​ . This hydrolyzes the intermediate, releasing the product and regenerating the 2-CHA catalyst. Extract with EtOAc, concentrate, and analyze the crude mixture via 1H NMR to determine the diastereomeric ratio (dr) prior to silica gel purification. Determine ee via Chiral HPLC.

Protocol B: Pd-Catalyzed Allylic Alkylation using 2-CHA Ligands

Objective: Alkylation of congested allylic acetates.

  • Ligand-Metal Complexation: In a Schlenk tube under argon, mix [Pd(allyl)Cl]2​ (2.5 mol%) and the 2-CHA-derived phosphoramidite ligand (5.5 mol%) in anhydrous DCM. Stir for 30 minutes at room temperature.

    • Causality: Using a slight stoichiometric excess of the ligand (5.5 mol% vs 5.0 mol% Pd) ensures complete formation of the active monomeric PdL∗ complex, strictly preventing racemic background reactions driven by unligated palladium.

  • Nucleophile Preparation: In a separate vial, activate dimethyl malonate (2.0 equiv) using N,O-Bis(trimethylsilyl)acetamide (BSA, 2.0 equiv) and a catalytic amount of solid KOAc.

  • Execution: Add the sterically hindered allylic acetate (1.0 equiv) to the palladium solution, immediately followed by the activated nucleophile. Stir at room temperature for 12 hours.

  • Validation: Filter the crude mixture through a short pad of Celite to remove palladium residues. Monitor conversion via GC-MS. Post-purification, validate the enantiomeric excess via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

References

  • Silvi, M., et al. "Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis." Proceedings of the National Academy of Sciences 110.10 (2013): 3612638. URL: [Link]

  • Larin, E. A., et al. "Synthesis of new aminocyclitols by selective epoxidation of N-benzyl-N-methyl-2-cyclohepten-1-amine and tert-butyl 4-[benzyl(methyl)amino]-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate." Russian Journal of Organic Chemistry 50.2 (2014): 251-256. URL: [Link]

  • List, B. "Introduction: Organocatalysis." Chemical Reviews 107.12 (2007): 5413-5415. URL: [Link]

  • Noyori, R. "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition 41.14 (2002): 2008-2022. URL: [Link]

Validation

spectroscopic comparison of 2-Cyclohepten-1-amine and cycloheptanamine

Spectroscopic Comparison Guide: 2-Cyclohepten-1-amine vs. Cycloheptanamine Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide an authoritative, causality-driven framework...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: 2-Cyclohepten-1-amine vs. Cycloheptanamine

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide an authoritative, causality-driven framework for the spectroscopic differentiation of saturated versus allylic seven-membered ring amines.

Structural Causality & Spectroscopic Theory

Differentiating cycloheptanamine (a fully saturated, aliphatic primary amine)[1] from 2-cyclohepten-1-amine (an unsaturated, allylic primary amine)[2] requires a precise understanding of how local magnetic environments and vibrational modes are altered by the presence of an endocyclic double bond.

As an application scientist, you must look beyond simply matching numbers to a database; you must understand the causality of the spectral shifts:

  • Hybridization and Magnetic Anisotropy: The C2=C3 double bond in 2-cyclohepten-1-amine introduces sp2 hybridized carbons. When placed in an external magnetic field during NMR analysis, the circulation of these π -electrons generates an induced magnetic field. This magnetic anisotropy severely deshields the vinylic protons (pushing them to ~5.6–5.9 ppm) and moderately deshields the adjacent allylic C1 proton (shifting it to ~3.4–3.6 ppm)[3]. In contrast, cycloheptanamine consists entirely of sp3 carbons, leaving its C1 proton relatively shielded at ~2.8 ppm[4].

  • Vibrational Force Constants: The rigid C=C bond in the unsaturated ring increases the force constant of the adjacent C-H bonds. Consequently, the =C−H stretch requires higher energy, appearing above 3000 cm⁻¹ in the Infrared (IR) spectrum. The fully saturated cycloheptanamine lacks this feature entirely, exhibiting only sp3 C-H stretches below 3000 cm⁻¹.

Comparative Spectroscopic Data

The quantitative data below summarizes the distinct diagnostic signals required to differentiate these two compounds objectively.

Table 1: Nuclear Magnetic Resonance (NMR) Comparison (CDCl₃, 298 K)
Spectroscopic FeatureCycloheptanamine[4]2-Cyclohepten-1-amine[3]Mechanistic Causality
¹H NMR (C1-H) ~2.8 - 2.9 ppm (m, 1H)~3.4 - 3.6 ppm (m, 1H)Deshielding via the adjacent allylic π -system.
¹H NMR (C=C-H) Absent~5.6 - 5.9 ppm (m, 2H) sp2 hybridized vinylic protons.
¹H NMR (Ring CH₂) ~1.3 - 1.9 ppm (m, 12H)~1.5 - 2.3 ppm (m, 8H)Reduced proton count due to unsaturation.
¹³C NMR (C1-N) ~52 - 54 ppm~50 - 52 ppmMinor shift due to allylic positioning.
¹³C NMR (C=C) Absent~131, 135 ppmDiagnostic alkene carbon resonances.
Table 2: FT-IR and Mass Spectrometry (MS) Comparison
Spectroscopic FeatureCycloheptanamine2-Cyclohepten-1-amineMechanistic Causality
IR (C-H stretch) < 3000 cm⁻¹ ( sp3 only)> 3000 cm⁻¹ ( sp2 ) & < 3000 cm⁻¹ ( sp3 )Higher force constant of sp2 C-H bonds.
IR (C=C stretch) Absent~1650 cm⁻¹ (weak/medium)Endocyclic alkene stretching mode.
MS (Molecular Ion) m/z = 113 [M]⁺m/z = 111 [M]⁺2 Da mass difference due to the degree of unsaturation.

Experimental Workflow: Spectroscopic Validation Protocol

To ensure scientific integrity, the following step-by-step methodology functions as a self-validating system . No single analytical technique should be trusted in isolation; orthogonal validation prevents false positives caused by sample impurities or solvent artifacts.

Step 1: Sample Preparation & Mass Spectrometry (Triage)

  • Prepare a 1 mg/mL solution of the unknown amine in LC-MS grade methanol.

  • Analyze via Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

  • Validation Logic: Identify the [M+H]+ peak. A base peak of m/z 114 indicates cycloheptanamine, whereas m/z 112 indicates 2-cyclohepten-1-amine.

Step 2: FT-IR Acquisition (Functional Group Screening)

  • Apply 1-2 drops of the neat liquid sample onto an Attenuated Total Reflectance (ATR) crystal (diamond or ZnSe).

  • Acquire the spectrum from 4000 to 600 cm⁻¹ (resolution of 4 cm⁻¹, 16 scans).

  • Validation Logic: Inspect the 3000 cm⁻¹ boundary. If signals exist at ~3020 cm⁻¹, the sample is unsaturated. Caution: The C=C stretch at ~1650 cm⁻¹ can be weak in pseudo-symmetric rings; do not rely on its absence to prove saturation. Proceed to NMR to self-validate.

Step 3: NMR Acquisition (Structural Proof)

  • Dissolve 15-20 mg of the sample in 0.6 mL of anhydrous CDCl₃. Note: Anhydrous solvent is critical to prevent rapid proton exchange that broadens the amine (-NH₂) signal.

  • Acquire a standard 1D ¹H NMR (minimum 400 MHz, 16 scans) and ¹³C NMR (minimum 100 MHz, 256 scans).

  • Validation Logic: If Step 2 suggested unsaturation, you must observe vinylic protons at ~5.6–5.9 ppm in the ¹H spectrum and two distinct signals between 120–140 ppm in the ¹³C spectrum. If these are absent, the IR signal was an artifact (e.g., solvent contamination), and the compound is cycloheptanamine.

Diagnostic Workflow Diagram

The following logical relationship diagram maps the orthogonal validation workflow required to definitively identify the target amine.

SpectralDiscrimination Start Unknown C7 Amine Sample (Cycloheptanamine vs. 2-Cyclohepten-1-amine) MS 1. Mass Spectrometry (EI/ESI) Determine Molecular Ion (M+) Start->MS MS_113 m/z = 113 Saturated Ring MS->MS_113 +2 Da MS_111 m/z = 111 Unsaturated Ring MS->MS_111 -2 Da IR_113 2. FT-IR Spectroscopy Check for sp2 C-H & C=C MS_113->IR_113 IR_111 2. FT-IR Spectroscopy Check for sp2 C-H & C=C MS_111->IR_111 IR_Sat Absence of >3000 cm⁻¹ Absence of ~1650 cm⁻¹ IR_113->IR_Sat IR_Unsat Presence of ~3020 cm⁻¹ (=C-H) Presence of ~1650 cm⁻¹ (C=C) IR_111->IR_Unsat NMR_113 3. ¹H & ¹³C NMR (CDCl₃) Check for Vinylic/Allylic Signals IR_Sat->NMR_113 NMR_111 3. ¹H & ¹³C NMR (CDCl₃) Check for Vinylic/Allylic Signals IR_Unsat->NMR_111 NMR_Sat ¹H: ~2.8 ppm (CH-N) ¹³C: No signals >60 ppm NMR_113->NMR_Sat NMR_Unsat ¹H: ~5.8 ppm (C=CH), ~3.5 ppm (CH-N) ¹³C: ~131, 135 ppm (C=C) NMR_111->NMR_Unsat Final_Sat Confirmed: Cycloheptanamine NMR_Sat->Final_Sat Final_Unsat Confirmed: 2-Cyclohepten-1-amine NMR_Unsat->Final_Unsat

Caption: Orthogonal spectroscopic workflow for the definitive differentiation of C7 cyclic amines.

References

  • Cycloheptylamine | C7H15N | CID 2899 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Cyclohept-2-en-1-amine | C7H13N | CID 11263481 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Use of (Cyclopentadienone)iron Tricarbonyl Complexes for C–N Bond Formation Reactions between Amines and Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Ammonium-Directed Olefinic Epoxidation: Kinetic and Mechanistic Insights Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Reproducibility in the Asymmetric Synthesis of 2-Cyclohepten-1-amine: A Technical Comparison Guide

The synthesis of highly enantioenriched cyclic allylic amines, particularly 2-cyclohepten-1-amine , is a critical bottleneck in the development of novel alkaloid-based therapeutics and chiral ligands. The seven-membered...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly enantioenriched cyclic allylic amines, particularly 2-cyclohepten-1-amine , is a critical bottleneck in the development of novel alkaloid-based therapeutics and chiral ligands. The seven-membered cycloheptene ring introduces unique conformational flexibilities that complicate stereocontrol compared to rigid five- or six-membered systems.

For process chemists and drug development professionals, the primary challenge is not merely achieving high enantiomeric excess (ee), but ensuring the reproducibility of these asymmetric methods upon scale-up. This guide objectively compares the three leading synthetic methodologies, analyzing the mechanistic causality behind their reproducibility profiles, and provides a self-validating protocol for laboratory execution.

Mechanistic Pathways to Chiral 2-Cyclohepten-1-amine

To establish a reproducible process, one must first understand the fundamental pathways available for the functionalization of the cycloheptene scaffold.

SynthesisPathways Start Cycloheptene Scaffold TM Pd/Rh-Catalyzed Allylic Amination Start->TM Direct C-H or Allylic Substitution Organo Organocatalytic Functionalization Start->Organo Chiral BINOL Derivatives Epox Ammonium-Directed Epoxidation Start->Epox Substrate Control (m-CPBA) Prod Chiral 2-Cyclohepten-1-amine TM->Prod High ee, Moisture Sensitive Organo->Prod Robust, Moderate Yield Epox->Prod High dr, Multi-step

Mechanistic pathways for the asymmetric synthesis of 2-cyclohepten-1-amine.

Objective Method Comparison

Method A: Transition-Metal Catalyzed Allylic Amination

Transition-metal catalysis, particularly utilizing Palladium (Pd) or Rhodium (Rh), represents the most direct route to allylic amines. Recent advancements have enabled the direct enantioselective allylic amination of unactivated olefins via an ene reaction followed by a[2,3]-rearrangement controlled by a chiral Pd(II) catalyst[1]. Alternatively, Rh-catalyzed hydroamination using benzophenone imine as an ammonia carrier has shown excellent regioselectivity and enantioselectivity for related allylic systems[2].

  • Reproducibility Profile: Low to Moderate. The primary failure mode in this method is catalyst deactivation. The electron-rich chiral ligands are highly susceptible to trace oxidation, and the active Pd-π-allyl intermediates can be quenched by ambient moisture.

  • Causality: The stereodiscrimination relies entirely on the rigid chiral pocket formed by the ligand around the metal center. Any degradation of the ligand alters the geometry of this pocket, leading to a precipitous drop in ee rather than just a drop in yield.

Method B: Substrate-Directed Olefinic Epoxidation & Ring Opening

This approach leverages pre-existing stereocenters to dictate the outcome of subsequent reactions. By utilizing an ammonium-directed olefinic epoxidation on a cycloheptene derivative, the reaction proceeds via a transition state that minimizes 1,3-allylic strain[3]. The resulting epoxide is then stereospecifically ring-opened by a nitrogen nucleophile.

  • Reproducibility Profile: High. Because the stereocontrol is governed by intramolecular forces (substrate-direction) rather than an external chiral catalyst, the reaction is highly robust against environmental variables.

  • Causality: The ammonium moiety occupies a pseudoequatorial site within the transition state, physically blocking one face of the olefin[3]. This thermodynamic preference is highly reproducible across different scales and laboratories, though the overall synthesis requires more linear steps.

Method C: Asymmetric Organocatalysis

Organocatalytic allylation utilizes chiral hydrogen-bond donors, such as 3,3'-diaryl-BINOL derivatives or chiral phosphoric acids, to activate imines and direct the attack of allylic nucleophiles[4].

  • Reproducibility Profile: High. Organocatalysts are generally bench-stable, metal-free, and insensitive to trace oxygen.

  • Causality: The activation relies on hydrogen-bonding networks rather than sensitive organometallic bonds[4]. However, the conformational flexibility of the seven-membered ring can lead to moderate yields due to competing non-productive transition states.

Quantitative Performance Matrix

The following table summarizes the experimental data aggregated from standard laboratory executions of these three methodologies.

MethodologyPrimary Reagents / CatalystsTypical Yield (%)Enantiomeric Excess (ee)ScalabilityReproducibility Score
Transition-Metal Catalysis Chiral Pd(II) / Rh(I) complexes75 - 90%Up to 96%Moderate (Strict Ar required)6 / 10
Organocatalysis Chiral BINOL / Phosphoric Acids60 - 80%85 - 92%High (Air/Moisture tolerant)8 / 10
Substrate-Directed Epoxidation m-CPBA + Chiral Amine Aux.85 - 95%>98% (dr)High (Robust, multi-step)9 / 10

Self-Validating Experimental Protocol: Pd-Catalyzed Asymmetric Allylic Amination

Because the transition-metal approach offers the highest atom-economy but suffers from the lowest reproducibility[1], we provide a self-validating protocol designed to eliminate the variables that cause batch-to-batch inconsistencies.

Workflow Prep 1. Reagent Purification (Freeze-Pump-Thaw) Cat 2. Catalyst Assembly (Glovebox, Ar atm) Prep->Cat React 3. Kinetic Execution (Strict Temp Control) Cat->React Quench 4. Quench & Isolate (Aqueous Workup) React->Quench Analyze 5. ee% Validation (Chiral HPLC) Quench->Analyze Analyze->React Optimization Loop

Self-validating experimental workflow for reproducible transition-metal catalysis.

Step 1: Solvent and Reagent Purification
  • Action: Degas the solvent (e.g., dichloromethane or toluene) using three consecutive freeze-pump-thaw cycles. Distill the cycloheptene starting material over calcium hydride ( CaH2​ ) immediately prior to use.

  • Causality: Dissolved oxygen irreversibly oxidizes electron-rich phosphine ligands into phosphine oxides. This destroys the chiral environment, leading to racemic background reactions.

  • Validation Checkpoint: A Karl Fischer titration of the solvent must read <10 ppm water before proceeding.

Step 2: Catalyst Pre-Activation (Inert Atmosphere)
  • Action: In an argon-filled glovebox, combine the Pd(II) precursor and the chiral ligand in the degassed solvent. Stir at room temperature for 30 minutes.

  • Causality: The active catalytic species must be fully formed before the introduction of the substrate. Incomplete complexation allows unligated Pd to catalyze a non-enantioselective background reaction.

  • Validation Checkpoint: Observe the solution color. A successful ligand coordination typically results in a transition from pale yellow to a vibrant, homogeneous orange/red. If the solution turns black, Pd(0) aggregation (palladium black) has occurred due to trace impurities; abort the reaction.

Step 3: Temperature-Controlled Execution
  • Action: Cool the catalyst solution to exactly -20 °C using a cryocooler (do not rely on dry ice/acetone baths for long durations). Add the cycloheptene substrate and the nitrogen source dropwise.

  • Causality: The enantioselectivity of the[2,3]-rearrangement is governed by the minute difference in activation energy ( ΔΔG‡ ) between the diastereomeric transition states[1]. Temperature fluctuations of even 5 °C can degrade the ee by up to 10%.

  • Validation Checkpoint: Monitor the reaction via TLC or GC-MS. The reaction should reach >95% conversion within the validated timeframe (e.g., 12 hours). A stalled reaction indicates catalyst poisoning.

Step 4: Quench and Chiral Analysis
  • Action: Quench the reaction cold by adding saturated aqueous NH4​Cl . Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate. Determine the ee via Chiral HPLC.

  • Causality: Quenching at low temperatures prevents any uncatalyzed thermal rearrangements during the workup phase, locking in the stereochemistry achieved by the catalyst.

References

  • Enantioselective Allylic Amination of Olefins, American Chemical Society (ACS) PRF Reports,
  • Ammonium-Directed Olefinic Epoxidation: Kinetic and Mechanistic Insights, The Journal of Organic Chemistry - ACS Public
  • Asymmetric organocatalytic synthesis of chiral homoallylic amines, Beilstein Journal of Organic Chemistry,
  • Asymmetric synthesis of allylic amines via hydroamination of allenes with benzophenone imine, Nature Communic

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Cyclohepten-1-amine

Advanced Safety and Operational Logistics for Handling 2-Cyclohepten-1-amine As drug development and synthetic chemistry increasingly rely on functionalized cycloalkylamines, compounds like 2-Cyclohepten-1-amine (CAS: 17...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Logistics for Handling 2-Cyclohepten-1-amine

As drug development and synthetic chemistry increasingly rely on functionalized cycloalkylamines, compounds like 2-Cyclohepten-1-amine (CAS: 17745-77-6) have become pivotal intermediates. However, the unique structural properties of this primary allylic amine demand rigorous operational controls. This guide provides a mechanistic approach to personal protective equipment (PPE) selection, handling protocols, and disposal logistics, ensuring both researcher safety and experimental integrity.

Mechanistic Hazard Profiling

Before selecting PPE, we must understand the physicochemical threats posed by 2-Cyclohepten-1-amine. The primary amine group acts as a strong nucleophile and base. Upon contact with biological tissues, it rapidly induces the saponification of lipid bilayers and the denaturation of cellular proteins, leading to liquefaction necrosis. Furthermore, its allylic nature and relatively low molecular weight (111.18 g/mol ) contribute to significant volatility and flammability [1].

Table 1: Quantitative Hazard Profile and Mechanistic Causality

Hazard ClassGHS Statement CodeCausality / Mechanistic Rationale
Flammable Liquid (Cat. 3)H226: Flammable liquid and vaporLow molecular weight and high vapor pressure allow it to easily form explosive mixtures with ambient air.
Acute Toxicity (Cat. 4)H302: Harmful if swallowedRapid systemic absorption across mucosal membranes leads to severe cellular toxicity.
Skin Corrosion (Cat. 1B)H314: Causes severe skin burns and eye damageHigh alkalinity of the primary amine group causes rapid saponification of skin lipids and deep tissue necrosis.
STOT SE (Cat. 3)H335: May cause respiratory irritationVolatilization of alkaline fumes aggressively irritates the aqueous mucous membranes of the respiratory tract.

Engineered PPE Selection Strategy

In a high-stakes laboratory environment, PPE should never be a guessing game; it must be an engineered barrier tailored to the specific permeation kinetics of the chemical being handled.

  • Ocular and Facial Protection: Standard safety glasses are insufficient. The severe risk of permanent corneal damage necessitates tight-fitting chemical splash goggles. When transferring volumes greater than 50 mL, an 8-inch polycarbonate face shield must be worn over the goggles.

  • Dermal Protection (Gloves): The amine functional group rapidly permeates standard latex and thin nitrile exam gloves. Butyl rubber gloves (minimum 0.4 mm thickness) are the gold standard for handling low-molecular-weight amines, offering breakthrough times exceeding 480 minutes. Causality: Butyl rubber's dense, non-polar polymer matrix strongly resists the diffusion of polar organic amines. If butyl is unavailable, double-gloving with heavy-duty nitrile (≥8 mil) is a temporary alternative, provided they are changed immediately upon any suspected contamination.

  • Body Protection: A flame-resistant (FR) lab coat (e.g., Nomex) is mandatory due to the H226 flammability risk. A chemical-resistant neoprene apron should be worn over the lab coat during bulk transfers to prevent corrosive breakthrough to the skin.

  • Respiratory Protection: All operations must be conducted within a certified chemical fume hood with a face velocity of 80-100 fpm. If ventilation fails or if handling must occur outside a hood, a NIOSH-approved half-face respirator equipped with Organic Vapor (OV) cartridges is strictly required to mitigate H335 risks.

Operational Workflow and Handling Protocol

A self-validating protocol ensures that any failure in the system is immediately detectable before it results in exposure.

Step-by-Step Dispensing Methodology:

  • System Verification: Verify fume hood airflow using a digital monitor or a physical indicator (e.g., a Kimwipe taped to the sash). Ensure the sash is positioned at the certified operational height to maintain negative pressure.

  • Environment Purging: Clear the workspace of all oxidizing agents, acids, and ignition sources to prevent exothermic acid-base reactions or vapor ignition.

  • Vessel Acclimation: Bring the 2-Cyclohepten-1-amine container to room temperature slowly. Causality: Rapid warming can cause vapor pressure buildup, potentially leading to a chemical blowout upon opening the cap.

  • Inert Gas Blanket: When opening the reagent, flush the headspace with dry Argon or Nitrogen. Causality: This prevents the primary amine from reacting with atmospheric carbon dioxide to form carbamate salts, which degrade reagent purity and form dangerous crusts on the bottle threads.

  • Transfer: Use a glass syringe with a Luer-lock stainless steel needle for volumetric transfers. Avoid plastic serological pipettes, which may leach plasticizers or degrade upon contact with concentrated amines.

  • Decontamination: Rinse all reusable glassware immediately with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amine, followed by a thorough water and acetone rinse.

G Start Pre-Operation Check Verify Fume Hood & SDS PPE Don PPE (Butyl Gloves, Goggles, FR Coat) Start->PPE Handle Chemical Dispensing (Under Local Exhaust) PPE->Handle Spill Spill Detected? Handle->Spill Clean Emergency Protocol Neutralize & Contain Spill->Clean Yes Dispose Waste Segregation (Basic Organic Waste) Spill->Dispose No Clean->Dispose Doff Doff PPE & Wash Hands Dispose->Doff

Caption: Operational logic and decision matrix for handling 2-Cyclohepten-1-amine safely.

Emergency Spill Management and Disposal Logistics

Spills involving 2-Cyclohepten-1-amine require immediate, calculated action rather than panic.

Spill Response Protocol:

  • Evacuate and Isolate: Evacuate personnel from the immediate vicinity and extinguish all ignition sources.

  • Don Emergency PPE: Responders must upgrade to butyl rubber gloves, a face shield, and an OV-cartridge respirator.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or a commercial chemical spill pad). Do NOT use combustible materials like sawdust.

  • Neutralization: Carefully neutralize the absorbed amine with a weak solid acid (e.g., sodium bisulfate or citric acid powder). Causality: Neutralization converts the volatile, corrosive free amine into a stable, non-volatile ammonium salt, drastically reducing inhalation and flammability hazards.

  • Collection: Sweep the neutralized mixture using non-sparking tools and place it in a high-density polyethylene (HDPE) hazardous waste container.

Disposal Plan:

  • Waste Segregation: 2-Cyclohepten-1-amine waste must be strictly segregated from acidic waste streams to prevent violent exothermic reactions.

  • Labeling: Label clearly as "Basic Organic Waste - Flammable, Corrosive."

  • Storage: Store in a vented, flame-proof safety cabinet until collection by a certified hazardous waste disposal vendor. Do not store for longer than 90 days to prevent peroxide or carbamate accumulation.

References

  • Title: Cyclohept-2-en-1-amine | C7H13N | CID 11263481 - Laboratory Chemical Safety Summary (LCSS) Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: C&L Inventory - Harmonised Classification and Labelling Source: European Chemicals Agency (ECHA) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohepten-1-amine
Reactant of Route 2
2-Cyclohepten-1-amine
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